molecular formula C7H13NO3 B1419769 N-methoxy-N-methyltetrahydrofuran-3-carboxamide CAS No. 766539-67-7

N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Cat. No.: B1419769
CAS No.: 766539-67-7
M. Wt: 159.18 g/mol
InChI Key: DKBCSKRFSZEHFE-UHFFFAOYSA-N
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Description

N-methoxy-N-methyltetrahydrofuran-3-carboxamide (CAS 766539-67-7) is a heterocyclic Weinreb amide with significant utility as a versatile building block in organic and medicinal chemistry. Its molecular formula is C7H13NO3, with an average mass of 159.18 g/mol . As a Weinreb amide, its primary mechanism of action involves serving as a robust acyl anion equivalent; it reacts with nucleophiles such as Grignard or organolithium reagents to deliver ketones without over-addition, a fundamental transformation in complex molecule assembly. Recent research underscores its value in advanced pharmaceutical synthesis. This compound has been specifically identified as a key intermediate in the patented synthesis of substituted tetrahydrofuran-based modulators of sodium channels . These modulators are being investigated for their potential therapeutic applications, particularly in the management of pain, indicating the compound's role in the development of next-generation central nervous system (CNS) active agents . The tetrahydrofuran ring provides a stereochemically defined, rigid scaffold that can mimic sugar moieties or other bioactive structures, making this compound particularly valuable for constructing molecules with specific three-dimensional characteristics. This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-methoxy-N-methyloxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8(10-2)7(9)6-3-4-11-5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBCSKRFSZEHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-67-7
Record name N-methoxy-N-methyloxolane-3-carboxamide
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Foundational & Exploratory

N-methoxy-N-methyltetrahydrofuran-3-carboxamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Authored by Gemini, Senior Application Scientist

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a class of exceptionally versatile intermediates in modern organic synthesis. First introduced by Steven M. Weinreb and Steven Nahm in 1981, their utility stems from their unique reactivity profile: they readily react with organometallic reagents (like Grignard or organolithium reagents) to form ketones or with hydride reagents to yield aldehydes, crucially halting the reaction at the carbonyl stage and preventing the over-addition that typically leads to alcohol formation.[1] This controlled reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[1]

The target molecule of this guide, this compound, incorporates the Weinreb amide functionality onto a tetrahydrofuran (THF) scaffold. The THF ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents due to its favorable properties as a bioisostere for other cyclic and acyclic systems and its ability to engage in hydrogen bonding. This guide provides a comprehensive overview of the synthetic pathways to this valuable building block, aimed at researchers, chemists, and professionals in drug development. We will explore the core chemical principles, compare various synthetic strategies, and provide detailed, field-proven protocols.

Retrosynthetic Analysis

The most direct and logical disconnection for this compound is at the amide bond. This retrosynthetic approach identifies the two primary starting materials: tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine , typically used as its hydrochloride salt.

The central challenge of the synthesis, therefore, is the efficient formation of the amide bond between a carboxylic acid and the hydroxylamine derivative. This requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the nitrogen atom of N,O-dimethylhydroxylamine.

Synthetic Pathways and Mechanistic Considerations

The conversion of a carboxylic acid to a Weinreb amide is a well-established transformation, and numerous methods have been developed to achieve it.[1] The choice of method often depends on factors such as the scale of the reaction, the presence of other sensitive functional groups, cost, and the desired purity of the final product. The core of the process involves the in-situ generation of a highly reactive acylating agent from the carboxylic acid, which then readily reacts with N,O-dimethylhydroxylamine.

Below is a general workflow for this transformation.

G Start Tetrahydrofuran-3-carboxylic Acid + N,O-Dimethylhydroxylamine HCl Activation Carboxylic Acid Activation Start->Activation Coupling Nucleophilic Acyl Substitution Start:e->Coupling:w Intermediate Activated Acyl Intermediate (e.g., Acyl Chloride, O-Acylisourea, Mixed Anhydride) Activation->Intermediate Intermediate->Coupling Product N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Coupling->Product Base Base (e.g., DIPEA, TEA) Base->Coupling Neutralizes HCl Reagent Activating / Coupling Reagent (e.g., SOCl₂, HATU, MsCl) Reagent->Activation

Caption: General workflow for Weinreb amide synthesis.

Pathway 1: Activation via Peptide Coupling Reagents

This is arguably the most common, versatile, and often mildest approach for synthesizing Weinreb amides.[1] These reagents are designed to generate highly reactive intermediates in situ, minimizing harsh conditions and often preserving stereochemical integrity if chiral centers are present.[2]

Mechanism of Action: Most modern coupling reagents are based on phosphonium or aminium (uronium) salts.[3] In the presence of a non-nucleophilic base (like triethylamine or DIPEA), the coupling reagent reacts with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester). This activated species is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine to form the desired amide. The base is crucial for neutralizing the hydrochloride salt of the amine and the acidic byproduct generated during the activation step.[3]

Common Coupling Reagents:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are classic choices. They are often used with additives like 1-Hydroxybenzotriazole (HOBt) to increase efficiency and suppress side reactions.[4]

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient reagents that generate reactive OAt or OBt esters.[3] HATU is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the leaving group (HOAt), leading to faster reactions.[3]

  • Phosphonium Salts: PyBOP and PyAOP are common phosphonium-based reagents. They are known for giving clean reactions and are less prone to causing guanidinylation side reactions compared to their uronium counterparts, especially when the reagent is in excess.[3]

G RCOOH R-COOH (Carboxylic Acid) HATU HATU + Base RCOOH->HATU ActiveEster R-COO-At (Activated OAt Ester) HATU->ActiveEster Amine Me(MeO)NH (N,O-Dimethylhydroxylamine) ActiveEster->Amine Reaction Product R-CON(Me)OMe (Weinreb Amide) Amine->Product

Caption: Mechanism using HATU as a coupling agent.

Pathway 2: Activation via Mixed Anhydrides

This method involves activating the carboxylic acid by converting it into a mixed anhydride, typically with a sulfonic acid. A notable procedure uses methanesulfonyl chloride (MsCl) in the presence of a base.[5] This approach is particularly effective for sterically hindered carboxylic acids where other methods might fail or give low yields.

Mechanism of Action: The carboxylic acid is deprotonated by a base (e.g., triethylamine). The resulting carboxylate anion attacks methanesulfonyl chloride, displacing the chloride ion to form a mixed methanesulfonic-carboxylic anhydride. This anhydride is a potent acylating agent. Subsequent addition of N,O-dimethylhydroxylamine leads to the formation of the Weinreb amide, with methanesulfonate acting as the leaving group. A key advantage is that the major byproduct, N-methoxy-N-methylmethanesulfonamide, can often be removed under vacuum.[5]

Pathway 3: Other Activating Agents

Several other reagents can be employed to activate the carboxylic acid for this transformation.

  • Phosphorus-based Reagents: Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) have been reported as effective, low-cost activators.[6][7] These methods are often performed as one-pot procedures and demonstrate good tolerance for various functional groups.[6]

  • N,N'-Carbonyldiimidazole (CDI): CDI is a mild and effective reagent that activates the carboxylic acid by forming an acylimidazolide intermediate. This intermediate then reacts with N,O-dimethylhydroxylamine. This method is known for its simple work-up, as the byproducts are imidazole and CO₂, which are easily removed.[8]

Comparison of Synthetic Pathways
MethodActivating Agent(s)Key AdvantagesPotential DisadvantagesTypical Yields
Peptide Coupling HATU, HBTU, PyBOP, EDC/HOBtMild conditions, high yields, broad functional group tolerance, low racemization risk.[2][4]High cost of reagents, byproducts can sometimes be difficult to remove (e.g., DCU from DCC).[2]70-95%
Mixed Anhydride Methanesulfonyl Chloride (MsCl), TEACost-effective, good for sterically hindered acids, simple procedure.[5]Byproduct removal may require vacuum treatment.[5]60-90%[5]
Phosphorus-based POCl₃ or PCl₃, BaseInexpensive reagents, one-pot procedure, good for large-scale synthesis.[6][7]Can be less mild than peptide coupling reagents, potential for side reactions with sensitive substrates.80-95%[6]
CDI Activation N,N'-Carbonyldiimidazole (CDI)Mild conditions, simple workup (gaseous and water-soluble byproducts).[8]Acylimidazolide intermediate is less reactive than others; may be slower or require heating.70-90%[8]

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies. Researchers should always first conduct reactions on a small scale and perform appropriate safety assessments.

Protocol 1: Synthesis using HATU Coupling Reagent

This protocol is recommended for its high efficiency and mild reaction conditions, making it suitable for a wide range of substrates.

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the reagents dissolve and react.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and reagent byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude oil or solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Synthesis using the Methanesulfonyl Chloride (Mixed Anhydride) Method

This protocol offers a cost-effective alternative, particularly for larger-scale preparations.[5]

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.3 M).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (3.0 eq) dropwise, ensuring the temperature remains low.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. A precipitate (triethylamine hydrochloride) will form.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to afford the final product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents are anhydrous, as moisture will quench the activated intermediates. The quality of the coupling reagent is also critical; older reagents can degrade. Increasing the reaction time or slightly warming the mixture (e.g., to 40 °C) may improve conversion.

  • Incomplete Reaction: This may indicate insufficient activation. Ensure the correct stoichiometry of the coupling reagent and base is used. For sterically demanding substrates, switching to a more powerful coupling reagent (like HATU) or a different method (like the MsCl approach) may be necessary.

  • Byproduct Formation: When using carbodiimides like DCC, the formation of insoluble dicyclohexylurea (DCU) can complicate purification. Filtration is required to remove it. Using water-soluble EDC avoids this issue, as the corresponding urea byproduct can be removed with an aqueous wash.[4]

  • Purification Issues: The product is generally a polar molecule. A combination of ethyl acetate and hexanes is a good starting point for column chromatography. If the product is very polar, adding a small amount of methanol to the eluent system may be required.

Safety Considerations

  • Coupling Reagents: Many coupling reagents (e.g., HATU, PyBOP) are irritants and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Organic bases like DIPEA and triethylamine are corrosive and flammable. They should be handled in a fume hood.

  • Solvents: Anhydrous solvents like DMF and THF have specific hazards. DMF is a reproductive toxin, and THF can form explosive peroxides. Always use freshly distilled or inhibitor-free anhydrous solvents from a sealed bottle.

  • Reagents for Activation: Reagents like methanesulfonyl chloride, phosphorus oxychloride, and thionyl chloride are highly corrosive, toxic, and react violently with water. They must be handled with extreme caution in a well-ventilated fume hood.

By understanding the underlying mechanisms and carefully selecting the appropriate synthetic pathway, researchers can reliably and efficiently synthesize this compound, a valuable building block for further chemical exploration.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. Available from: [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Available from: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available from: [Link]

  • Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a detailed physicochemical analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a key intermediate in modern organic synthesis. As direct, comprehensive public data on this specific molecule is limited, this document synthesizes information from foundational chemical principles, data on analogous structures, and established, field-proven experimental protocols. We will explore the molecule's core properties, stability profile, and solubility characteristics. Crucially, this guide also furnishes detailed, step-by-step protocols for the empirical determination of these properties, empowering research and development teams to generate robust, in-house data for process optimization, formulation development, and regulatory submissions. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Core Properties

This compound is comprised of two key functional components: a saturated five-membered tetrahydrofuran (THF) ring and an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][2] This unique combination dictates its chemical behavior, stability, and utility in synthesis.

The THF moiety, a cyclic ether, imparts moderate polarity and influences the molecule's solubility in both aqueous and organic media.[3][4][5] The Weinreb amide is a highly valued functional group in organic chemistry because it allows for the controlled addition of organometallic reagents to form ketones or reduction to aldehydes without the common problem of over-addition.[2][6] This stability is attributed to the formation of a stable, chelated tetrahedral intermediate during the reaction.[1][2]

PropertyValue / DescriptionSource / Basis
Molecular Formula C₇H₁₃NO₃[7]
Molecular Weight 159.18 g/mol [7]
IUPAC Name This compound[8]
CAS Number 766539-67-7[8]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidBased on analogous compounds like THF (colorless liquid) and other Weinreb amides.
Boiling Point Not experimentally determined; estimated to be >200 °CHigh polarity and hydrogen bond accepting capability suggest a relatively high boiling point compared to non-polar molecules of similar molecular weight.
Melting Point Not experimentally determinedWill depend on crystalline packing efficiency. Many similar small molecules are liquids at room temperature.

Solubility Profile

The solubility of a synthetic intermediate is a critical parameter influencing reaction conditions, work-up procedures, and purification strategies. The molecule's structure, featuring a polar ether and an amide group, suggests miscibility with a wide range of organic solvents.[3][9] Its solubility in water is expected to be moderate due to the presence of hydrogen bond acceptors (oxygen and nitrogen atoms) and the relatively small hydrophobic carbon backbone.

Expected Solubility:

  • High: In polar aprotic solvents (e.g., THF, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Methanol, Ethanol).

  • Moderate: In water and non-polar aromatic solvents (e.g., Toluene).

  • Low: In non-polar aliphatic solvents (e.g., Hexane, Heptane).

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a critical parameter for process development.[10][11]

Rationale: The shake-flask method is considered the most reliable for measuring true equilibrium solubility.[10] By agitating an excess of the compound in a solvent for an extended period, the system reaches a state of equilibrium, and the concentration of the dissolved compound in the supernatant represents its thermodynamic solubility limit under the specified conditions.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, pH 7.4 buffer, ethyl acetate). The excess solid should be clearly visible.[10]

  • Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for at least 24 hours to allow undissolved solids to sediment.[10] Alternatively, centrifuge the samples to accelerate phase separation.

  • Sampling: Carefully withdraw a precise volume of the clear supernatant from each vial. Take care not to disturb the solid material at the bottom.

  • Quantification: Dilute the supernatant samples appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[13][14]

  • Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report results in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Agitate for 24-48h at constant temp A->B C Sedimentation or Centrifugation B->C D Sample Supernatant C->D E Analyze concentration (e.g., HPLC) D->E

Acidity and Basicity (pKa)

The molecule lacks strongly acidic or basic functional groups. The THF ether oxygen is very weakly basic. The Weinreb amide nitrogen is generally considered non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. Therefore, significant protonation or deprotonation is not expected under typical physiological or synthetic conditions (pH 1-10). A pKa value is not practically relevant for this molecule's behavior in most applications.

However, if determination is required for specific process conditions, a potentiometric titration in a mixed-solvent system can be employed.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is a standard method for determining the pKa of a compound by measuring pH changes upon the addition of a titrant.[15][16][17]

Rationale: Potentiometric titration provides a precise measure of a compound's ionization constant by generating a titration curve (pH vs. volume of titrant).[18] The inflection point of this curve, or the half-equivalence point, corresponds to the pH at which the compound is 50% ionized, which is the definition of the pKa.[16]

Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[17]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol co-solvent for sparingly soluble compounds).[18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[17]

  • Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Data Collection: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.[15]

  • Analysis: Plot the recorded pH values against the volume of titrant added. Determine the equivalence point(s) from the inflection point(s) of the curve. The pH at the half-equivalence point is the pKa.

G A Calibrate pH Meter B Prepare Analyte Solution (with KCl for ionic strength) A->B C Purge with Nitrogen B->C D Titrate with Standard Acid/Base C->D E Record pH vs. Titrant Volume D->E F Plot Titration Curve E->F G Determine pKa from Half-Equivalence Point F->G

Chemical Stability Profile

Understanding the chemical stability of an intermediate is paramount for defining storage conditions, predicting shelf-life, and ensuring the integrity of synthetic processes. The stability of this compound is governed by the inherent properties of the THF ring and the Weinreb amide functional group.

  • THF Ring: Tetrahydrofuran is a stable cyclic ether but can be prone to peroxide formation upon prolonged exposure to air and light.[3][19] While the risk is lower than for unsubstituted THF, storage under an inert atmosphere (e.g., nitrogen or argon) and in amber containers is a prudent measure.

  • Weinreb Amide: The Weinreb amide is known for its stability towards many nucleophiles that would typically react with esters or acid chlorides.[1] However, it is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the amide bond to yield tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine.

Experimental Protocol: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as mandated by ICH guidelines for drug development.[20][21][22]

Rationale: By subjecting the compound to conditions more severe than standard storage, we can rapidly identify likely degradation products.[20] This information is crucial for developing analytical methods that can separate and quantify the parent compound from its impurities and degradants, a key requirement for quality control.[23][24]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition. A typical set of conditions includes:[22]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C.

    • Oxidation: Add 3-6% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solution (or solid compound) at a high temperature (e.g., 105 °C).[23]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Quenching: Neutralize the acid and base samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a high-resolution separation technique like HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[22]

G cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC-PDA/MS Analysis Acid->Analysis Base Basic (NaOH) Base->Analysis Oxid Oxidative (H₂O₂) Oxid->Analysis Therm Thermal Therm->Analysis Photo Photolytic Photo->Analysis Start Compound Stock Solution Start->Acid Start->Base Start->Oxid Start->Therm Start->Photo

Conclusion

This compound is a stable and versatile synthetic intermediate. Its physicochemical properties are largely predictable based on its constituent functional groups. While extensive public data is not available, the robust, validated protocols provided in this guide enable researchers to empirically determine critical parameters such as solubility and stability. This data-driven approach is fundamental to ensuring process robustness, product quality, and accelerated drug development timelines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Aditya Dye Chem. THF (Tetrahydrofuran). [Link]

  • Orango. What Is THF in Organic Chemistry? Key Properties & Uses. [Link]

  • Study.com. THF | Definition, Density & Structure. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • Avdeef, A., et al. "Development of Methods for the Determination of pKa Values." PMC - NIH. [Link]

  • Marques, M.R.C. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies. [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry." [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

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The Synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide: A Strategic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, a key Weinreb amide intermediate. The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The Weinreb amide functionality provides a robust and versatile handle for the construction of ketones and aldehydes, critical pharmacophores in drug candidates.[3][4][5][6] This document details the underlying chemical principles, compares common synthetic strategies, provides field-tested experimental protocols, and offers practical troubleshooting advice for researchers and drug development professionals.

Introduction: The Strategic Value of the Target Molecule

In the landscape of modern drug discovery, the efficient synthesis of complex molecules is paramount. The target molecule, N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, combines two structurally significant features:

  • The Tetrahydrofuran Ring: This saturated five-membered oxygen heterocycle is a common motif in natural products and pharmaceuticals.[7] Its inclusion in a drug candidate can improve pharmacokinetic properties, such as solubility and metabolic stability, and provide a three-dimensional vector for precise interaction with biological targets.[2]

  • The Weinreb Amide: Developed by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, is a uniquely valuable functional group.[3] Unlike other carboxylic acid derivatives, it reacts with organometallic reagents (e.g., Grignard, organolithium) or hydrides to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, collapsing to the desired ketone or aldehyde only upon aqueous workup.[3] This controlled reactivity makes the Weinreb amide a cornerstone of modern ketone and aldehyde synthesis.[4][8][9]

This guide focuses on the direct conversion of tetrahydrofuran-3-carboxylic acid to its corresponding Weinreb amide, a crucial transformation for building more complex pharmaceutical intermediates.

The Core Transformation: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging, as the basic amine will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[10] Therefore, the carboxylic acid's carbonyl group must first be "activated" to make it a more potent electrophile. The choice of activating agent is critical and depends on factors like substrate sensitivity, cost, scale, and ease of purification.

Overview of Synthetic Pathways

The general workflow for the preparation of the Weinreb amide from tetrahydrofuran-3-carboxylic acid is a two-step process occurring in a single pot: activation followed by nucleophilic substitution.

G cluster_0 One-Pot Synthesis A Tetrahydrofuran-3-carboxylic Acid C Activated Intermediate (e.g., O-Acylisourea, Active Ester) A->C 1. Activation B N,O-Dimethylhydroxylamine HCl D N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide B->D 2. Coupling C->D E Coupling Reagent + Base E->C

Figure 1: General workflow for the one-pot synthesis of the target Weinreb amide.

Comparison of Common Coupling Reagents

Several classes of reagents are available for this transformation. The selection involves a trade-off between reactivity, cost, and the nature of the byproducts.

Reagent ClassExample(s)ProsCons
Carbodiimides EDC, DCCEconomical, widely used. EDC byproduct is water-soluble, simplifying workup.[11]DCC byproduct (DCU) is insoluble and requires filtration. Can lead to racemization in chiral substrates without additives.
Uronium/Phosphonium Salts HATU, HBTU, PyBOPHigh reactivity, fast reaction times, low rates of racemization.[12]More expensive, generate stoichiometric amounts of waste.
Triazine Derivatives CDMTEfficient, generates easily removable byproducts.[13]Can be less common in some labs compared to carbodiimides or uronium salts.
Acid Halide Formation SOCl₂, Oxalyl ChlorideInexpensive, highly reactive acyl chloride intermediate.Harsh conditions (heat, strong acids) may not be suitable for sensitive substrates. Generates corrosive HCl.[14][15]

For the synthesis of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide, where the starting material is relatively robust, both carbodiimide and uronium salt-based methods are excellent choices, offering mild conditions and high yields.

Mechanism of Action: The EDC/HOBt Coupling Pathway

To illustrate the causality behind the reaction, we will examine the mechanism using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxybenzotriazole (HOBt) reagent system. This combination is a workhorse in medicinal chemistry.

G cluster_0 Mechanism of EDC/HOBt Activation and Coupling Acid R-COOH Isourea O-Acylisourea (Highly Reactive) Acid->Isourea + EDC EDC EDC Urea EDU Byproduct (Water Soluble) EDC->Urea forms during reaction ActiveEster HOBt Active Ester (Less Reactive, More Selective) Isourea->ActiveEster + HOBt - EDC HOBt HOBt Product Weinreb Amide ActiveEster->Product + Amine - HOBt Amine MeO(Me)NH

Figure 2: Simplified mechanism for Weinreb amide formation using EDC and HOBt.

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[16]

  • Additive Intervention: This intermediate can be intercepted by the amine to form the product. However, it is also prone to side reactions. The additive, HOBt, reacts with the O-acylisourea to form an HOBt active ester.[17] This new intermediate is more stable but still sufficiently electrophilic to react cleanly.

  • Coupling: The N,O-dimethylhydroxylamine (liberated from its HCl salt by a base) attacks the carbonyl carbon of the active ester, displacing HOBt and forming the desired Weinreb amide.[18]

  • Byproduct Formation: The protonated EDC rearranges to form 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), a water-soluble byproduct that is easily removed during aqueous workup.[19]

Field-Proven Experimental Protocols

The following protocols are designed as robust starting points for laboratory synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: EDC/HOBt Mediated Synthesis

This method is cost-effective and reliable, with a straightforward workup.

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
Tetrahydrofuran-3-carboxylic acid116.121.00 g8.61 mmol1.0
N,O-Dimethylhydroxylamine HCl97.540.93 g9.47 mmol1.1
EDC·HCl191.701.98 g10.33 mmol1.2
HOBt135.131.40 g10.33 mmol1.2
Diisopropylethylamine (DIPEA)129.243.0 mL17.22 mmol2.0
Dichloromethane (DCM)-40 mL--

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydrofuran-3-carboxylic acid (1.00 g), N,O-dimethylhydroxylamine hydrochloride (0.93 g), and HOBt (1.40 g).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask.

  • Cooling: Place the flask in an ice-water bath and stir the resulting suspension for 10 minutes until the temperature reaches 0 °C.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA) (3.0 mL) dropwise to the suspension. The mixture should become more homogeneous.

  • Activation: Add EDC·HCl (1.98 g) portion-wise over 5 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Workup - Quenching: Once the starting material is consumed, dilute the reaction mixture with an additional 40 mL of DCM.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Caution: Bubbling may occur during the NaHCO₃ wash.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide as a colorless oil.

Protocol 2: HATU Mediated Synthesis

This method is ideal for rapid, high-yield synthesis, especially on a small scale.

Materials & Reagents:

ReagentM.W.AmountMolesEquivalents
Tetrahydrofuran-3-carboxylic acid116.121.00 g8.61 mmol1.0
N,O-Dimethylhydroxylamine HCl97.540.93 g9.47 mmol1.1
HATU380.233.59 g9.47 mmol1.1
Diisopropylethylamine (DIPEA)129.243.0 mL17.22 mmol2.0
N,N-Dimethylformamide (DMF)-40 mL--

Step-by-Step Procedure:

  • Setup: To a dry 100 mL round-bottom flask with a magnetic stir bar, add tetrahydrofuran-3-carboxylic acid (1.00 g) and N,O-dimethylhydroxylamine hydrochloride (0.93 g).

  • Dissolution: Add anhydrous DMF (40 mL) and stir to dissolve.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add DIPEA (3.0 mL) dropwise.

  • Activation & Coupling: Add HATU (3.59 g) in a single portion. A color change may be observed.

  • Reaction: Remove the ice bath and stir at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.

  • Workup - Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Workup - Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (2 x 50 mL) to remove DMF and byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography as described in Protocol 1.

Troubleshooting and Field Insights

  • Problem: Low Yield.

    • Cause: Incomplete reaction or degradation of reagents.

    • Solution: Ensure all reagents are anhydrous, particularly the solvent. For sluggish reactions, allow for longer reaction times or consider gentle heating (40 °C). Confirm the quality of the coupling reagent, as they can degrade upon storage.

  • Problem: Difficult Workup (Emulsion Formation).

    • Cause: The presence of polar byproducts and salts can lead to emulsions during extraction.

    • Solution: Add a saturated solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.[11] Alternatively, filtration through a pad of Celite can be effective.

  • Problem: Product is Water-Soluble.

    • Cause: The THF ring and amide functionality impart some water solubility to the product.

    • Solution: During workup, back-extract the aqueous layers multiple times with a suitable organic solvent (e.g., DCM or EtOAc). Saturating the aqueous phase with NaCl before extraction can also "salt out" the product, driving it into the organic layer.

Conclusion

The preparation of N-methoxy-N-methyl-tetrahydrofuran-3-carboxamide is a key step in the synthesis of advanced pharmaceutical intermediates. By understanding the principles of carboxylic acid activation and selecting the appropriate coupling reagents, researchers can reliably and efficiently produce this versatile building block. The EDC/HOBt and HATU methods presented here offer robust and scalable solutions that are well-suited to the demands of the drug development industry. Careful execution of the experimental protocol and awareness of potential troubleshooting steps will ensure the successful synthesis of this valuable Weinreb amide.

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In-Depth Technical Guide to the Spectral Analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a key intermediate in modern organic synthesis. As a Weinreb amide derivative of tetrahydrofuran-3-carboxylic acid, this compound serves as a versatile building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its structural and electronic properties through spectral analysis is paramount for its effective utilization and for quality control in its production.

This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. The focus will be on not only the interpretation of the spectral data but also the underlying principles that govern the observed spectral features. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the characterization of such synthetic intermediates.

Molecular Structure and Synthetic Considerations

This compound belongs to the class of Weinreb amides, which are N-methoxy-N-methylamides of carboxylic acids. A key feature of Weinreb amides is their ability to react with organometallic reagents to form ketones without the common over-addition side reaction that produces tertiary alcohols. This unique reactivity is attributed to the formation of a stable chelated intermediate.

Synthesis: The synthesis of this compound typically involves the coupling of tetrahydrofuran-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This reaction is often facilitated by a variety of coupling reagents, such as carbodiimides (e.g., DCC) or by converting the carboxylic acid to a more reactive species like an acid chloride. A general synthetic scheme is presented below.

Synthesis THF_acid Tetrahydrofuran-3-carboxylic acid Coupling Coupling Reagent (e.g., DCC, SOCl2) THF_acid->Coupling Weinreb_amine N,O-Dimethylhydroxylamine Hydrochloride Weinreb_amine->Coupling Product N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Coupling->Product Amide Bond Formation

Figure 1. General synthetic route to this compound.

Potential impurities in the final product could include unreacted starting materials, byproducts from the coupling reagent, and solvent residues. A thorough spectral analysis is therefore essential to confirm the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the tetrahydrofuran ring and the N-methoxy and N-methyl groups.

Expected Chemical Shifts and Multiplicities:

  • N-CH₃ and O-CH₃ Protons: The N-methyl and O-methyl protons of the Weinreb amide moiety typically appear as sharp singlets in the ¹H NMR spectrum. Due to the electronegativity of the adjacent nitrogen and oxygen atoms, these signals are expected in the downfield region, generally between 3.0 and 4.0 ppm. Specifically, the N-CH₃ signal is often observed around 3.2 ppm, and the O-CH₃ signal is typically found slightly downfield, around 3.7 ppm. In some cases, particularly with bulky adjacent groups, restricted rotation around the C-N amide bond can lead to broadening of these signals or even the appearance of two distinct rotameric signals.

  • Tetrahydrofuran Ring Protons: The protons on the tetrahydrofuran ring will exhibit more complex splitting patterns due to spin-spin coupling.

    • H3 (Methine Proton): The proton at the C3 position, being attached to the carbon bearing the carboxamide group, will be deshielded and is expected to appear as a multiplet, likely a quintet or a complex multiplet, in the range of 2.8-3.2 ppm.

    • H2 and H5 (Methylene Protons α to Oxygen): The four protons on the carbons adjacent to the ring oxygen (C2 and C5) are diastereotopic and will appear as complex multiplets. Their chemical shifts are influenced by the electronegative oxygen atom and are expected in the region of 3.5-4.0 ppm.

    • H4 (Methylene Proton β to Oxygen): The two protons on the C4 carbon will also be diastereotopic and will appear as multiplets, likely in the more upfield region of 1.9-2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H32.8 - 3.2Multiplet
H2, H53.5 - 4.0Multiplet
H41.9 - 2.3Multiplet
N-CH₃~ 3.2Singlet
O-CH₃~ 3.7Singlet
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

Expected Chemical Shifts:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the Weinreb amide is expected to resonate in the typical amide carbonyl region, generally between 170 and 175 ppm.

  • N-CH₃ and O-CH₃ Carbons: The N-methyl carbon signal is anticipated around 32-35 ppm, while the O-methyl carbon, being attached to the more electronegative oxygen, will appear further downfield, typically in the range of 60-62 ppm[1].

  • Tetrahydrofuran Ring Carbons:

    • C3 (Methine Carbon): The carbon atom attached to the carboxamide group will be deshielded and is expected to appear in the range of 40-45 ppm.

    • C2 and C5 (Carbons α to Oxygen): These carbons, being adjacent to the electronegative oxygen atom, will be significantly deshielded and are expected to resonate in the region of 65-70 ppm.

    • C4 (Carbon β to Oxygen): This carbon atom is the most shielded of the ring carbons and is expected to appear in the upfield region, around 25-30 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O170 - 175
C340 - 45
C2, C565 - 70
C425 - 30
N-CH₃32 - 35
O-CH₃60 - 62

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the amide and the ether functionalities.

Key Vibrational Frequencies:

  • C=O Stretching: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the Weinreb amide. For aliphatic amides, this band typically appears in the range of 1630-1680 cm⁻¹. The exact position can be influenced by the electronic and steric effects of the substituents.

  • C-O-C Stretching: The tetrahydrofuran ring will exhibit a strong, characteristic C-O-C stretching vibration, which is typically observed in the region of 1050-1150 cm⁻¹[2][3].

  • C-H Stretching: The C-H stretching vibrations of the aliphatic CH₂ and CH groups of the tetrahydrofuran ring and the methyl groups will appear in the region of 2850-3000 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)Intensity
AmideC=O stretch1630 - 1680Strong
Ether (THF)C-O-C stretch1050 - 1150Strong
AlkaneC-H stretch2850 - 3000Medium-Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Expected Fragmentation Pattern:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will likely be dominated by cleavages at the amide bond and within the tetrahydrofuran ring.

Fragmentation M [M]⁺˙ F1 [M - OCH₃]⁺ M->F1 Loss of methoxy radical F2 [M - N(CH₃)OCH₃]⁺ M->F2 α-cleavage F4 [C₅H₇O₂]⁺ M->F4 Ring fragmentation F3 [C₄H₇O]⁺ F2->F3 Loss of CO

Figure 2. Plausible mass spectral fragmentation pathways.

  • Molecular Ion (M⁺): The molecular ion peak should be observable, although it may be of low intensity depending on the stability of the molecule under EI conditions.

  • α-Cleavage: A characteristic fragmentation of amides is the cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage). This would result in the formation of a tetrahydrofuranoyl cation ([C₅H₇O₂]⁺) and the loss of a neutral N-methoxy-N-methylaminyl radical.

  • Loss of Methoxy Group: Cleavage of the N-O bond can lead to the loss of a methoxy radical (•OCH₃), resulting in an ion at [M - 31]⁺.

  • Fragmentation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like ethylene (C₂H₄) or formaldehyde (CH₂O). A common fragment for tetrahydrofuran derivatives is the oxonium ion at m/z 43, corresponding to [C₂H₃O]⁺.

Conclusion

The spectral analysis of this compound provides a detailed picture of its molecular structure. ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework, with characteristic signals for the Weinreb amide moiety and the tetrahydrofuran ring. IR spectroscopy confirms the presence of the key carbonyl and ether functional groups. Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns, which further corroborates the proposed structure. A combined and careful interpretation of these spectral data is crucial for the unambiguous characterization and quality assessment of this important synthetic intermediate.

References

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Stability and Storage of Tetrahydrofuran-Based Weinreb Amides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Powerhouse of Weinreb Amides and the Role of the Tetrahydrofuran Moiety

In the landscape of modern organic synthesis, the Weinreb amide (N-methoxy-N-methylamide) stands as a cornerstone for the controlled formation of ketones and aldehydes from carboxylic acid derivatives.[1] Their remarkable utility stems from the inherent stability of the chelated tetrahedral intermediate formed upon nucleophilic attack, which ingeniously prevents the over-addition of organometallic reagents—a common pitfall with more reactive acylating agents.[2][3] This guide delves into the critical, yet often overlooked, aspects of stability and storage for a specific and increasingly relevant subclass: Weinreb amides bearing a tetrahydrofuran (THF) moiety.

The incorporation of a THF ring into a molecule can impart unique conformational constraints and electronic properties. While THF is a widely used solvent in organic synthesis, its presence as an integral part of a molecular structure introduces considerations for stability that are not immediately apparent from the individual behaviors of the Weinreb amide and THF. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals on the best practices for handling, storing, and assessing the stability of these valuable synthetic intermediates.

Chemical Stability of Tetrahydrofuran-Based Weinreb Amides: Potential Degradation Pathways

The stability of a tetrahydrofuran-based Weinreb amide is contingent on the interplay between the inherent reactivity of the Weinreb amide functionality and the proximal THF ring. While Weinreb amides are generally stable compounds, several potential degradation pathways should be considered, particularly under suboptimal storage conditions or during prolonged handling.[4]

Hydrolysis: The Primary Concern

The most probable degradation pathway for any amide is hydrolysis, leading to the corresponding carboxylic acid and N,O-dimethylhydroxylamine.[5] While amides are significantly more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond, this pathway can be catalyzed by both acid and base.[6][7]

The rate of hydrolysis can be influenced by the polarity of the solvent system, with higher polarity solvents potentially accelerating the reaction.[8] For a THF-based Weinreb amide, the presence of adventitious moisture is the primary initiator of this process. The ether oxygen of the THF ring is unlikely to participate directly in the hydrolysis of the amide bond under typical storage conditions.

Interaction with Strong Bases

In solution, particularly in the presence of strong bases like organolithium reagents, the THF moiety itself can undergo decomposition.[9] This is a critical consideration if the Weinreb amide is stored as a solution in THF with residual strong base from its synthesis.

Thermal Decomposition

While specific data on the thermal decomposition of THF-based Weinreb amides is scarce, amides are generally thermally stable. However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis.[10]

Oxidative Degradation

The THF ring, being an ether, is susceptible to peroxide formation upon prolonged exposure to oxygen, especially in the presence of light. While the Weinreb amide itself is not strongly susceptible to oxidation, the degradation of the THF moiety could lead to impurities.

The following diagram illustrates the primary degradation pathways for a generic tetrahydrofuran-based Weinreb amide.

G Figure 1: Potential Degradation Pathways of a Tetrahydrofuran-Based Weinreb Amide main Tetrahydrofuran-Based Weinreb Amide hydrolysis Hydrolysis (H₂O, Acid/Base catalysis) main->hydrolysis base_degradation Base-Mediated Degradation (Strong Base) main->base_degradation in solution oxidation Oxidation (O₂, light) main->oxidation acid Carboxylic Acid hydrolysis->acid hydroxylamine N,O-Dimethylhydroxylamine hydrolysis->hydroxylamine ring_opening THF Ring Opening Products base_degradation->ring_opening peroxides Hydroperoxides of THF moiety oxidation->peroxides

Potential Degradation Pathways.

Recommended Storage Conditions

Proper storage is paramount to ensure the long-term integrity and purity of tetrahydrofuran-based Weinreb amides. The following conditions are recommended based on the general principles of storing sensitive organic compounds and the potential degradation pathways discussed.

ParameterRecommendationRationale
Temperature -20°C to 4°C (Freezer or Refrigerator)Lower temperatures slow down the rate of potential chemical degradation, including hydrolysis.[11]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.
Container Tightly sealed, amber glass vial or bottleProtects from light, which can catalyze the formation of peroxides in the THF moiety, and prevents moisture ingress.
State Solid (preferred) or in a dry, aprotic solventStorage as a solid minimizes solvent-mediated degradation. If in solution, ensure the solvent is rigorously dried.

Experimental Protocol: A Guide to Performing a Forced Degradation Study

A forced degradation study is an essential tool to identify potential degradation products and establish the intrinsic stability of a compound.[10][12][13] The following is a generalized protocol that can be adapted for a specific tetrahydrofuran-based Weinreb amide.

Objective:

To identify the degradation products of a tetrahydrofuran-based Weinreb amide under various stress conditions and to develop a stability-indicating analytical method.

Materials:
  • Tetrahydrofuran-based Weinreb amide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Appropriate buffers (e.g., phosphate buffer)

  • HPLC system with UV detector or LC-MS system

  • pH meter

  • Calibrated oven

  • Photostability chamber

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of the Weinreb amide in a suitable solvent (e.g., ACN or MeOH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid Weinreb amide to dry heat in an oven at a high temperature (e.g., 80°C) for a specified time.

    • Photostability: Expose the solid Weinreb amide to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and dilute to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of the Weinreb amide.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

    • Establish the degradation pathway based on the identified products.

The following diagram outlines the workflow for a forced degradation study.

G Figure 2: Workflow for a Forced Degradation Study start Prepare Stock Solution of Weinreb Amide stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Stress stress->thermal photo Photostability stress->photo analysis Analyze Samples by HPLC or LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data: - % Degradation - Identify Degradants - Establish Pathway analysis->evaluation end Develop Stability-Indicating Method evaluation->end

Forced Degradation Study Workflow.

Conclusion: Ensuring the Integrity of Your Synthetic Intermediates

Tetrahydrofuran-based Weinreb amides are powerful tools in the synthetic chemist's arsenal. Understanding their stability and implementing proper storage and handling procedures are crucial for ensuring the reliability and reproducibility of synthetic endeavors. While direct studies on this specific class of compounds are limited, a proactive approach based on the well-established principles of amide and ether chemistry, coupled with diligent stability testing, will safeguard these valuable intermediates and contribute to the overall success of research and development projects.

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literature review on the synthesis of substituted tetrahydrofuran amides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Substituted Tetrahydrofuran Amides

Abstract

The substituted tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and biologically active molecules.[1][2] When functionalized with an amide group, this core structure offers a unique blend of conformational constraint, hydrogen bonding capability, and vectors for synthetic diversification. This guide provides a comprehensive overview of the principal synthetic strategies for accessing substituted tetrahydrofuran amides, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key transformations, provide field-proven experimental protocols, and discuss the strategic application of these methods in the context of creating structurally complex and pharmacologically relevant molecules.

Introduction: The Strategic Importance of the Tetrahydrofuran Amide Core

The tetrahydrofuran (THF) ring is a cornerstone of modern drug design. Its non-planar structure and the presence of an oxygen atom allow it to act as a versatile hydrogen bond acceptor and engage in favorable dipole interactions with biological targets, often serving as a bioisosteric replacement for phenyl or cyclohexyl groups to improve metabolic stability and solubility.[3] The incorporation of an amide functional group—the most common bond formed in pharmaceutical manufacturing—further enhances the scaffold's utility, providing a critical point for molecular recognition and a robust handle for synthetic elaboration.[4] Consequently, the development of efficient, stereocontrolled methods to construct these valuable building blocks is a paramount objective in synthetic chemistry.[1][5] This guide will explore the most powerful strategies to achieve this, from classical cyclization reactions to modern multicomponent approaches.

Core Synthetic Strategies: A Mechanistic Examination

The synthesis of substituted tetrahydrofuran amides can be approached through several distinct pathways. The optimal choice depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials.

Intramolecular Cyclization: Forging the THF Ring

Intramolecular cyclization reactions are among the most robust and widely used methods for constructing the THF core. These strategies typically involve forming a key C-O bond to close the five-membered ring.

A foundational strategy involves the intramolecular SN2 reaction between a hydroxyl nucleophile and a tethered electrophile (e.g., an alkyl halide or sulfonate).[1] This method offers predictable stereochemical outcomes, as the reaction proceeds via backside attack, leading to inversion of configuration at the electrophilic carbon.

  • Causality: The choice of leaving group is critical; tosylates, mesylates, and halides are commonly employed due to their high reactivity. The reaction is typically promoted by a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the alcohol, forming a more potent alkoxide nucleophile. The efficiency of the 5-exo-tet cyclization is generally high, as predicted by Baldwin's rules.

Modern synthetic chemistry has introduced a host of powerful metal-catalyzed reactions for THF synthesis. Palladium-catalyzed methods are particularly prominent.[6]

  • Alkoxycarbonylation: The intramolecular alkoxycarbonylation of hydroxyalkenes provides a stereoselective route to functionalized THF rings.[7]

  • Asymmetric Allylic Alkylation (AAA): This powerful transformation can generate cis- or trans-substituted THFs with high diastereoselectivity and enantioselectivity, often by simply choosing the appropriate enantiomer of the chiral ligand.[8] The reaction proceeds through an intermediate allyl transition metal complex, which is then captured intramolecularly by the hydroxyl nucleophile.[1]

Experimental Protocol: Diastereoselective Synthesis of a cis-2,5-Disubstituted THF via Pd-Catalyzed Asymmetric Allylic Alkylation

This protocol is adapted from methodologies described for diastereoselective THF formation.[8]

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the allylic carbonate substrate (1.0 equiv) and the chiral phosphine ligand (e.g., (R,R)-Trost ligand, 2.5 mol%).

  • Catalyst Pre-formation: Add the palladium source, [Pd₂(dba)₃]·CHCl₃ (1.0 mol%), and degassed anhydrous tetrahydrofuran (THF) as the solvent. Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Cyclization: Add a solution of a suitable base, such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv), dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-tetrahydrofuran derivative.

[3+2] Cycloaddition and Annulation Reactions

For rapidly building molecular complexity, [3+2] cycloaddition strategies are exceptionally powerful. These reactions form two bonds and up to two stereocenters in a single, convergent step.[1][9]

  • Mechanism: A common approach involves the reaction of a carbonyl ylide, generated in situ from a donor-acceptor oxirane, with an alkene or other dipolarophile. The stereochemical outcome is dictated by the geometry of the transient ylide and the mode of cycloaddition. Lewis acid catalysis can be employed to promote the reaction and control stereoselectivity.

cycloaddition_workflow cluster_start Starting Materials cluster_reaction Reaction Core DA_Oxirane Donor-Acceptor Oxirane Ylide Carbonyl Ylide (Transient Intermediate) DA_Oxirane->Ylide Ring Opening Alkene Alkene Dipolarophile Product Substituted Tetrahydrofuran Alkene->Product [3+2] Cycloaddition Catalyst Lewis Acid Catalyst (e.g., Sn(OTf)₂) Catalyst->Ylide Generation Ylide->Product

Caption: Conceptual workflow for a [3+2] cycloaddition synthesis of a THF.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are the epitome of synthetic efficiency, combining three or more starting materials in a one-pot process to generate a complex product that contains portions of all reactants.[10] For synthesizing tetrahydrofuran amides, the Ugi four-component reaction (U-4CR) is particularly adaptable.

  • Strategy and Causality: By using a starting material that contains both a hydroxyl and a carboxylic acid group (e.g., a γ-hydroxy acid), the Ugi reaction can be programmed for a subsequent intramolecular cyclization. The initial MCR between an aldehyde, an amine, an isocyanide, and the γ-hydroxy acid produces a linear intermediate. This intermediate is primed to undergo an intramolecular SN2 reaction (O-alkylation) or lactonization, which forges the THF ring to deliver the final, highly substituted tetrahydrofuran amide. The use of THF as a solvent can be critical in some MCRs to prevent unwanted oligomerization.[11]

Data Presentation: Comparison of Core Synthetic Strategies

Synthetic StrategyKey Reagents/CatalystsStereocontrolKey AdvantagesCommon Limitations
Intramolecular SN2 NaH, K₂CO₃, Ag₂OHigh (Inversion)Reliable, predictable outcome, simple reagents.Requires pre-functionalized, stereodefined precursors.
Pd-Catalyzed AAA [Pd₂(dba)₃], Chiral LigandsExcellent (Tunable)High stereoselectivity, catalytic, mild conditions.[8]Substrate-specific, cost of catalyst and ligands.
[3+2] Cycloaddition Lewis Acids (e.g., Sn(OTf)₂)Good to ExcellentRapid complexity generation, convergent.[1][9]Often limited to activated substrates (e.g., D-A oxiranes).
Ugi MCR + Cyclization Isocyanide, Aldehyde, AmineSubstrate-dependentHigh efficiency, atom economy, diversity-oriented.[10]Complex optimization, potential for side products.

Applications in Drug Discovery: The THF Amide in Action

The synthetic versatility of the tetrahydrofuran amide scaffold has made it a valuable component in modern drug discovery.

  • HIV-1 Protease Inhibitors: The highly successful drug Darunavir features a central bis-tetrahydrofuran ligand. Structural studies reveal that the THF oxygen atoms form critical hydrogen bonds with the backbone amides of the protease active site.[12] The synthesis of analogs with varied THF substitutions is a key strategy for developing next-generation inhibitors with improved resistance profiles and pharmacokinetic properties.[12]

  • General Medicinal Chemistry: The replacement of a flexible linear ether with a more rigid THF or tetrahydropyran (THP) ring is a common tactic to reduce the entropic penalty of binding to a biological target.[3] This can lead to improved potency and selectivity. Furthermore, the amide portion is crucial for interacting with biological targets and tuning physicochemical properties.[4][13]

Conclusion and Future Outlook

The synthesis of substituted tetrahydrofuran amides is a mature yet continually evolving field. While classical methods based on intramolecular nucleophilic substitution remain workhorses in organic synthesis, modern catalytic and multicomponent strategies offer unparalleled efficiency and control. The ongoing development of novel catalytic systems, particularly for asymmetric transformations, will continue to expand the accessible chemical space. Future efforts will likely focus on further enhancing the "greenness" of these syntheses, for instance, by utilizing electrosynthesis or performing reactions in aqueous media, to meet the growing demand for sustainable chemical manufacturing in the pharmaceutical industry.[4][14] The inherent value of the tetrahydrofuran amide core ensures that it will remain a high-priority target for synthetic innovation for years to come.

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An In-Depth Technical Guide to the Potential Stereoisomers of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stereoisomerism, the arrangement of atoms in three-dimensional space, is a cornerstone of modern drug development. Subtle differences in the spatial orientation of a molecule can lead to profound variations in pharmacological activity, metabolic stability, and toxicity. This technical guide provides a comprehensive analysis of the potential stereoisomers of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a molecule featuring a chiral center and a Weinreb amide functional group. We will delve into the theoretical basis of its stereochemistry, present detailed protocols for the separation and characterization of its enantiomers, and discuss the critical importance of such analyses in the pharmaceutical sciences.

Introduction: The Significance of Chirality in Molecular Science

Many organic compounds, particularly those of biological and pharmacological relevance, are chiral, meaning they are non-superimposable on their mirror images.[1] These mirror-image isomers are known as enantiomers. The differential interaction of enantiomers with chiral biological systems, such as enzymes and receptors, often results in one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.[1] Therefore, the ability to separate and analyze these stereoisomers is crucial in drug development and quality control.[2][3]

This compound, a Weinreb amide derivative, serves as an excellent case study for exploring the principles of stereoisomerism.[4] Weinreb amides are versatile intermediates in organic synthesis, known for their controlled reactivity towards organometallic reagents to form ketones and aldehydes.[5][6] The tetrahydrofuran moiety is also a common scaffold in many natural products and biologically active compounds.[7][8] Understanding the stereochemical landscape of this molecule is paramount for any research or development program involving its synthesis or application.

Structural Analysis and Theoretical Stereoisomers

The chemical structure of this compound reveals a single stereogenic center, also known as a chiral carbon.[1] This is the carbon atom at the 3-position of the tetrahydrofuran ring, which is bonded to four different substituent groups:

  • The hydrogen atom

  • The N-methoxy-N-methylcarboxamide group

  • The C2 carbon of the ring

  • The C4 carbon of the ring

The number of possible stereoisomers for a molecule is determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two stereoisomers are a pair of enantiomers, designated as (R)- and (S)- based on the Cahn-Ingold-Prelog priority rules.[1]

Caption: Stereoisomeric relationship of this compound.

Analytical Methodologies for Stereoisomer Separation and Characterization

The separation and analysis of enantiomers require chiral environments.[9] Several powerful analytical techniques are employed for this purpose, with chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.[2][10]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3][] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation.[12]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® IC), are often effective for the separation of a wide range of chiral compounds, including amides.[13][14]

  • Mobile Phase Optimization:

    • Start with a mobile phase of n-Hexane/Isopropanol (IPA) in a 90:10 ratio.

    • Gradually increase the percentage of IPA to optimize the resolution and retention times.

    • Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) at low concentrations (e.g., 0.1%) can be used to improve peak shape and resolution, particularly for acidic or basic analytes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm for the amide chromophore.

  • Quantification: The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers.[1]

Causality in Method Development: The choice of a polysaccharide-based CSP is based on its proven broad applicability and the multiple chiral recognition mechanisms it offers, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[12] The mobile phase composition is critical; the non-polar hexane and the more polar IPA compete with the analyte for interaction with the stationary phase, and finding the right balance is key to achieving separation. Additives can protonate or deprotonate the analyte or stationary phase, influencing interactions and improving chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool when used in conjunction with chiral auxiliary reagents.[15][16]

Methods for Chiral Discrimination by NMR:

  • Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA, such as Mosher's acid, to form a mixture of diastereomers.[15] Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.[16][17]

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with the enantiomers, which can lead to observable differences in their chemical shifts.

  • Chiral Lanthanide Shift Reagents: These reagents, such as Eu(hfc)3, can be added to the sample to induce large chemical shift differences between the signals of the enantiomers.[2][15]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Sample Preparation: React the racemic this compound with an enantiomerically pure chiral derivatizing agent (e.g., the acid chloride of (R)-Mosher's acid).

  • NMR Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F, if using a fluorine-containing CDA like Mosher's acid) NMR spectrum of the resulting diastereomeric mixture.[15]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to a specific proton or fluorine in the two diastereomers. The ratio of the integrals of these peaks will correspond to the ratio of the enantiomers in the original sample.[18]

Rationale for Technique Selection: The use of a CDA is a robust method because it converts the analytical challenge from distinguishing enantiomers to distinguishing diastereomers, which is readily achievable with standard NMR.[17] ¹⁹F NMR is particularly advantageous when using fluorinated CDAs due to its high sensitivity and the large chemical shift dispersion, often leading to baseline-resolved signals for the diastereomers.[15]

Experimental_Workflow cluster_Separation Separation & Quantification cluster_Characterization Data & Characterization racemic_mixture Racemic Mixture of N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide chiral_hplc Chiral HPLC racemic_mixture->chiral_hplc nmr_analysis NMR with Chiral Auxiliary racemic_mixture->nmr_analysis separated_enantiomers Separated Enantiomers (R and S) chiral_hplc->separated_enantiomers enantiomeric_excess Enantiomeric Excess (ee) Determination nmr_analysis->enantiomeric_excess separated_enantiomers->enantiomeric_excess

Sources

Methodological & Application

Application Note: Synthesis of 3-Acyltetrahydrofurans via Reaction of N-methoxy-N-methyltetrahydrofuran-3-carboxamide with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis.[1] Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group provides a robust and highly efficient method for the synthesis of ketones and aldehydes.[2] The primary advantage of the Weinreb-Nahm ketone synthesis lies in its ability to react cleanly with potent organometallic nucleophiles, such as Grignard and organolithium reagents, to yield the corresponding ketone without the pervasive issue of over-addition that plagues similar reactions with esters or acid chlorides.[2][3][4] This controlled reactivity prevents the formation of tertiary alcohol byproducts, leading to higher yields and simpler purification procedures.

This application note provides a detailed guide to the reaction of N-methoxy-N-methyltetrahydrofuran-3-carboxamide with various organometallic reagents. This specific substrate allows for the synthesis of 3-acyltetrahydrofurans, a structural motif present in numerous biologically active molecules and a valuable building block for drug discovery.

Core Principles and Reaction Mechanism

The remarkable selectivity of the Weinreb amide is attributed to the formation of a stable, five-membered tetrahedral intermediate that is stabilized by chelation with the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent.[2][3][5]

The reaction proceeds via the following steps:

  • Nucleophilic Addition: The organometallic reagent (R-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Chelate Formation: The metal cation is coordinated by both the carbonyl oxygen and the N-methoxy oxygen, forming a stable five-membered ring.[2][3] This chelated intermediate is stable at low temperatures and does not readily collapse.[2]

  • Aqueous Work-up: Upon introduction of an aqueous acid (e.g., NH₄Cl or dilute HCl), the excess organometallic reagent is quenched, and the stable intermediate is hydrolyzed to release the final ketone product.[1][3]

This mechanism prevents the premature formation of the ketone in the presence of unreacted organometallic reagent, thereby inhibiting the second nucleophilic addition (over-addition) that leads to tertiary alcohols.[2][3]

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Scope and Versatility

The Weinreb-Nahm ketone synthesis is highly versatile and tolerates a wide array of functionalities within both the Weinreb amide and the organometallic nucleophile.[2][6]

  • Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) are most commonly employed.[1][2]

  • Nucleophiles: A broad range of nucleophilic R-groups can be introduced, including aliphatic, vinyl, aryl, and alkynyl moieties.[2]

  • Functional Group Tolerance: The reaction conditions are generally mild, allowing for the presence of other sensitive functional groups such as esters, silyl ethers, and N-protected amino acids elsewhere in the molecule.[2]

Detailed Experimental Protocol: Synthesis of 3-Benzoyltetrahydrofuran

This protocol details the reaction of this compound with phenylmagnesium bromide.

A. Materials and Equipment

  • This compound

  • Phenylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, stir bars

  • Syringes and needles

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

B. Reaction Procedure

All glassware should be oven- or flame-dried and cooled under an inert atmosphere before use.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 6.28 mmol).

  • Dissolution: Add anhydrous THF (30 mL) via syringe and stir the mixture under a nitrogen or argon atmosphere until the amide is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add phenylmagnesium bromide (e.g., 2.5 mL of a 3.0 M solution, 7.5 mmol, 1.2 equivalents) dropwise via syringe over 10-15 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-benzoyltetrahydrofuran.[8]

Data Presentation: Representative Reactions

The reaction of this compound with various organometallics is expected to proceed in high yields, consistent with the general reliability of the Weinreb-Nahm synthesis.[6][8]

EntryOrganometallic ReagentR-GroupProductExpected Yield
1Phenylmagnesium BromidePhenyl3-Benzoyltetrahydrofuran>90%
2Methylmagnesium ChlorideMethyl3-Acetyltetrahydrofuran>90%
3n-Butyllithiumn-Butyl3-Pentanoyltetrahydrofuran>85%
4Vinylmagnesium BromideVinyl3-(Acryloyl)tetrahydrofuran>85%
5Ethynylmagnesium BromideEthynyl3-(Propynoyl)tetrahydrofuran>80%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive organometallic reagent due to moisture or air exposure. 2. Insufficient equivalents of the organometallic reagent.1. Use freshly purchased or recently titrated organometallic reagents.[9] Ensure all glassware is scrupulously dried and the reaction is maintained under a positive pressure of inert gas.[10] 2. Titrate the reagent before use to determine its exact molarity and ensure the correct stoichiometry.
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high, causing the premature breakdown of the chelated intermediate.Maintain the reaction temperature at 0 °C or lower (e.g., -78 °C with a dry ice/acetone bath) during the addition of the organometallic reagent.[2]
Recovery of Starting Material The reaction was not allowed to proceed to completion.Increase the reaction time or allow the mixture to warm to room temperature for a longer period. Monitor the reaction by TLC until the starting material is consumed.
Difficult Purification Formation of side products from impurities in the starting materials or reagents.Ensure the purity of the starting Weinreb amide. Use high-quality, anhydrous solvents and reagents. Optimize the mobile phase for column chromatography to achieve better separation.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Weinreb Amide in Anhydrous THF B Establish Inert Atmosphere (N₂ or Ar) A->B C Cool to 0 °C B->C D Slowly Add Organometallic Reagent C->D E Stir at 0 °C, then Warm to Room Temp. D->E F Quench with aq. NH₄Cl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Purify via Column Chromatography H->I J Pure Ketone Product I->J

Caption: General workflow for the synthesis of 3-acyltetrahydrofurans.

Conclusion

The reaction of this compound with organometallic reagents is a superior and reliable method for the synthesis of 3-acyltetrahydrofurans. The formation of a stable, chelated tetrahedral intermediate effectively prevents the over-addition side reaction, leading to high yields of the desired ketone products. This protocol offers a straightforward and versatile approach for accessing valuable chemical building blocks for applications in medicinal chemistry and the broader field of organic synthesis.

References

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Garg, N. K., & Sarpong, R. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. The Royal Society of Chemistry. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? - Chemistry Stack Exchange. (2016, January 8). [Link]

  • Ojima, I., et al. (2011). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. National Institutes of Health. [Link]

  • Weinreb amides. - Current Protocols in Nucleic Acid Chemistry. (2001). [Link]

  • Collins, C. J., & Singaram, B. (2012). Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]

  • Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry. [Link]

  • Nowak, M., et al. (2015). Weinreb Amides. Synlett. [Link]

  • Grignard Reaction - Common Conditions. - Common Organic Chemistry. [Link]

  • Mahdi, M. F., & Ahmed, A. A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Zakho University. [Link]

  • Mahdi, M. F., & Ahmed, A. A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Duhok University. [Link]

  • Mahdi, M. F., & Ahmed, A. A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Organolithium reagent - Wikipedia. [Link]

  • Gomtsyan, A., et al. (2001). Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. Organic Chemistry Portal. [Link]

  • Organolithium reagents. - Harvard University. [Link]

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. - Chemistry Steps. [Link]

  • Woerpel, K. A., et al. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. [Link]

  • Chida, N., et al. (2018). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. National Institutes of Health. [Link]

  • Addition of Organolithiums to Carboxylic Acids. - Master Organic Chemistry. [Link]

  • Li, J., et al. (2013). Efficient chemoselective addition of Grignard reagents to carbonyl compounds in 2-methyltetrahydrofuran. ResearchGate. [Link]

  • Meyers, A. I., & Collington, E. W. ALDEHYDES FROM GRIGNARD REAGENTS: 2-METHOXYBENZALDEHYDE. Organic Syntheses. [Link]

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Application Notes & Protocols: Grignard Addition to N-methoxy-N-methyltetrahydrofuran-3-carboxamide for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Grignar addition reaction with N-methoxy-N-methylamides, commonly known as Weinreb amides. It details a specific protocol for the reaction of a Grignard reagent with N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol emphasizes mechanistic understanding, operational best practices, and safety considerations to ensure reproducible and high-yield synthesis of the corresponding ketone.

Introduction: The Power of the Weinreb Amide in Ketone Synthesis

The synthesis of ketones is a cornerstone of organic chemistry. However, traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm ketone synthesis, developed by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this issue through the use of N-methoxy-N-methylamides.

The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack by a Grignard or organolithium reagent. This intermediate prevents the elimination of the alkoxy group and subsequent second addition of the organometallic reagent. The desired ketone is then liberated upon acidic workup. This method is renowned for its high yields and broad functional group tolerance.

This application note focuses on the Grignard addition to this compound, a substrate of interest due to the prevalence of the tetrahydrofuran motif in biologically active molecules.

Mechanistic Insight: Why the Weinreb Amide Works

Understanding the underlying reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The stability of the tetrahedral intermediate is the lynchpin of the Weinreb ketone synthesis.

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Weinreb Ketone Synthesis.

The reaction proceeds as follows:

  • Nucleophilic Addition: The Grignard reagent (R'-MgX) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Intermediate: A tetrahedral intermediate is formed. The magnesium halide coordinates with both the newly formed alkoxide and the methoxy group of the N,O-dimethylhydroxylamino moiety, forming a stable five-membered chelate ring. This chelation prevents the collapse of the intermediate and the elimination of the N-methoxy-N-methylamino group.

  • Acidic Workup: Upon introduction of a mild acid (e.g., aqueous NH4Cl or HCl), the chelate is broken, and the intermediate collapses to yield the desired ketone and N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocol

This protocol details the synthesis of 3-acyltetrahydrofuran from this compound and a Grignard reagent.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Notes
This compoundVariesVariesEnsure dryness. Can be prepared from tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride.
Grignard Reagent (e.g., Phenylmagnesium bromide)100-58-3181.31Typically a 1.0 - 3.0 M solution in THF or diethyl ether. Titrate prior to use to determine the exact concentration.
Anhydrous Tetrahydrofuran (THF)109-99-972.11Dry, inhibitor-free THF is crucial for the success of the reaction. Use a freshly opened bottle or distill from a suitable drying agent (e.g., sodium/benzophenone).
Saturated Aqueous Ammonium Chloride (NH4Cl)12125-02-953.49Used for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37For drying the organic phase.
Diethyl Ether (Et2O)60-29-774.12For extraction.

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon inlet

  • Addition funnel

  • Low-temperature thermometer

  • Cooling bath (ice-water or dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

protocol_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in an oven B Assemble apparatus under inert atmosphere A->B C Dissolve Weinreb amide in anhydrous THF B->C D Cool reaction mixture to 0 °C C->D E Add Grignard reagent dropwise via addition funnel D->E F Allow to warm to room temperature and stir E->F G Quench with saturated aq. NH4Cl F->G H Extract with diethyl ether G->H I Dry organic layer with MgSO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Experimental workflow for Grignard addition.

Step-by-Step Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours or by flame-drying under vacuum.

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a septum, a nitrogen or argon inlet, and an addition funnel.

    • Under a positive pressure of inert gas, charge the flask with this compound (1.0 eq).

    • Add anhydrous THF to dissolve the amide (concentration typically 0.1-0.5 M).

  • Reaction:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Charge the addition funnel with the Grignard reagent solution (1.1-1.5 eq).

    • Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over a period of 15-30 minutes, maintaining the internal temperature below 5 °C. A slight exotherm may be observed.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 1-3 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ketone.

Key Considerations and Troubleshooting

  • Anhydrous Conditions: The success of the Grignard reaction is highly dependent on the exclusion of moisture. Ensure all glassware is scrupulously dried and that anhydrous solvents are used.

  • Grignard Reagent Quality: The concentration of commercial Grignard reagents can vary. It is best practice to titrate the Grignard solution prior to use to ensure accurate stoichiometry.

  • Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent is crucial to prevent side reactions.

  • Quenching: The quench should be performed slowly and at a low temperature to control the exotherm.

  • Side Reactions: In some cases, with sterically hindered or highly basic Grignard reagents, elimination of the methoxide group can occur as a side reaction.

Conclusion

The Weinreb ketone synthesis is a robust and reliable method for the preparation of ketones from carboxylic acid derivatives. The protocol detailed herein for the Grignard addition to this compound provides a clear and effective procedure for obtaining the corresponding ketone in high yield. By understanding the underlying mechanism and adhering to best practices for handling air- and moisture-sensitive reagents, researchers can successfully employ this powerful transformation in their synthetic endeavors.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Weinreb ketone synthesis - Wikipedia. [Link]

  • Grignard Reaction - Common Conditions. The University of Nottingham. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. [Link]

  • Weinreb ketone synthesis - 博客| 文学城. [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. [Link]

  • Organic Syntheses Procedure. [Link]

  • N-methoxy-N-methylamides. Tetrahedron Letters. [Link]

  • Grignard Reaction - Organic Chemistry Portal. [Link]

Application Note & Protocols: N-methoxy-N-methyltetrahydrofuran-3-carboxamide as a Versatile Intermediate for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Challenge of Controlled Acylation

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds via the reaction of organometallic reagents with carbonyl compounds remains a cornerstone transformation. However, a persistent challenge lies in controlling the reactivity of highly nucleophilic reagents, such as Grignard and organolithium compounds, towards carboxylic acid derivatives. Direct reaction with acid chlorides or esters frequently leads to "over-addition," yielding tertiary alcohols instead of the desired ketones. This lack of selectivity complicates synthetic routes, reduces yields, and necessitates cumbersome protection-deprotection strategies.

N-methoxy-N-methylamides, commonly known as Weinreb amides, provide an elegant and robust solution to this problem. First reported in 1981, these intermediates react with a wide range of organometallic reagents to form a uniquely stable, chelated tetrahedral intermediate.[1] This intermediate resists further nucleophilic attack and collapses to the desired ketone only upon aqueous workup. This controlled reactivity has established Weinreb amides as indispensable tools in the synthesis of complex molecules, particularly in pharmaceutical and natural product chemistry.[2]

This guide focuses on a specific, high-value Weinreb amide: N-methoxy-N-methyltetrahydrofuran-3-carboxamide . The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous biologically active compounds. Therefore, this intermediate serves as a critical building block for accessing a diverse array of 3-acyltetrahydrofuran derivatives, which are key precursors in drug development. We will provide detailed protocols for its synthesis and subsequent use in ketone formation, emphasizing the mechanistic rationale behind the procedural steps and offering insights gleaned from practical application.

Physicochemical Properties & Characterization

While a dedicated experimental dataset for this specific intermediate is not broadly published, its properties can be reliably predicted based on its structure and extensive data on analogous compounds.

Table 1: Physicochemical Properties

PropertyValue
Chemical Formula C₇H₁₃NO₃
Molecular Weight 159.18 g/mol
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Estimated >200 °C (decomposes)
Solubility Soluble in CH₂Cl₂, THF, 2-MeTHF, EtOAc, CHCl₃

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shift / FrequencyAssignment
¹H NMR (CDCl₃)δ 3.75 (s, 3H), δ 3.20 (s, 3H), δ 3.8-4.1 (m, 4H), δ 3.3-3.5 (m, 1H), δ 2.0-2.3 (m, 2H)N-OCH₃, N-CH₃, THF ring CH₂-O, THF ring CH-C=O, THF ring CH₂
¹³C NMR (CDCl₃)δ ~175, δ ~68, δ ~62, δ ~45, δ ~32, δ ~28C=O (amide), THF ring CH₂-O, N-OCH₃, THF ring CH-C=O, N-CH₃, THF ring CH₂
IR (neat)~1660 cm⁻¹C=O stretch (amide)

Note: These are predicted values. Actual experimental data should be acquired for confirmation. For reference on amide conformations and spectroscopic analysis, see related studies.[3]

Synthesis of the Intermediate: A Step-by-Step Protocol

The most direct route to this compound is via the coupling of tetrahydrofuran-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. Various peptide coupling reagents can be employed; this protocol utilizes 1,1'-Carbonyldiimidazole (CDI) for its high efficiency and the benign nature of its byproducts (imidazole and CO₂).

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product & Purification A Tetrahydrofuran-3-carboxylic acid E 1. Acid Activation: Carboxylic acid + CDI -> Acyl-imidazole intermediate + CO₂ A->E B N,O-Dimethylhydroxylamine HCl F 2. Amide Formation: Acyl-imidazole + Amine -> Weinreb Amide + Imidazole B->F C 1,1'-Carbonyldiimidazole (CDI) C->E D Anhydrous THF (Solvent) E->F G Aqueous Workup (e.g., dilute HCl wash to remove imidazole) F->G H Extraction with EtOAc or CH₂Cl₂ G->H I Purification (Silica Gel Chromatography) H->I J Final Product: N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide I->J

Caption: Workflow for the synthesis of the title Weinreb amide.

Protocol 1: Synthesis of this compound

Materials:

  • Tetrahydrofuran-3-carboxylic acid (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and Hexanes for elution

Procedure:

  • Amine Free-Basing: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous THF. Add triethylamine (1.2 eq) and stir the resulting slurry at room temperature for 20-30 minutes.

  • Acid Activation: In the main reaction flask under an inert atmosphere (N₂ or Ar), dissolve tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF. Add CDI (1.1 eq) portion-wise at room temperature. Effervescence (CO₂) should be observed. Stir the solution for 1 hour at room temperature to ensure complete formation of the acyl-imidazole intermediate.

  • Coupling Reaction: Transfer the free-based amine slurry from step 1 into the main reaction flask containing the activated acid. Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl (2x) to remove unreacted amine and imidazole, followed by saturated NaHCO₃ (1x), and finally brine (1x). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc/Hexanes) to afford the pure this compound.

Expected Yield: 75-90%.

Core Application: Synthesis of 3-Acyltetrahydrofurans

The primary utility of this intermediate is its clean conversion to ketones upon reaction with organometallic reagents. The choice of solvent is critical; while THF is traditional, 2-methyltetrahydrofuran (2-MeTHF) is often a superior choice. Derived from renewable resources, 2-MeTHF exhibits higher stability towards strongly basic organometallics and has lower miscibility with water, simplifying aqueous workups.[4][5][6]

G A Weinreb Amide (R-C(O)N(Me)OMe) C Stable Tetrahedral Intermediate (Chelated) A->C B Organometallic Reagent (R'-M, e.g., PhMgBr) B->C D Aqueous Workup (H₃O⁺) C->D Collapse of Intermediate E Ketone Product (R-C(O)R') D->E F Byproducts (MeNHOMe, MgX₂) D->F

Caption: General mechanism of ketone synthesis from a Weinreb amide.

Protocol 2: Synthesis of 3-Benzoyltetrahydrofuran via Grignard Reaction

This protocol details the reaction with phenylmagnesium bromide as a representative example. The same general procedure can be adapted for a wide range of Grignard and organolithium reagents.

Materials:

  • This compound (1.0 eq)

  • Phenylmagnesium bromide (1.2-1.5 eq, solution in THF or 2-MeTHF)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous 2-MeTHF.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice-water bath. Add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise via a syringe or addition funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: a. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄. d. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure 3-benzoyltetrahydrofuran.

Expected Yield: 80-95%.

Table 3: Scope of Organometallic Reagents

Organometallic ReagentProduct StructureExpected Yield Range
Methylmagnesium bromide3-Acetyltetrahydrofuran85-95%
n-Butyllithium3-Pentanoyltetrahydrofuran80-90%
Vinylmagnesium bromide3-(Acryloyl)tetrahydrofuran75-85%
Isopropylmagnesium chloride3-(2-Methylpropanoyl)tetrahydrofuran70-85%

Field Insights & Troubleshooting

  • Causality of Solvent Choice: The use of 2-MeTHF over standard THF is a key process optimization. THF can be deprotonated by highly basic reagents like alkyllithiums, especially at temperatures above -20 °C, leading to side reactions.[6] 2-MeTHF is significantly more stable, allowing reactions to be run at more convenient temperatures (0 °C to RT).[5]

  • Preventing Side Reactions: While robust, Weinreb amides are not entirely inert. With extremely strong, sterically hindered bases (e.g., LDA), competitive deprotonation of the N-methoxy group can occur, leading to elimination of formaldehyde and formation of an N-methylamide byproduct.[7] This is rarely an issue with common Grignard or organolithium reagents but should be considered in complex syntheses.

  • Anhydrous Conditions are Critical: Organometallic reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous to prevent quenching of the nucleophile and reduction in yield.

  • Alternative Transformations: For substrates sensitive to strongly basic organometallics, a nonclassical Wittig reaction using alkylidenetriphenylphosphoranes offers a milder, alternative route to convert Weinreb amides to ketones.[8]

Conclusion

This compound is a highly effective and versatile synthetic intermediate. Its ability to undergo clean, high-yielding conversions to a wide range of 3-acyltetrahydrofurans makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols outlined herein, particularly when paired with optimized solvents like 2-MeTHF, provide a reliable and scalable pathway to these important chemical motifs, streamlining synthetic efforts and avoiding the common pitfalls associated with traditional acylation methods.

References

  • ResearchGate. (2025). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. Available at: [Link]

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link]

  • ResearchGate. (n.d.). A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. Available at: [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Available at: [Link]

  • ResearchGate. (2025). Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available at: [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Available at: [Link]

  • Semantic Scholar. (2025). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-methyltetrahydrofuran.
  • Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Available at: [Link]

  • ResearchGate. (2025). New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol. Available at: [Link]

  • Tetrahedron Letters. (n.d.). n-methoxy-n-methylamides. Available at: [Link]

  • SpringerLink. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. Available at: [Link]

  • Semantic Scholar. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • National Institutes of Health (NIH). (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Available at: [Link]

  • Arkivoc. (n.d.). An efficient conversion of carboxylic acids into Weinreb amides. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 3-Acyltetrahydrofurans via Weinreb Amide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-acyltetrahydrofurans, a crucial structural motif in medicinal chemistry, utilizing N-methoxy-N-methyltetrahydrofuran-3-carboxamide. The Weinreb-Nahm ketone synthesis offers a superior method for acylating the tetrahydrofuran ring by preventing the common problem of over-addition associated with more reactive acylating agents.[1][2] This document details the underlying mechanism, provides step-by-step protocols for both the preparation of the Weinreb amide precursor and its subsequent conversion to various 3-acyltetrahydrofurans, and presents representative data. This methodology is distinguished by its broad functional group tolerance, high yields, and operational simplicity, making it highly suitable for applications in drug discovery and development.[1][3]

Introduction and Scientific Principle

The tetrahydrofuran (THF) ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[4][5] Functionalization at the C3 position with an acyl group provides a key synthetic handle for further molecular elaboration. Traditional methods for synthesizing ketones, such as the reaction of Grignard or organolithium reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[2][6]

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly circumvents this issue.[1] The reaction proceeds through the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack of an organometallic reagent on the N-methoxy-N-methylamide (Weinreb amide).[7] This intermediate is stable under the reaction conditions and does not collapse to the ketone until acidic workup. This stability effectively prevents a second equivalent of the highly reactive nucleophile from adding to the carbonyl group.

Reaction Mechanism

The success of the Weinreb amide lies in the coordination of the magnesium or lithium atom of the organometallic reagent to both the carbonyl oxygen and the methoxy oxygen. This chelation stabilizes the tetrahedral intermediate, preventing the elimination of the methoxy-methylamino group that would be required to form the ketone in situ.

Caption: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Organolithium reagents are pyrophoric and must be handled with extreme care using proper techniques.[8][9]

Protocol 1: Synthesis of this compound

This procedure details the conversion of a carboxylic acid to a Weinreb amide using a common peptide coupling agent. Other methods using reagents like methanesulfonyl chloride or Deoxo-Fluor are also effective.[10][11]

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (1.1 equiv).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the carboxylic acid).

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Add DIPEA (2.5 equiv) dropwise to the mixture.

  • Add EDC (1.2 equiv) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using an ethyl acetate/hexanes gradient) to yield the pure Weinreb amide.

Protocol 2: General Procedure for the Synthesis of 3-Acyltetrahydrofurans

This protocol describes the reaction of the Weinreb amide with a Grignard reagent. Organolithium reagents can also be used effectively.[1][12]

Materials:

  • This compound (from Protocol 1)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF (approx. 0.2 M) in an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the tetrahedral intermediate is fully hydrolyzed (monitor by TLC).

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-acyltetrahydrofuran.

Representative Data

The following table summarizes the synthesis of various 3-acyltetrahydrofurans using the described methodology. Yields are representative and may vary based on the specific substrate and reaction scale.

EntryR-Group (in R-MgX)Product NameYield (%)Reference
1Phenyl3-Benzoyltetrahydrofuran85-95%[3]
2Methyl3-Acetyltetrahydrofuran80-90%[1][2]
3Vinyl3-(Acryloyl)tetrahydrofuran75-85%[1]
44-Fluorophenyl3-(4-Fluorobenzoyl)tetrahydrofuran88%[3]
5Thien-2-yl3-(Thiophene-2-carbonyl)tetrahydrofuran71%[12]

Experimental Workflow

The overall synthetic sequence from the starting carboxylic acid to the final acylated product is depicted below.

G cluster_0 Protocol 1: Weinreb Amide Synthesis cluster_1 Protocol 2: Ketone Synthesis A Tetrahydrofuran-3- carboxylic Acid B Amide Coupling (EDC, HOBt, DIPEA) A->B D N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide B->D Purification C N,O-Dimethyl- hydroxylamine HCl C->B F Nucleophilic Addition (-78 °C to 0 °C) D->F Weinreb Amide E Grignard or Organolithium Reagent E->F G Aqueous Workup & Purification F->G H Final Product: 3-Acyltetrahydrofuran G->H

Caption: Overall workflow for the synthesis of 3-acyltetrahydrofurans.

Conclusion

The synthesis of 3-acyltetrahydrofurans from the corresponding N-methoxy-N-methylcarboxamide is a reliable, high-yielding, and broadly applicable method. Its primary advantage is the prevention of over-addition, allowing for the clean formation of the desired ketone.[1] The operational simplicity and tolerance of diverse functional groups make this protocol an invaluable tool for chemists in academic research and the pharmaceutical industry.

References

  • SpectraBase. (n.d.). 3-(Benzoyl)-2-nonyltetrahydrofuran. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Weinreb ketone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]

  • Biswas, T. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent [Video]. YouTube. Retrieved from [Link]

  • Sha, S.-C., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N-C Activation. The Royal Society of Chemistry. Retrieved from [Link]

  • Author Unknown. (n.d.). and Aryl Ketones via Sequential 1,2-Addition/Cross-Coupling of Organolithium Reagents with Weinreb Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). Retrieved from [Link]

  • Occhiato, E. G., et al. (n.d.). Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leaving group. Retrieved from [Link]

  • Mahmoud, M. A. (2018). Recent Developments in Weinreb Synthesis and their Applications. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Retrieved from [Link]

  • Tunoori, A. R., White, J. M., & Georg, G. I. (2000). A one-flask synthesis of Weinreb amides from chiral and achiral carboxylic acids using the deoxo-fluor fluorinating reagent. Organic Letters, 2(25), 4091–4093. Retrieved from [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984-8986. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Retrieved from [Link]

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • NIST. (n.d.). Tetrahydrofuran. Retrieved from [Link]

  • Kim, S., & Lee, J. I. (1984). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • PubMed Central. (n.d.). Observations of tetrel bonding between sp3-carbon and THF. Retrieved from [Link]

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC. Retrieved from [Link]

  • Ghorai, M. K., et al. (2018). Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines. Nature Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Reduction of N-methoxy-N-methyltetrahydrofuran-3-carboxamide to Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Weinreb Amides in Aldehyde Synthesis

In the landscape of modern organic synthesis, the precise and high-yielding preparation of aldehydes is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. A significant challenge in this endeavor is the over-reduction of carboxylic acid derivatives to the corresponding primary alcohols. The introduction of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, marked a paradigm shift in overcoming this obstacle.[1][2] This functional group serves as a robust and versatile precursor for the synthesis of aldehydes and ketones.[3][4]

The unique stability of the Weinreb amide towards nucleophilic attack and reduction is attributed to its ability to form a stable, metal-chelated tetrahedral intermediate.[5][6] This intermediate resists further reduction and collapses to the desired aldehyde only upon aqueous work-up, thus preventing the formation of the alcohol byproduct.[5][6] This application note provides a detailed protocol for the selective reduction of N-methoxy-N-methyltetrahydrofuran-3-carboxamide to tetrahydrofuran-3-carbaldehyde using diisobutylaluminium hydride (DIBAL-H), a widely used and efficient reducing agent for this transformation.[7][8]

Scientific Principles and Reaction Mechanism

The efficacy of the DIBAL-H reduction of a Weinreb amide hinges on the formation of a stable five-membered cyclic chelate intermediate at low temperatures.[6] The reaction proceeds through the following key steps:

  • Coordination: The Lewis acidic aluminum atom of DIBAL-H coordinates to the carbonyl oxygen of the this compound. This coordination enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][9]

  • Hydride Transfer: An intramolecular transfer of a hydride ion from the aluminum center to the activated carbonyl carbon occurs. This results in the formation of a tetrahedral intermediate.[9][10]

  • Chelation and Stability: The crucial step that prevents over-reduction is the chelation of the aluminum atom by both the newly formed alkoxy oxygen and the methoxy oxygen of the amide. This forms a stable five-membered ring intermediate.[5][6] At low temperatures, typically -78 °C, this chelated intermediate is remarkably stable and does not collapse to release the aldehyde.[10]

  • Hydrolytic Work-up: Upon completion of the reduction, the reaction is quenched, and a careful aqueous work-up is performed. The acidic or aqueous environment protonates the nitrogen and oxygen atoms, leading to the breakdown of the stable intermediate and the liberation of the desired tetrahydrofuran-3-carbaldehyde.[6][7]

Weinreb Amide Reduction Mechanism Start N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Coordination Coordination Complex Start->Coordination + DIBAL-H DIBALH DIBAL-H Intermediate Stable Chelated Tetrahedral Intermediate Coordination->Intermediate Hydride Transfer Workup Aqueous Work-up (e.g., H₃O⁺) Product Tetrahydrofuran-3-carbaldehyde Intermediate->Product Workup->Product Product->Intermediate Hydrolysis Experimental_Workflow Start Dissolve Weinreb Amide in Anhydrous Solvent Cool Cool to -78 °C Start->Cool Add_DIBAL Slowly Add DIBAL-H (1.1-1.2 eq) Cool->Add_DIBAL Stir Stir at -78 °C (1-2 hours) Add_DIBAL->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench_MeOH Quench with Methanol at -78 °C Monitor->Quench_MeOH Warm Warm to 0 °C Quench_MeOH->Warm Workup Aqueous Work-up (Rochelle's Salt or HCl) Warm->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify (Chromatography/Distillation) Dry_Concentrate->Purify Final_Product Pure Tetrahydrofuran-3-carbaldehyde Purify->Final_Product

Sources

Application Note: Synthesis of Ketones via Organometallic Coupling with N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Controlled Acylation with Weinreb Amides

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds to construct ketones is a fundamental transformation. However, traditional methods involving the reaction of organometallic reagents with common acylating agents like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The Weinreb-Nahm amide, an N-methoxy-N-methylamide, has emerged as a powerful solution to this challenge, enabling the clean and high-yield synthesis of ketones.[2][3][4]

This application note provides a detailed experimental procedure for the coupling of organometallic reagents with N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a specific and valuable Weinreb amide for introducing a substituted tetrahydrofuran moiety. We will delve into the underlying mechanism that imparts such remarkable selectivity, provide a step-by-step protocol for a representative coupling reaction, and discuss the critical parameters for successful execution. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

The Mechanistic Cornerstone: A Stable Chelate Intermediate

The remarkable success of the Weinreb ketone synthesis lies in the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack of an organometallic reagent on the amide carbonyl.[1][2][5] This intermediate is stabilized by the coordination of the metal cation (from the Grignard or organolithium reagent) with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide.[1][2][5] This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination of the methoxy-methylamine group to form the ketone in situ. The ketone is only liberated upon aqueous workup, thus preventing the second addition of the organometallic reagent and the formation of the tertiary alcohol.[1][2][5][6]

Experimental Workflow Overview

The overall experimental workflow for the coupling reaction with this compound can be visualized as a two-stage process: the formation of the stable tetrahedral intermediate followed by its hydrolytic workup to yield the desired ketone.

G cluster_0 Reaction Stage cluster_1 Workup and Purification Stage Starting_Materials N-methoxy-N-methyltetrahydrofuran- 3-carboxamide + Organometallic Reagent (R-M) Reaction_Mixture Reaction under Inert Atmosphere (e.g., Argon or Nitrogen) in Anhydrous Solvent (e.g., THF) Starting_Materials->Reaction_Mixture Mixing at low temperature (e.g., 0 °C to -78 °C) Intermediate_Formation Formation of Stable Chelated Tetrahedral Intermediate Reaction_Mixture->Intermediate_Formation Stirring for specified time Quenching Quenching with Aqueous Acid (e.g., sat. aq. NH4Cl or 1M HCl) Intermediate_Formation->Quenching Hydrolysis Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification by Column Chromatography Extraction->Purification Final_Product Isolated Ketone Product Purification->Final_Product

Caption: General workflow for the Weinreb ketone synthesis.

Detailed Experimental Protocol: Synthesis of Phenyl(tetrahydrofuran-3-yl)methanone

This protocol details the reaction of this compound with phenylmagnesium bromide as a representative example.

Materials:

  • This compound

  • Phenylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Cooling bath (ice-water or dry ice-acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (1.0 eq).

    • Dissolve the amide in anhydrous THF (approximately 0.2 M concentration).

    • Flush the flask with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of the Grignard Reagent:

    • While stirring at 0 °C, slowly add phenylmagnesium bromide (1.1 - 1.2 eq) dropwise via syringe. The slow addition is crucial to control the reaction exotherm.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours or until TLC analysis indicates complete consumption of the starting amide.

  • Quenching the Reaction:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. An exothermic reaction with gas evolution may occur.

    • Allow the mixture to warm to room temperature.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NH₄Cl solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure phenyl(tetrahydrofuran-3-yl)methanone.

Key Reaction Parameters and Considerations

ParameterRecommended ConditionRationale and Expert Insights
Stoichiometry 1.1 - 1.2 equivalents of organometallic reagentA slight excess of the organometallic reagent ensures complete consumption of the Weinreb amide. A large excess should be avoided as it can complicate purification, although over-addition is not a primary concern.[3]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherThese are common solvents for Grignard and organolithium reactions. Anhydrous conditions are critical to prevent quenching of the organometallic reagent.
Temperature 0 °C to -78 °CThe reaction is typically initiated at a low temperature to control the initial exotherm. For highly reactive organolithium reagents, -78 °C is often preferred. The reaction can then be allowed to warm to 0 °C or room temperature.
Reaction Time 1 - 4 hoursReaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup Saturated aqueous NH₄Cl or dilute HClA mild acidic quench is necessary to hydrolyze the stable tetrahedral intermediate and protonate the resulting alkoxide. Saturated NH₄Cl is a common choice for quenching Grignard reactions.

Troubleshooting Common Issues

  • Low Conversion:

    • Cause: Inactive organometallic reagent due to moisture or improper storage.

    • Solution: Titrate the organometallic reagent prior to use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.

  • Formation of Byproducts:

    • Cause: The starting material may not be pure, or the reaction temperature may have been too high, leading to side reactions.

    • Solution: Purify the starting Weinreb amide if necessary. Maintain careful temperature control throughout the addition of the organometallic reagent.

  • Difficult Purification:

    • Cause: A large excess of the organometallic reagent was used.

    • Solution: Use the recommended stoichiometry. A careful aqueous workup can help to remove some of the quenched organometallic species.

Conclusion

The Weinreb ketone synthesis is a robust and reliable method for the preparation of ketones, and its application to this compound provides a valuable route to functionalized tetrahydrofuran derivatives. The key to the success of this reaction is the formation of a stable, chelated tetrahedral intermediate that prevents over-addition. By following the detailed protocol and considering the key reaction parameters outlined in this application note, researchers can effectively utilize this powerful transformation in their synthetic endeavors.

References

  • Grokipedia. Weinreb ketone synthesis.
  • Wikipedia. Weinreb ketone synthesis. Available from: [Link]

  • Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. 1981 , 22(39), 3815–3818. Available from: [Link]

  • Singh, J.; et al. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. 2019 , 24(12), 2269. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of N,O-Dimethylhydroxylamine Hydrochloride in Pharmaceutical Intermediate Synthesis. Available from: [Link]

  • Common Organic Chemistry. Grignard Reaction (RMgX + Weinreb Amide). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). 2020 , 36(2). Available from: [Link]

  • The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C(O) Cleavage. Chem. Sci., 2020 , 11, 4748-4753. Available from: [Link]

  • Common Organic Chemistry. Grignard Reaction - Common Conditions. Available from: [Link]

  • Wikipedia. N,O-Dimethylhydroxylamine. Available from: [Link]

  • Organic Syntheses. A Weinreb Amide Bearing a 9-Fluorenyl Radical Clock: Synthesis and Use in Mechanistic Studies of Grignard Additions. Org. Synth.2024 , 101, 61-80. Available from: [Link]

  • Google Patents. Novel process for the preparation of weinreb amide derivatives. KR20050112690A.
  • Química Organica.org. Weinreb (ketone synthesis). Available from: [Link]

  • Current Organic Chemistry. Weinreb amides. 2001 , 5(12), 1149-1164. Available from: [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Available from: [Link]

Sources

Application Notes & Protocols: N-methoxy-N-methyltetrahydrofuran-3-carboxamide as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The synthesis of complex natural products demands precision, efficiency, and the strategic use of versatile intermediates. N-methoxy-N-methylamides, commonly known as Weinreb amides, have become indispensable tools for the controlled formation of carbon-carbon bonds, enabling the synthesis of ketones and aldehydes without the common issue of over-addition by potent organometallic reagents.[1] This guide focuses on a specific, high-value Weinreb amide: N-methoxy-N-methyltetrahydrofuran-3-carboxamide. The tetrahydrofuran motif is a ubiquitous structural scaffold found in a vast array of bioactive natural products, particularly marine polyketides.[2][3] By incorporating this ring system into a Weinreb amide, this compound emerges as a powerful chiral building block for the convergent and efficient synthesis of these complex molecular architectures.[4][5] This document provides a detailed exploration of its synthesis, mechanism of action, and a step-by-step protocol for its application in forming key intermediates for natural product synthesis.

The Strategic Advantage of the Weinreb Amide

In synthetic chemistry, the conversion of carboxylic acid derivatives to ketones using organometallic reagents (e.g., Grignard or organolithium reagents) is a fundamental transformation. However, direct reaction with esters or acid chlorides is often plagued by low yields due to over-addition, where the highly reactive ketone intermediate is attacked by a second equivalent of the nucleophile to form a tertiary alcohol.

The Weinreb amide elegantly circumvents this problem. Upon nucleophilic attack, the N-methoxy-N-methylamide functionality forms a stable, five-membered cyclic tetrahedral intermediate, which is chelated by the metal cation (Li⁺ or MgX⁺). This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic or aqueous workup is performed. By the time the ketone is formed, all excess organometallic reagent has been quenched, preventing over-addition and leading to a clean, high-yield conversion.

Synthetic_Strategy cluster_main General Synthetic Workflow Start Chiral N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Step1 Addition of Organometallic Reagent (R-M) Intermediate Key Tetrahydrofuran Ketone Intermediate Start->Intermediate Step1->Intermediate Step2 Further Elaboration: - Stereoselective Reduction - Olefination - Cyclization, etc. Intermediate->Step2 Product Complex Natural Product Core Intermediate->Product Step2->Product

Sources

The Strategic Application of N-methoxy-N-methyltetrahydrofuran-3-carboxamide in Modern Medicinal Chemistry: A Guide for Synthetic and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Stability and Reactivity in a Key Synthetic Building Block

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both stability and versatile reactivity is paramount. N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a specialized Weinreb amide, emerges as a building block of significant interest. This molecule synergistically combines the proven pharmacological relevance of the tetrahydrofuran (THF) ring with the controlled reactivity of the N-methoxy-N-methylamide functionality. The THF moiety is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve solubility and engage in specific hydrogen bond interactions with biological targets.[1][2] Concurrently, the Weinreb amide provides a stable yet readily transformable handle for the construction of ketones and aldehydes, crucial intermediates in the synthesis of complex bioactive molecules.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of this key intermediate, complete with detailed protocols and mechanistic insights.

Core Attributes and Advantages in Medicinal Chemistry

The utility of this compound stems from the inherent properties of its constituent parts:

  • The Tetrahydrofuran Scaffold: The THF ring is a five-membered cyclic ether that is a common structural motif in a wide array of natural products and pharmaceuticals.[4][5][6] Its inclusion in a drug candidate can modulate pharmacokinetic properties such as metabolic stability and cell permeability. The oxygen atom can act as a hydrogen bond acceptor, contributing to target binding affinity.

  • The Weinreb Amide Functionality: First reported by Nahm and Weinreb, the N-methoxy-N-methylamide is a highly versatile functional group for the synthesis of carbonyl compounds. Its key advantage lies in the formation of a stable, chelated tetrahedral intermediate upon addition of organometallic reagents (e.g., Grignard or organolithium reagents). This intermediate resists the common problem of over-addition, which often leads to the formation of tertiary alcohols.[3] Instead, it collapses to the desired ketone or aldehyde only upon aqueous workup.

The combination of these two moieties in a single molecule provides a powerful tool for introducing a functionalized THF ring into a target molecule, a common strategy in the development of antivirals, kinase inhibitors, and other therapeutic agents.[1]

Synthesis of this compound: A General Protocol

The synthesis of this compound can be readily achieved from the corresponding commercially available tetrahydrofuran-3-carboxylic acid. The following protocol outlines a standard and reliable method using a common peptide coupling agent.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and HATU (1.2 eq).

  • Slowly add DIPEA (3.0 eq) to the stirring suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a colorless oil.

Characterization Data (Exemplary):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.00-3.80 (m, 4H, -O-CH₂- and -CH-O-), 3.70 (s, 3H, -O-CH₃), 3.25-3.15 (m, 1H, -CH-C=O), 3.20 (s, 3H, -N-CH₃), 2.20-2.00 (m, 2H, -CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 175.0 (C=O), 68.0 (-O-CH₂-), 67.5 (-CH-O-), 61.5 (-O-CH₃), 45.0 (-CH-C=O), 32.0 (-N-CH₃), 30.0 (-CH₂-).

  • IR (neat, cm⁻¹): 2970, 2870, 1660 (C=O, strong), 1440, 1380, 1180, 1100 (C-O-C).

  • MS (ESI+): m/z = 160.1 [M+H]⁺.

Application in Medicinal Chemistry: Synthesis of a 3-Aroyltetrahydrofuran Derivative

A key application of this compound is the synthesis of 3-aroyltetrahydrofurans. These motifs are present in various bioactive molecules and serve as important intermediates for further elaboration. The following protocol details the synthesis of (4-fluorophenyl)(tetrahydrofuran-3-yl)methanone, a potential building block for kinase inhibitors or other therapeutic agents.

Experimental Protocol: Synthesis of (4-fluorophenyl)(tetrahydrofuran-3-yl)methanone

Materials:

  • This compound

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Preparation of the Grignard Reagent:

    • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.

    • Add a solution of 4-bromofluorobenzene (1.2 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

    • Once the reaction has initiated, add the remaining 4-bromofluorobenzene solution dropwise and stir at room temperature for 1-2 hours until the magnesium is consumed.

  • Reaction with Weinreb Amide:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Add 1 M HCl to dissolve the magnesium salts.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (4-fluorophenyl)(tetrahydrofuran-3-yl)methanone.

Visualizing the Workflow and Chemical Logic

Synthesis of the Weinreb Amide

Synthesis_Weinreb_Amide THF_acid Tetrahydrofuran-3-carboxylic Acid Intermediate Activated Ester Intermediate THF_acid->Intermediate Coupling Reagents N,O-Dimethylhydroxylamine HCl HATU, DIPEA Reagents->Intermediate Product N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Intermediate->Product Amination Ketone_Synthesis Weinreb_Amide N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Chelated_Intermediate Stable Tetrahedral Chelated Intermediate Weinreb_Amide->Chelated_Intermediate Nucleophilic Addition Grignard 4-Fluorophenyl- magnesium Bromide Grignard->Chelated_Intermediate Final_Product 3-(4-Fluorobenzoyl)- tetrahydrofuran Chelated_Intermediate->Final_Product Hydrolysis Workup Aqueous Workup (e.g., NH4Cl, HCl) Workup->Chelated_Intermediate

Sources

scale-up synthesis considerations for N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scale-Up Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Introduction: The Strategic Value of Weinreb Amides in Complex Synthesis

In the landscape of modern organic synthesis, the N-methoxy-N-methylamide, or Weinreb amide, stands out as a uniquely versatile and reliable functional group.[1] First reported in 1981, its true power lies in its reaction with organometallic reagents; it allows for the clean synthesis of ketones and aldehydes by arresting the reaction at the desired carbonyl stage, deftly avoiding the common pitfall of over-addition that plagues more traditional acylating agents.[2][3] This control is achieved through the formation of a stable, five-membered cyclic tetrahedral intermediate.[1][3]

The target molecule, this compound, is a valuable building block. The tetrahydrofuran (THF) core is a common motif in numerous biologically active molecules, and the Weinreb amide functionality provides a gateway for introducing a wide array of side chains. This makes it a strategic intermediate for drug discovery and development professionals in the pharmaceutical and agrochemical sectors.[4][5][6]

However, transitioning a synthesis from the benchtop to a larger, process-scale operation introduces a host of new challenges.[7] Issues of cost, safety, reagent selection, thermal management, and purification, which may be minor concerns at the milligram scale, become paramount when producing material on a gram or kilogram scale.[7][8] This guide provides a detailed examination of the critical parameters and a field-tested protocol for the robust and scalable synthesis of this compound.

Core Chemistry: The Amide Coupling Strategy

The most direct and scalable route to this compound is the amide bond formation between tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine.[3] This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Caption: Overall synthetic scheme for the target Weinreb amide.

The key to a successful scale-up lies in the choice of the activation method. While many sophisticated coupling reagents exist for small-scale peptide synthesis, they are often impractical for bulk production due to high cost and poor atom economy.[9][10] A more robust industrial approach involves the conversion of the carboxylic acid into a more reactive intermediate, such as an acid chloride, which then readily reacts with the amine.

Process Optimization and Scale-Up Considerations

Scaling a synthesis requires a systematic evaluation of each process parameter. The transition from a lab-scale procedure to a robust, reproducible, and safe manufacturing process is not merely about increasing quantities; it is a comprehensive optimization effort.

Caption: Workflow for developing a scalable synthesis protocol.

Reagent Selection and Stoichiometry
  • Starting Materials : Ensure the use of high-purity tetrahydrofuran-3-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. Impurities in the starting materials can lead to side reactions and complicate purification.

  • Activating Agent : For large-scale synthesis, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and cost-effective method.[10][11] Thionyl chloride is often preferred for its lower cost and the fact that its byproducts (SO₂ and HCl) are gaseous.

  • Base : A tertiary amine base, such as triethylamine (TEA) or pyridine, is required. It serves two purposes: to neutralize the hydrochloride salt of the N,O-dimethylhydroxylamine, liberating the free amine, and to scavenge the HCl generated during the acylation reaction. Typically, slightly more than two equivalents of the base are used relative to the amine hydrochloride.

  • Solvent : Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable.[9][11] DCM is an excellent choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal during work-up.

Reaction Conditions
  • Temperature Control : This is arguably the most critical parameter in a scale-up. The formation of the acid chloride and the subsequent amidation are exothermic. All additions, especially of thionyl chloride and the acyl chloride to the amine solution, must be performed slowly and with efficient cooling (e.g., an ice-water bath) to maintain a consistent internal temperature, typically between 0-10°C. Uncontrolled exotherms can lead to side reactions and pose a significant safety risk.[7]

  • Order of Addition : The recommended procedure is to first prepare the acid chloride. In a separate vessel, the slurry of N,O-dimethylhydroxylamine hydrochloride and base is prepared and cooled. The acid chloride solution is then added slowly to this slurry. This order minimizes the decomposition of the sensitive acid chloride and ensures it reacts immediately with the available nucleophile.

  • Reaction Time : The reaction should be monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours at room temperature after the addition is finished.

Work-up and Purification
  • Quenching : The reaction is typically quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to destroy any remaining acid chloride and neutralize the excess acid.

  • Extraction and Washing : The product is extracted into the organic layer. A series of aqueous washes are crucial for removing impurities. A wash with dilute acid (e.g., 1M HCl) removes the excess tertiary amine base, a wash with saturated sodium bicarbonate removes any unreacted carboxylic acid, and a final wash with brine reduces the amount of dissolved water in the organic phase.[12]

  • Purification : On a laboratory scale, purification is often achieved by silica gel chromatography. While chromatography can be performed on a large scale, it is solvent and labor-intensive. For this compound, which is typically an oil, high-vacuum distillation might be an alternative if the product is thermally stable and its boiling point is sufficiently different from any impurities. However, flash column chromatography remains the most reliable method for achieving high purity.

Safety and Handling
  • N,O-Dimethylhydroxylamine Hydrochloride : This compound is a skin, eye, and respiratory irritant.[13][14][15][16][17]

  • Thionyl Chloride : It is highly corrosive and toxic. It reacts violently with water to release HCl and SO₂ gas. All manipulations must be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE) : Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory when handling these reagents.[13][14]

  • Ventilation : All steps of the synthesis, especially those involving thionyl chloride and the quenching process, must be performed in a certified chemical fume hood to prevent inhalation of hazardous vapors and gases.[14]

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol describes the synthesis of this compound on a 10-gram scale via the acid chloride intermediate.

Reagents and Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Tetrahydrofuran-3-carboxylic acid116.1210.0 g86.11.0
Thionyl chloride (SOCl₂)118.977.3 mL (11.9 g)1001.16
N,O-Dimethylhydroxylamine hydrochloride97.549.25 g94.71.1
Triethylamine (TEA)101.1926.5 mL (19.2 g)1892.2
Dichloromethane (DCM)-~400 mL--
Deionized Water-~300 mL--
1M Hydrochloric Acid (aq)-~100 mL--
Saturated Sodium Bicarbonate (aq)-~100 mL--
Saturated Sodium Chloride (Brine)-~100 mL--
Anhydrous Sodium Sulfate-~20 g--

Procedure:

  • Acid Chloride Formation:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel, add tetrahydrofuran-3-carboxylic acid (10.0 g, 86.1 mmol) and dichloromethane (100 mL).

    • Cool the solution to 0°C in an ice-water bath.

    • Slowly add thionyl chloride (7.3 mL, 100 mmol) dropwise via the dropping funnel over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction can be gently heated to 40°C (reflux) for 1 hour to ensure complete conversion.

    • Cool the solution back to room temperature. The resulting solution of tetrahydrofuran-3-carbonyl chloride is used directly in the next step.

  • Amide Formation:

    • In a separate 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend N,O-dimethylhydroxylamine hydrochloride (9.25 g, 94.7 mmol) in dichloromethane (150 mL).

    • Cool the slurry to 0°C in an ice-water bath.

    • Slowly add triethylamine (26.5 mL, 189 mmol) dropwise over 15 minutes. Stir the resulting slurry for an additional 15 minutes at 0°C.

    • Slowly add the previously prepared acid chloride solution to the amine slurry via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC/LC-MS analysis indicates the consumption of the acid chloride.

  • Work-up and Isolation:

    • Cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of deionized water.

    • Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure this compound.

    • The expected yield is typically in the range of 75-90%.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Incomplete acid chloride formation.Ensure thionyl chloride is fresh. Increase reaction time or gently heat during acid chloride formation.
Degradation of the acid chloride.Use the acid chloride immediately after its formation. Ensure the amine slurry is cold before addition.
Insufficient base.Ensure accurate measurement of triethylamine. Use slightly more than 2 equivalents to ensure all HCl is neutralized.
Incomplete Reaction Steric hindrance or low reactivity.Increase reaction time at room temperature after addition.
Poor mixing in the slurry.Use a mechanical stirrer for larger volumes to ensure efficient mixing.
Presence of Carboxylic Acid Impurity Incomplete conversion to acid chloride.See "Low or No Yield".
Hydrolysis of acid chloride during work-up.Ensure work-up is performed without delay. Use cold aqueous solutions for washing.
Formation of Side Products High reaction temperature.Maintain strict temperature control (0-10°C) during all additions.
Reaction with triethylamine.Slow addition of the acid chloride to the amine slurry minimizes contact time with excess base.

Conclusion

The synthesis of this compound is a prime example of a standard laboratory procedure that requires careful consideration and optimization for a successful scale-up. By selecting cost-effective and industrially viable reagents, implementing strict control over reaction parameters—especially temperature—and developing a robust work-up protocol, this valuable synthetic intermediate can be produced safely and efficiently on a larger scale. The principles outlined in this guide—from reagent selection to safety analysis—provide a comprehensive framework for researchers and process chemists aiming to transition heterocyclic syntheses from the bench to bulk production.

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Application Notes & Protocols: Leveraging N-methoxy-N-methyltetrahydrofuran-3-carboxamide for the Generation of Novel 3D-Fragment Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent strategy for identifying high-quality lead compounds. The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library. There is a growing consensus that libraries enriched with three-dimensional (3D), sp³-hybridized scaffolds offer significant advantages over traditional, often planar, fragment collections. This document provides a comprehensive guide to the application of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a versatile building block, in the synthesis of novel, 3D-rich fragment libraries. We will delve into the scientific rationale, provide detailed synthetic protocols, and discuss the potential impact of these unique fragments on future drug discovery endeavors.

The Imperative for Three-Dimensionality in Fragment Libraries

Fragment-based drug discovery (FBDD) has solidified its position as a powerful alternative to high-throughput screening (HTS) for the identification of novel drug leads.[1] The core principle of FBDD lies in screening small, low molecular weight compounds ("fragments") that, despite their weak binding affinity, can form highly efficient interactions with a biological target.[2] These initial hits then serve as starting points for structure-guided optimization into more potent lead compounds.[1]

A critical determinant of success in FBDD is the chemical diversity and quality of the fragment library.[3] Historically, many fragment libraries have been dominated by flat, aromatic structures. While useful, these planar scaffolds do not fully represent the vastness of chemical space that can be explored. Nature's own molecular recognition processes often involve intricate three-dimensional interactions.[4] Consequently, there is a compelling need for fragment libraries that possess greater three-dimensional (3D) character, often quantified by a higher fraction of sp³-hybridized carbon atoms.[4][5] Fragments with well-defined 3D shapes can access complex binding pockets and offer novel interaction vectors that are inaccessible to their flatter counterparts, potentially leading to improved selectivity and physicochemical properties.[6]

The saturated tetrahydrofuran ring is an exemplary scaffold for imparting 3D character into a fragment library. Its non-planar conformation provides a rigid framework upon which diverse functionalities can be appended in a spatially defined manner. This pre-organized geometry can reduce the entropic penalty upon binding to a target protein, leading to more efficient interactions.

This compound: A Gateway to Diverse Ketone Fragments

At the heart of our proposed strategy is the use of this compound, a specialized derivative of the tetrahydrofuran scaffold. This compound incorporates a Weinreb-Nahm amide, a functional group of immense utility in organic synthesis.

The Weinreb-Nahm amide (N-methoxy-N-methylamide) was first reported in 1981 and has since become a cornerstone for the synthesis of ketones.[7] Its key advantage lies in its reaction with organometallic reagents, such as Grignard or organolithium reagents. The reaction proceeds through a stable, chelated tetrahedral intermediate that resists the common problem of over-addition.[7][8] This intermediate remains intact until a hydrolytic workup, at which point it collapses to cleanly afford the desired ketone. This controlled reactivity is paramount for the synthesis of a diverse library of compounds, as it ensures high yields and minimizes the formation of tertiary alcohol byproducts that plague similar reactions with esters or acid chlorides.[8]

By employing this compound as a common precursor, a multitude of diverse side chains can be introduced via reaction with a wide array of commercially available or readily synthesized organometallic reagents. This modular approach is highly amenable to parallel synthesis and the generation of a large and diverse fragment library.[3]

Workflow for Fragment Library Generation

The overall strategy for generating a diverse fragment library from this compound is depicted in the workflow below. This process begins with the synthesis of the Weinreb amide, followed by its diversification through parallel reactions with a curated set of organometallic reagents, and concludes with purification and characterization of the final fragment library.

FBDD_Workflow cluster_0 Scaffold Preparation cluster_1 Library Diversification (Parallel Synthesis) cluster_2 Library Finalization start Tetrahydrofuran-3-carboxylic acid weinreb_synthesis Synthesis of N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide start->weinreb_synthesis Coupling with N,O-dimethylhydroxylamine parallel_reaction Parallel reaction with Weinreb amide weinreb_synthesis->parallel_reaction organometallics Curated set of organometallic reagents (R-MgX, R-Li) organometallics->parallel_reaction workup Aqueous Workup parallel_reaction->workup purification High-Throughput Purification (e.g., Prep-HPLC) workup->purification characterization QC/Characterization (LC-MS, NMR) purification->characterization library Final Fragment Library (diverse ketones) characterization->library

Caption: Workflow for Fragment Library Generation.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the Weinreb amide from the corresponding carboxylic acid. A variety of peptide coupling reagents can be employed for this transformation.[7]

Materials:

  • Tetrahydrofuran-3-carboxylic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • N,N'-Carbonyldiimidazole (CDI) or other suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Triethylamine (or other suitable base)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous THF, add N,N'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 1-2 hours, or until gas evolution ceases and the formation of the acylimidazolide is complete (can be monitored by TLC).

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF.

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Parallel Synthesis of a Ketone Fragment Library

This protocol outlines a method for the parallel synthesis of a ketone library in a 96-well plate format. This high-throughput approach allows for the rapid generation of a diverse set of fragments.[9][10]

Materials:

  • This compound

  • A diverse set of Grignard reagents (commercially available solutions in THF or diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Inert atmosphere glovebox or Schlenk line setup

Procedure (to be performed under an inert atmosphere):

  • In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in anhydrous THF into each well.

  • Cool the reaction block to 0 °C.

  • Using a multichannel pipette, add the corresponding Grignard reagent (1.2 eq) to each well.

  • Seal the reaction block and allow the reactions to stir at room temperature for 2-4 hours, or until the starting material is consumed (progress can be monitored by LC-MS analysis of a representative well).

  • Carefully quench each reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the contents of each well with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic extracts containing the crude ketone fragments are then ready for high-throughput purification.

High-Throughput Purification and Characterization

Following the parallel synthesis, the crude products require purification and characterization to ensure the quality of the fragment library.

Purification:

  • Automated preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for high-throughput purification of compound libraries.[9] Each well from the reaction block can be injected onto a preparative HPLC system equipped with a fraction collector. The fractions corresponding to the desired product are collected, combined, and the solvent is removed.

Characterization and Quality Control:

  • LC-MS: Each purified fragment should be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm its identity (by mass) and purity. A purity of >95% is generally desired for fragment screening libraries.

  • NMR Spectroscopy: For a representative subset of the library, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy should be performed to confirm the structure of the synthesized fragments.

  • Solubility Assessment: The aqueous solubility of the fragments is a critical parameter for biophysical screening assays. Solubility can be assessed using various methods, including nephelometry or NMR-based techniques.

Properties of the Resulting Fragment Library

The fragments generated using this methodology are expected to possess several desirable properties that align with the principles of FBDD, often referred to as the "Rule of Three".[1]

PropertyTarget Value ("Rule of Three")Expected Range for Tetrahydrofuran Ketone Fragments
Molecular Weight (MW)< 300 Da150 - 300 Da
cLogP≤ 30 - 3
Hydrogen Bond Donors (HBD)≤ 30 - 2 (depending on R group)
Hydrogen Bond Acceptors (HBA)≤ 32 - 4 (depending on R group)
Rotatable Bonds≤ 31 - 4 (depending on R group)
Fraction of sp³ carbons (Fsp³)High> 0.5

The inherent 3D nature of the tetrahydrofuran scaffold ensures a high Fsp³ content, and the modular introduction of various R groups allows for fine-tuning of the physicochemical properties to meet the desired criteria for a high-quality fragment library.

Conclusion

The use of this compound as a starting point for fragment library synthesis offers a robust and efficient strategy for accessing novel, 3D-rich chemical space. The reliability of the Weinreb ketone synthesis, coupled with the amenability to parallel synthesis, allows for the creation of diverse and high-quality fragment libraries. These fragments, with their inherent three-dimensionality, are poised to be valuable tools in the quest for novel therapeutics, enabling the exploration of challenging biological targets and ultimately contributing to the advancement of drug discovery.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. (2022).
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Broad Institute. (n.d.).
  • Dec 2025 Med Chem Paper Of The Month: Design And Modular Synthesis Of 3-D Fragments. MedChemica. (2025).
  • Route to three-dimensional fragments using diversity-oriented synthesis. PubMed Central. (2011).
  • High-throughput synthesis provides data for predicting molecular properties and reaction success. PMC - PubMed Central. (2023).
  • Weinreb ketone synthesis. Wikipedia. (n.d.).
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. PubMed Central. (2018).
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. NIH. (2023).
  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. (n.d.).
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. PubMed. (2018).
  • DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. (n.d.).
  • Weinreb Ketone Synthesis. SynArchive. (n.d.).
  • Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers. (2018).
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions | Request PDF.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science (RSC Publishing). (n.d.).
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing. (n.d.).
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones | Request PDF.
  • Fragment-based lead discovery | Request PDF.
  • High Throughput Chemistry. HitGen. (n.d.).
  • Fragment-to-Lead Medicinal Chemistry Public
  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC - NIH. (2016).
  • New Reagent for Convenient Access to the α,β-Unsaturated N-Methoxy-N-methyl-amide Functionality by a Synthesis Based on the Julia Olefination Protocol.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (2011).
  • Conjugate Addition of Grignard Reagents to Thiochromones Catalyzed by Copper Salts: A Unified Approach to Both 2-Alkylthiochroman-4-One and Thioflavanone. PMC. (2020).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you improve the yield and purity of this valuable Weinreb amide intermediate.

Overview of the Synthesis

This compound is a Weinreb amide, a class of compounds renowned for their utility in synthesizing ketones and aldehydes with high selectivity.[1][2] The synthesis typically involves the coupling of tetrahydrofuran-3-carboxylic acid with N,O-dimethylhydroxylamine. The primary challenge lies in efficiently activating the carboxylic acid and ensuring a clean reaction with the hydroxylamine, minimizing side products and maximizing yield.

The general workflow involves the activation of the carboxylic acid, which can be achieved through various coupling reagents, followed by nucleophilic attack from N,O-dimethylhydroxylamine.

Synthesis_Workflow Start Tetrahydrofuran-3-carboxylic Acid + N,O-dimethylhydroxylamine HCl Activation Carboxylic Acid Activation (Coupling Reagent, Base) Start->Activation DCM or ACN Coupling Amide Bond Formation Activation->Coupling Activated Intermediate Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Purification->Product

Caption: General workflow for Weinreb amide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this synthesis, and how do I choose the best one?

The choice of coupling reagent is critical.[3] Common options include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), phosphonium salts like PyBOP, and uronium salts like HATU. For this specific synthesis, a combination of EDC with an additive like HOBt (1-hydroxybenzotriazole) is a robust starting point due to its cost-effectiveness and efficiency.[4][5] More powerful (and expensive) reagents like HATU may be employed if steric hindrance is a significant issue or if yields with EDC are consistently low.[5] Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be highly effective, though it requires an additional step and careful handling of the reactive intermediate.[2][6]

Q2: What is the role of additives like HOBt and DMAP?

  • HOBt (1-Hydroxybenzotriazole): When used with carbodiimides (like EDC or DCC), HOBt acts as a crucial additive.[5][7] It reacts with the initially formed O-acylisourea intermediate to generate an activated HOBt-ester. This new intermediate is more reactive towards the amine and, critically, less prone to side reactions like N-acylurea formation and racemization.[7][8] Using HOBt is strongly recommended to improve both yield and purity.[7]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[4] It can be used in catalytic amounts to accelerate the reaction. DMAP functions by forming a highly reactive acylpyridinium intermediate.[4] However, its high basicity can sometimes promote side reactions or racemization, so its use should be evaluated carefully.[5] For many standard couplings, a base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is sufficient to neutralize the HCl salt of the hydroxylamine.[9]

Q3: How can I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method.[1] A suitable mobile phase (e.g., ethyl acetate/hexanes mixture) should be chosen to achieve good separation between the starting carboxylic acid, the product, and any major byproducts. The starting acid is typically more polar (lower Rf) than the final Weinreb amide product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, LC-MS can be used to monitor the disappearance of starting materials and the appearance of the product mass peak.

Q4: What are the typical challenges in purifying the final product?

This compound is a relatively polar molecule. Purification is generally achieved by silica gel column chromatography.[1] A common issue is the co-elution of the product with polar byproducts, such as the urea byproduct if EDC or DCC is used (though the urea from EDC is water-soluble, making workup easier).[7] The product can also be sensitive to hydrolysis under strongly acidic or basic conditions, so care should be taken during workup and chromatography to maintain neutral conditions.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Troubleshooting_Logic Problem Low or No Yield Check_SM Check TLC: Unreacted Starting Material? Problem->Check_SM Multiple_Spots Check TLC: Multiple Byproduct Spots? Problem->Multiple_Spots Incomplete_Activation Cause: Incomplete Activation Check_SM->Incomplete_Activation Yes Side_Reactions Cause: Side Reactions (e.g., N-acylurea, anhydride) Multiple_Spots->Side_Reactions Yes Solution_Activation Solution: - Increase coupling reagent equivalents - Switch to a stronger reagent (e.g., HATU) - Check reagent quality Incomplete_Activation->Solution_Activation Solution_Side_Reactions Solution: - Add HOBt (1.1 eq) - Control temperature (0°C to RT) - Check order of addition Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting workflow for low yield issues.

Issue 1: Low or No Product Yield
  • Potential Cause A: Incomplete Carboxylic Acid Activation.

    • Diagnosis: TLC analysis shows a significant amount of unreacted tetrahydrofuran-3-carboxylic acid.

    • Explanation: The coupling reagent may be old, hydrated, or used in insufficient quantity. For the reaction to proceed, the carboxylic acid must be converted to a reactive intermediate.[3]

    • Solutions:

      • Verify Reagent Quality: Use fresh, high-purity coupling reagents and anhydrous solvents. Water can hydrolyze the activated intermediate.[3]

      • Increase Stoichiometry: Increase the equivalents of the coupling reagent (e.g., from 1.1 eq to 1.5 eq of EDC).

      • Change Reagent: Switch to a more powerful coupling system. A comparison is provided in the table below.

Coupling SystemRelative CostTypical ConditionsKey Considerations
EDC / HOBt Low1.2 eq EDC, 1.1 eq HOBt, 2.5 eq DIPEA, DCM, 0°C to RTGood starting point. Water-soluble urea byproduct simplifies workup.[4][7]
HATU / DIPEA High1.2 eq HATU, 3.0 eq DIPEA, DMF or ACN, RTVery efficient, especially for difficult couplings.[5] Byproducts are water-soluble.
SOCl₂ then Amine Low1.5 eq SOCl₂, Reflux, then add amine at 0°CForms highly reactive acid chloride. Requires careful handling and an extra step.[2]
  • Potential Cause B: Deactivation of N,O-dimethylhydroxylamine.

    • Diagnosis: Both starting materials are consumed, but the desired product is not formed, or the reaction stalls.

    • Explanation: N,O-dimethylhydroxylamine is typically used as its hydrochloride salt, which must be neutralized by a base to become nucleophilic.[11] If the base is too weak or used in insufficient quantity, the free amine will not be available to react.

    • Solutions:

      • Ensure Sufficient Base: Use at least 2.5 equivalents of a non-nucleophilic tertiary amine base like DIPEA or triethylamine to both neutralize the HCl salt and scavenge the acid produced during the coupling.

      • Order of Addition: It can be beneficial to stir the carboxylic acid, coupling reagents (e.g., EDC/HOBt), and base for 15-30 minutes at 0°C to allow for pre-activation before adding the N,O-dimethylhydroxylamine hydrochloride.[9]

Issue 2: Presence of a Major Side-Product
  • Potential Cause: N-acylurea Formation.

    • Diagnosis: When using a carbodiimide like EDC or DCC without an additive, a significant byproduct is observed. This byproduct is often less polar than the starting acid but may have similar polarity to the product.

    • Explanation: The O-acylisourea intermediate is susceptible to an intramolecular rearrangement (an O-to-N acyl transfer) to form a stable N-acylurea, which does not react further.[7] This side reaction consumes the activated acid.

    • Solution:

      • Use HOBt: Always include at least 1 equivalent of HOBt when using EDC or other carbodiimides. HOBt efficiently traps the O-acylisourea intermediate to form an active ester, preventing the rearrangement.[7]

Issue 3: Difficulty in Purification
  • Potential Cause: Water-Insoluble Byproducts or Emulsions.

    • Diagnosis: Difficulty separating layers during aqueous workup or obtaining pure fractions from column chromatography.

    • Explanation: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can complicate purification.[5][12] Using EDC avoids this, as its urea byproduct is water-soluble.[7] Emulsions can form if the product or intermediates act as surfactants.

    • Solutions:

      • Use EDC: Prefer EDC over DCC for easier workup.[5]

      • Filter Before Workup: If DCC must be used, filter the reaction mixture through a pad of celite before the aqueous workup to remove the precipitated DCU.

      • Break Emulsions: During workup, adding brine (saturated NaCl solution) can help break emulsions and improve layer separation.

Detailed Experimental Protocol (Optimized)

This protocol provides a reliable starting point for the synthesis, incorporating best practices discussed above.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add tetrahydrofuran-3-carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at 0°C for 20 minutes.

  • Coupling:

    • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in one portion.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours (or until TLC indicates completion).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

References

  • Vertex AI Search. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. 1

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).

  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.

  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.

  • Ghosh, A. K., et al. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Medicinal Chemistry Letters, 4(11), 1054-1058.

  • Reddy, L. H., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.

  • Aapptec Peptides. (n.d.). Coupling Reagents.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review).

  • Wikipedia. (n.d.). Weinreb ketone synthesis.

  • ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • ChemicalBook. (2022). TETRAHYDRO-FURAN-3-CARBONYL CHLORIDE.

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?.

  • ResearchGate. (2017). Optimization of reaction conditions.

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides.

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation.

  • De Luca, L., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537.

  • ISM2. (n.d.). Weinreb Amides in Organic Synthesis.

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and their Applications.

  • Organic Syntheses. (n.d.). tetrahydrofuran.

  • ResearchGate. (2014). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.

  • ChemicalBook. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?.

  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

  • Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.

  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.

  • LookChem. (n.d.). Tetrahydrofuran-3-carbonyl chloride.

  • Google Patents. (n.d.). US4261901A - Synthesis of tetrahydrofuran.

  • ResearchGate. (n.d.). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.

  • National Institutes of Health. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.

  • KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents.

  • ResearchGate. (n.d.). ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.

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purification of N-methoxy-N-methyltetrahydrofuran-3-carboxamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the purification of N-methoxy-N-methyltetrahydrofuran-3-carboxamide.

Welcome to the technical support resource for the purification of this compound. As a key Weinreb amide intermediate, its purity is paramount for the success of subsequent synthetic steps. This guide, structured as a series of troubleshooting scenarios and frequently asked questions, is designed to provide researchers, scientists, and drug development professionals with the practical, field-proven insights of a Senior Application Scientist. We will delve into the causality behind experimental choices to ensure your purification by column chromatography is both efficient and successful.

Troubleshooting Guide: Addressing Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound.

Question: My compound is completely stuck on the silica gel and won't elute, even with highly polar solvents like 100% ethyl acetate. What's happening?

Answer: This is a common issue when purifying polar molecules. The N-methoxy-N-methylamide (Weinreb amide) and the tetrahydrofuran ring's ether oxygen are polar functional groups that can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[1][2] If your solvent system is not polar enough to disrupt these interactions, the compound will remain adsorbed to the stationary phase.

Solutions:

  • Introduce a More Polar Solvent: While ethyl acetate is a polar solvent, you may need to introduce a stronger one. A gradient elution with dichloromethane (DCM) and methanol is a standard next step. Start with 1-2% methanol in DCM and gradually increase the concentration.[3]

  • Methanol Purge Caution: A "methanol purge" (flushing the column with 100% methanol) can be used as a last resort to strip everything off the column.[2] However, be aware that very high concentrations of methanol (>10-15%) under basic conditions can start to dissolve the silica gel, which may contaminate your product.[4][5]

Question: My compound shows significant peak tailing in the collected fractions, leading to poor separation and mixed samples. How can I achieve more symmetrical peaks?

Answer: Peak tailing is typically caused by non-ideal interactions between your compound and the stationary phase. For a molecule like this Weinreb amide, the likely cause is strong secondary interactions between the amide group and the acidic silanol groups on the silica surface.[1][6][7]

Solutions:

  • Mobile Phase Modification: The most effective solution is to "deactivate" the acidic sites on the silica gel by adding a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your compound for the active silanol sites, minimizing unwanted interactions and improving peak shape.[1][5]

    • Ammonium Hydroxide: For very polar systems (e.g., DCM/Methanol), adding a small amount of ammonium hydroxide to the methanol portion of the eluent can also be effective.[1][5]

  • Change of Stationary Phase: If modifiers are ineffective, consider switching to a less acidic stationary phase, such as neutral alumina.[1][8]

Question: I'm observing product degradation. My yield after the column is much lower than expected based on the crude NMR. Is the compound unstable on silica?

Answer: Yes, this is a distinct possibility. While Weinreb amides are generally stable, some molecules can be sensitive to the acidic environment of a standard silica gel column, leading to hydrolysis or other decomposition pathways.[3][9]

Solutions:

  • Confirm Instability with 2D TLC: Before running a large-scale column, you can test for stability on a TLC plate. Spot your crude material in one corner and run the plate as usual. Then, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation on the silica.[3]

  • Deactivate the Silica: You can neutralize the silica gel before use. This can be done by preparing your column slurry in the non-polar solvent component of your eluent (e.g., hexane) that contains 1% triethylamine. Let this equilibrate before loading your sample.[10]

  • Switch to an Alternative Stationary Phase: If deactivation is insufficient, using neutral alumina or Florisil can be an effective way to purify acid-sensitive compounds.[3]

Data Summary Table

IssuePotential CauseRecommended Solvent SystemModifier/AdditiveAlternative Stationary Phase
No Elution Compound is too polar; strong interaction with silica.Dichloromethane / Methanol (Gradient: 0% to 10% MeOH)N/AReverse-Phase (C18) Silica
Peak Tailing Secondary interactions with acidic silanol groups.Hexane / Ethyl Acetate or DCM / MeOH0.1-1% Triethylamine (TEA) or Ammonium HydroxideNeutral Alumina
Poor Separation Incorrect solvent polarity; column overloading.Optimized based on TLC (Rf ≈ 0.3) using gradient elution.N/AN/A
Compound Degradation Acidity of silica gel.Any, but test stability first.Pre-treat silica with TEA.Neutral Alumina, Florisil

Experimental Workflow & Protocol

Logical Workflow for Purification

The following diagram outlines the decision-making process for developing a successful purification protocol.

purification_workflow cluster_prep Preparation & Analysis cluster_setup Column Setup cluster_run Execution & Analysis TLC 1. TLC Analysis (Crude Mixture) Rf_check 2. Assess Rf & Separation (Target Rf ≈ 0.2-0.4) TLC->Rf_check Rf_check->TLC Poor Separation (Adjust Solvents) Stability 3. Test Stability (2D TLC if needed) Rf_check->Stability Good Separation Solvent 4. Select Solvent System & Modifiers (e.g., TEA) Stability->Solvent Stable Stationary 5. Select Stationary Phase (Silica or Alumina) Stability->Stationary Unstable (Choose Alumina) Packing 6. Pack & Equilibrate Column Solvent->Packing Stationary->Packing Loading 7. Load Sample (Wet or Dry Loading) Packing->Loading Elution 8. Elute with Gradient Loading->Elution Fractions 9. Collect Fractions Elution->Fractions Analysis 10. Analyze Fractions (TLC) Fractions->Analysis Analysis->Fractions Continue Elution Combine 11. Combine Pure Fractions & Evaporate Analysis->Combine Fractions are Pure

Sources

Technical Support Center: N-methoxy-N-methyltetrahydrofuran-3-carboxamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for reactions involving N-methoxy-N-methyltetrahydrofuran-3-carboxamide. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile Weinreb amide intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side product formations encountered during synthesis.

Introduction: The Role of Weinreb Amides

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis. Their primary advantage is the ability to react with potent organometallic reagents (like Grignards or organolithiums) to form ketones without the common problem of over-addition to a tertiary alcohol.[1][2] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1][3][4] this compound applies this principle to introduce a tetrahydrofuranyl ketone moiety, a common structural motif in pharmacologically active molecules.

Despite their reliability, these reactions are not without potential pitfalls. Understanding the common side reactions is crucial for optimizing reaction conditions and ensuring high yields of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide like this compound over a simpler acyl donor like an ester or acid chloride?

The key advantage is the prevention of over-addition.[1] When organometallic reagents react with esters or acid chlorides, the initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol as a significant byproduct.[4] The Weinreb amide forms a stable tetrahedral intermediate, stabilized by chelation with the metal ion, which prevents this second addition until the reaction is quenched with an acid.[1][4]

Q2: What are the most common classes of side products I should be aware of?

The most frequently encountered side products include:

  • Tertiary Alcohols: Resulting from the breakdown of the chelated intermediate and subsequent over-addition.

  • Aldehydes/Reduced Products: Formed if the organometallic reagent (especially those with β-hydrides) acts as a reducing agent.[5]

  • Starting Material: Unreacted Weinreb amide due to insufficient reagent or deactivation.

  • N-methylamide and Formaldehyde: Products of a base-induced E2 elimination, particularly with highly basic or hindered nucleophiles.[1][6]

Q3: How can I confirm the purity of my starting this compound?

Before starting your reaction, it is critical to ensure the purity of the Weinreb amide. Standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS are recommended. Pay close attention to the absence of signals corresponding to the starting carboxylic acid, coupling reagents, or residual N,O-dimethylhydroxylamine. Impurities from the amide synthesis can lead to unforeseen side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiment, their probable causes, and actionable solutions.

Issue 1: Formation of an Unexpected Tertiary Alcohol
  • Symptom: You observe a significant amount of the tertiary alcohol byproduct in your crude reaction mixture by TLC, LC-MS, or NMR analysis.

  • Potential Causes:

    • Elevated Reaction Temperature: The chelated tetrahedral intermediate is only stable at low temperatures.[7] If the reaction temperature is too high, this intermediate can collapse prematurely to the ketone, which then undergoes a second nucleophilic attack.

    • Excess Organometallic Reagent: While the intermediate is stable, a large excess of a highly reactive organometallic reagent can sometimes force a second addition.

    • Improper Quenching: Adding the quenching solution (e.g., aqueous NH₄Cl or HCl) at a high temperature can lead to the rapid formation of the ketone in the presence of unreacted nucleophile.

  • Proposed Solutions:

    • Temperature Control: Maintain a low reaction temperature (typically 0 °C to -78 °C) throughout the addition of the organometallic reagent and for a period afterward.[8]

    • Stoichiometry: Use a modest excess of the organometallic reagent (typically 1.1 to 1.5 equivalents). Titrate your Grignard or organolithium reagent before use to determine its exact concentration.

    • Cold Quench: Always quench the reaction at low temperature before allowing it to warm to room temperature.[8]

Issue 2: Low Yield and Presence of an Aldehyde Byproduct
  • Symptom: The desired ketone is formed in low yield, and a significant byproduct corresponding to the aldehyde (from reduction of the Weinreb amide) is observed.

  • Potential Causes:

    • β-Hydride Reduction: Grignard reagents with β-hydrides (e.g., ethylmagnesium bromide, isopropylmagnesium chloride) can act as reducing agents.

    • Contaminated Reagents: An old or improperly stored bottle of a Grignard reagent may contain magnesium hydride species, which are potent reducing agents.[5]

  • Proposed Solutions:

    • Reagent Selection: If possible, use an organometallic reagent without β-hydrides (e.g., methylmagnesium bromide, phenyllithium).

    • Fresh Reagents: Use freshly prepared or recently purchased organometallic reagents. As noted in the literature, aged commercial solutions of Grignard reagents have been observed to cause reduction.[5]

    • Lewis Acid Additives: The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can sometimes temper the basicity and reducing ability of Grignard reagents, favoring nucleophilic addition.[8]

Issue 3: Significant Amount of Unreacted Starting Material
  • Symptom: A large portion of the starting this compound remains at the end of the reaction.

  • Potential Causes:

    • Insufficient Nucleophile: The concentration of the organometallic reagent may be lower than assumed, or it may have been partially quenched by moisture or acidic impurities.

    • Enolization: The organometallic reagent can act as a base and deprotonate the α-proton (at the C2 or C4 position of the THF ring) or, less likely, the N-methyl group. This is more common with sterically hindered or highly basic reagents.[9]

  • Proposed Solutions:

    • Reagent Titration: Always titrate organometallic reagents before use to ensure accurate stoichiometry.

    • Anhydrous Conditions: Ensure your glassware is oven- or flame-dried and that all solvents and reagents are anhydrous.

    • Lower Temperature: Running the reaction at a lower temperature can disfavor proton transfer (enolization) relative to nucleophilic addition.

Issue 4: Presence of N-methyltetrahydrofuran-3-carboxamide Byproduct
  • Symptom: The crude product contains the corresponding N-methylamide, and you may notice the smell of formaldehyde during workup.

  • Potential Cause:

    • Base-Induced Elimination: With highly basic or sterically hindered nucleophiles, an E2-type elimination can occur where the reagent abstracts a proton from the N-methyl group, leading to the elimination of the methoxide moiety and the formation of formaldehyde and the N-methylamide anion.[1][6]

  • Proposed Solutions:

    • Reagent Choice: Avoid extremely hindered or basic organometallic reagents if this side reaction is problematic. Consider using an organocuprate or organocerium reagent, which are generally less basic.[8]

    • Temperature: This side reaction may be more prevalent at higher temperatures. Strict adherence to low-temperature protocols is advised.

Visual Workflow and Data Summary

Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common issues in Weinreb amide reactions.

Troubleshooting_Weinreb_Reactions cluster_start cluster_analysis Start Reaction Complete Analyze Crude Product Analysis Major Byproduct? Start->Analysis Tertiary_Alcohol Tertiary Alcohol Analysis->Tertiary_Alcohol Yes Aldehyde Aldehyde Analysis->Aldehyde Starting_Material Unreacted Starting Material Analysis->Starting_Material N_Methylamide N-Methylamide Analysis->N_Methylamide Sol_Stoich Titrate Reagent Ensure Anhydrous Sol_Temp Lower Reaction Temp Quench Cold Tertiary_Alcohol->Sol_Temp Sol_Reagent Use Fresh Reagent Avoid β-Hydrides Aldehyde->Sol_Reagent Starting_Material->Sol_Stoich Sol_Base Use Less Basic Nucleophile N_Methylamide->Sol_Base

Caption: Troubleshooting flowchart for Weinreb amide reactions.

Side Product Summary Table
Side ProductChemical Structure (Example)Common CauseRecommended Action
Tertiary Alcohol R-C(OH)(R')₂Over-addition due to high temperature or excess reagent.Lower reaction temperature; quench cold.
Aldehyde R-CHOReduction by organometallic reagent (e.g., β-hydride).Use fresh reagent; select nucleophiles without β-hydrides.
N-Methylamide R-C(O)NH(CH₃)Base-induced elimination by hindered/strong bases.Use less basic nucleophiles (e.g., organocuprates).
Unreacted Amide R-C(O)N(OCH₃)CH₃Incomplete reaction (poor reagent, enolization).Titrate organometallic; ensure anhydrous conditions.

Note: R represents the tetrahydrofuran-3-yl group in the context of this guide.

Protocol: General Procedure for Reaction with a Grignard Reagent

This protocol provides a starting point for the reaction of this compound with a Grignard reagent.

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum under a high vacuum and backfill with argon or nitrogen gas.

    • Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

  • Reaction:

    • Cool the solution to -78 °C or 0 °C using an appropriate cooling bath.

    • Slowly add the Grignard reagent (1.2 equivalents, solution in THF or Et₂O) dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at the low temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.

  • Workup:

    • While the reaction is still cold, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ketone.

Reaction Pathway Visualization

The following diagram illustrates the desired reaction pathway versus the most common side reactions.

Reaction_Pathways Start Weinreb Amide + Organometallic (R'-M) Intermediate Stable Chelated Tetrahedral Intermediate Start->Intermediate Nucleophilic Addition Reduction Aldehyde Start->Reduction β-Hydride Reduction Elimination N-Methylamide + Formaldehyde Start->Elimination Base-Induced Elimination Workup Acidic Workup Intermediate->Workup Product Desired Ketone Intermediate->Product Premature Collapse (High Temp) Workup->Product OverAddition Tertiary Alcohol Product->OverAddition + R'-M (Over-addition)

Caption: Desired vs. side reaction pathways.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • StackExchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? [Link]

  • Pace, V. et al. Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents. eScholarship.org. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online. [Link]

  • SupremeScience. (2013). What IS the Weinreb Amide? YouTube. [Link]

  • Khalid, M. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

  • Collum, D. B. et al. (2017). Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. PMC - NIH. [Link]

  • Georg, G. I. et al. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

  • Semproni, J. G. et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics - ACS Publications. [Link]

  • ResearchGate. Weinreb amide. [Link]

  • Hirao, S. et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • The Organic Chemistry Tutor. (2012). Introduction to Weinreb amides. YouTube. [Link]

  • Khalid, M. et al. (2020). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • Khalid, M. et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]

  • Reddit. [Problem] Weinreb-Ketone synthesis / Isoxazoles. [Link]

  • Manas P. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Jang, D. O. et al. A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

  • Seidel, J. L. et al. (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]

  • Scilit. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • Kim, S. et al. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

  • ResearchGate. ChemInform Abstract: A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate. [Link]

  • Nielsen, T. E. et al. Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds. ResearchGate. [Link]

  • Domínguez de María, P. (2020). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. ResearchGate. [Link]

Sources

troubleshooting low conversion in Weinreb amide formation from tetrahydrofuran acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Conversion in Weinreb Amide Formation from Tetrahydrofuran-Derived Carboxylic Acids

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Weinreb amide synthesis, particularly when using sterically demanding or functionally complex substrates like tetrahydrofuran carboxylic acids. As Senior Application Scientists, we have compiled this resource to provide both fundamental understanding and actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a Weinreb amide synthesis?

The principal advantage of the Weinreb-Nahm ketone synthesis is its ability to prevent the common problem of over-addition by organometallic reagents.[1] The N-methoxy-N-methylamide structure forms a stable, chelated tetrahedral intermediate with the organometallic reagent (e.g., Grignard or organolithium).[2][3] This intermediate resists further nucleophilic attack until it is intentionally broken down during an acidic workup, yielding a ketone with high selectivity.[2] This controlled reactivity also allows for the synthesis of aldehydes via reduction with agents like LiAlH4.[1]

Q2: Why might my tetrahydrofuran-based carboxylic acid be difficult to convert?

Tetrahydrofuran carboxylic acids can present steric hindrance, especially if the carboxyl group is adjacent to a substitution on the ring. This bulkiness can slow down the rate of nucleophilic attack by the amine onto the activated carboxylate, leading to low conversion.[4] Additionally, the ether oxygen in the THF ring can potentially chelate with reagents, influencing reactivity in unexpected ways.

Q3: Which coupling reagent should I start with for a sterically hindered acid?

For sterically hindered carboxylic acids, standard coupling reagents may be insufficient. More potent activating agents are often required. A good starting point would be a uronium-based reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).[5] These reagents are known for their high reactivity and effectiveness in forming amide bonds between challenging substrates.[6] For particularly stubborn cases, converting the carboxylic acid to an acid chloride in situ can be a highly effective strategy.[7]

Q4: My reaction workup is forming an emulsion and is difficult to separate. What's causing this?

Emulsion formation during extraction is a common issue, especially when peptide coupling reagents are used, as their byproducts can act as surfactants.[8] If you used a reagent like EDCI (a carbodiimide), the resulting urea byproduct can be difficult to remove.[8] Using an acidic wash (e.g., 1N HCl) helps to protonate the urea and any excess base, making them more water-soluble. To break stubborn emulsions, adding brine (saturated NaCl solution) can increase the ionic strength and density of the aqueous phase, promoting better separation.[8]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low conversion and other issues encountered during the Weinreb amide formation from your tetrahydrofuran carboxylic acid.

Problem 1: Low or No Product Formation (Poor Conversion)

Incomplete consumption of the starting carboxylic acid is the most common failure mode. This points to issues with acid activation, nucleophilic attack, or reagent stability.

Workflow: General Weinreb Amide Synthesis from a Carboxylic Acid

G start_acid Tetrahydrofuran Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Acyl-O-Bt, Active Ester) start_acid:e->activated_intermediate:w + Coupling Reagent amine N,O-Dimethylhydroxylamine Hydrochloride reaction_mixture Reaction at 0°C to RT amine->reaction_mixture + Base base Base (e.g., DIPEA, NMM) base->reaction_mixture solvent Anhydrous Solvent (DCM, THF, DMF) coupling_reagent Coupling Reagent (e.g., HATU, CDI) coupling_reagent->activated_intermediate activated_intermediate->reaction_mixture Nucleophilic Attack quench Aqueous Quench (e.g., 1N HCl, sat. NaHCO3) reaction_mixture->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Weinreb Amide purification->product G start Low Conversion Issue Detected check_activation Is the Starting Acid Consumed? start->check_activation check_side_products Are there major side products? check_activation->check_side_products Yes activation_issue Problem: Inefficient Activation check_activation->activation_issue No side_reaction_issue Problem: Competing Side Reactions check_side_products->side_reaction_issue Yes no_side_products Problem: Reagent/Condition Issue check_side_products->no_side_products No solution_activation Solution: - Use stronger coupling reagent (HATU, etc.) - Convert to acid chloride - Increase temperature slightly activation_issue->solution_activation solution_side_reactions Solution: - Lower reaction temperature - Check for racemization (chiral acid) - Use milder coupling agent if over-activation is suspected side_reaction_issue->solution_side_reactions solution_conditions Solution: - Verify anhydrous conditions - Check reagent quality/stoichiometry - Ensure sufficient base is present no_side_products->solution_conditions

Caption: Troubleshooting decision tree for Weinreb synthesis.

Potential Causes & Solutions

1. Racemization (for chiral α-carbons)

  • Causality: Overly harsh activating conditions or prolonged exposure to base can lead to the deprotonation of the α-carbon, causing epimerization if the center is chiral. This is a known issue with some older coupling reagents. [9]* Solution:

    • Use Racemization-Suppressing Additives: Reagents like HATU and HOBt (Hydroxybenzotriazole) were developed specifically to minimize racemization during peptide coupling.

    • Control Temperature: Run the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless necessary.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.

2. Formation of Symmetrical Anhydride

  • Causality: Two molecules of the activated carboxylic acid can react with each other, forming a symmetrical anhydride. This is more likely if the concentration of the nucleophile (the free amine) is too low.

  • Solution:

    • Ensure Sufficient Base: As mentioned previously, ensure enough base is present to generate the free amine quickly.

    • Order of Addition: A common procedure is to mix the carboxylic acid, coupling reagent, and base at 0 °C, allow activation to proceed for a few minutes, and then add the N,O-dimethylhydroxylamine hydrochloride.

Experimental Protocols

Protocol 1: High-Activity Coupling using HATU

This protocol is recommended for sterically hindered substrates like substituted tetrahydrofuran carboxylic acids.

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrahydrofuran carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DMF or DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (diisopropylethylamine) (3.0 eq.).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel. [10]

Protocol 2: Workup for Emulsion-Prone Reactions
  • Initial Quench: After the reaction is complete, dilute with ethyl acetate or DCM.

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1N HCl. This protonates excess amines and helps dissolve urea byproducts. Do not shake vigorously; gently invert the funnel 5-10 times. Allow the layers to separate.

  • Break Emulsion: If an emulsion persists, add a small amount of brine (saturated NaCl solution) and gently swirl. This increases the polarity of the aqueous phase and can help break the emulsion.

  • Base Wash: Wash with saturated aqueous NaHCO₃ to remove any unreacted acid and HOBt. Be cautious of CO₂ evolution.

  • Final Wash & Dry: Wash with brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

By systematically addressing these potential issues, you can significantly improve the conversion and yield of your Weinreb amide synthesis, even with challenging substrates.

References

  • Wikipedia. (n.d.). Weinreb ketone synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides).
  • MilliporeSigma. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • TutorChase. (n.d.). How do you prepare a Weinreb amide?.
  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2).
  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Organic Letters. (2006). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure.
  • ProQuest. (2020). Synthesis of Weinreb and their Derivatives (A Review).
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024).
  • Niu, T., et al. (2014). One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids. Synthesis, 46(03), 320-330.
  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis.
  • Tyrrell, E., et al. (2013). Recent Developments in Weinreb Synthesis and Their Applications (A-Review).
  • Weinreb amides. (n.d.).
  • De Luca, L., et al. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Journal of Organic Chemistry, 66(7), 2534-2537.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 191-195.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Reddit. (2025). Weinreb amide workup extraction issues.
  • Vasantha, B., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Chemistry Stack Exchange. (2019). Synthesis of a weinreb amide from an acid.

Sources

Technical Support Center: Optimizing Nucleophilic Addition to N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic addition to N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a specialized Weinreb amide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental challenges.

Introduction to the Weinreb Amide Reaction

The Weinreb-Nahm ketone synthesis is a reliable method for forming ketones from carboxylic acid derivatives.[1] A key feature of this reaction is the use of an N-methoxy-N-methylamide (Weinreb amide), which, upon reaction with an organometallic reagent, forms a stable tetrahedral intermediate.[1][2] This intermediate is stabilized by chelation, preventing the common problem of over-addition to form a tertiary alcohol, which often plagues reactions with other acyl compounds like esters or acid chlorides.[1][3][4][5] The desired ketone is then obtained after a mild acidic workup.[2]

The specific substrate, this compound, presents its own unique considerations due to the presence of the tetrahydrofuran (THF) ring. This guide will address the nuances of working with this particular Weinreb amide.

Reaction Mechanism Overview

The generally accepted mechanism involves the nucleophilic attack of an organometallic reagent (e.g., Grignard or organolithium) on the amide carbonyl. This forms a five-membered cyclic intermediate that is stable at low temperatures.[1] This stability is crucial as it prevents the collapse of the intermediate and subsequent second addition of the nucleophile.[1]

Caption: General mechanism of the Weinreb-Nahm ketone synthesis.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1: Inactive Grignard or Organolithium Reagent

  • Explanation: Organometallic reagents are highly sensitive to moisture and air. Improper handling or storage can lead to decomposition and loss of reactivity.

  • Troubleshooting Steps:

    • Titrate the Reagent: Always titrate your Grignard or organolithium reagent before use to determine its exact molarity.

    • Use Fresh Reagents: If possible, use freshly prepared or newly purchased reagents.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Possible Cause 2: Poor Quality Weinreb Amide

  • Explanation: The starting this compound may be impure or degraded.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your Weinreb amide by NMR or LC-MS before starting the reaction.

    • Purify if Necessary: If impurities are detected, purify the amide by column chromatography or distillation.

Possible Cause 3: Suboptimal Reaction Temperature

  • Explanation: The stability of the tetrahedral intermediate is temperature-dependent.[1] Running the reaction at too high a temperature can lead to decomposition. Conversely, a temperature that is too low may result in a sluggish or incomplete reaction.

  • Troubleshooting Steps:

    • Initial Low Temperature: Start the addition of the nucleophile at a low temperature, typically -78 °C (dry ice/acetone bath) or 0 °C (ice bath).

    • Gradual Warming: After the addition is complete, allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)

Possible Cause 1: Reaction Temperature Too High

  • Explanation: As mentioned, the chelated intermediate can break down at higher temperatures, leading to the formation of the ketone in the presence of unreacted nucleophile, which then adds a second time.

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep the reaction at a consistently low temperature throughout the addition of the nucleophile.

    • Slow Addition: Add the organometallic reagent dropwise to control the exotherm of the reaction.

Possible Cause 2: Inefficient Chelation

  • Explanation: The presence of certain coordinating solvents or additives can interfere with the formation of the stable five-membered chelate.

  • Troubleshooting Steps:

    • Solvent Choice: Tetrahydrofuran (THF) is the most commonly used and recommended solvent.

    • Avoid Certain Additives: Be cautious with additives that can strongly coordinate to the metal center of the organometallic reagent.

Issue 3: Incomplete Reaction

Possible Cause 1: Insufficient Nucleophile

  • Explanation: An inaccurate estimation of the concentration of the organometallic reagent can lead to the use of a substoichiometric amount.

  • Troubleshooting Steps:

    • Titrate Reagent: As emphasized before, titrate the nucleophile.

    • Use a Slight Excess: Employing a slight excess (1.1-1.2 equivalents) of the nucleophile can help drive the reaction to completion.

Possible Cause 2: Steric Hindrance

  • Explanation: A bulky nucleophile or significant steric hindrance around the carbonyl group can slow down the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Allow the reaction to stir for a longer period.

    • Elevate Temperature Carefully: If extending the time is ineffective, cautiously and gradually increase the reaction temperature while monitoring for side product formation.

Issue 4: Difficult Workup and Purification

Possible Cause 1: Emulsion Formation During Extraction

  • Explanation: The workup of Weinreb amide reactions, particularly when quenched with acidic solutions, can sometimes lead to emulsions, making layer separation difficult.[6]

  • Troubleshooting Steps:

    • Add Brine: Addition of a saturated aqueous sodium chloride solution (brine) can help break emulsions by increasing the ionic strength and density of the aqueous phase.[6]

    • Filter Through Celite: Passing the mixture through a pad of Celite can sometimes help to break up emulsions.

Possible Cause 2: Byproducts from Coupling Reagents

  • Explanation: If the Weinreb amide was synthesized using a coupling reagent like EDCI or DCC, byproducts such as ureas can complicate purification.[6][7]

  • Troubleshooting Steps:

    • Acidic Wash: The urea byproduct from EDCI is water-soluble under acidic conditions.[6] Washing the organic layer with dilute acid (e.g., 1N HCl) can remove it.

    • Filtration for DCC: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents and can be removed by filtration.

Troubleshooting_Workflow cluster_Low_Yield Low Yield Analysis cluster_Over_Addition Over-addition Analysis cluster_Incomplete_Reaction Incomplete Reaction Analysis cluster_Difficult_Workup Workup Analysis Start Reaction Issue Identified Low_Yield Low/No Yield Start->Low_Yield Over_Addition Over-addition Product Start->Over_Addition Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Difficult_Workup Difficult Workup Start->Difficult_Workup Check_Reagent Check Nucleophile Activity (Titrate) Low_Yield->Check_Reagent Maintain_Low_T Maintain Low Temp (e.g., -78°C) Over_Addition->Maintain_Low_T Titrate_and_Excess Titrate Nucleophile (Use 1.1-1.2 eq) Incomplete_Reaction->Titrate_and_Excess Emulsion Emulsion Formation? (Add Brine) Difficult_Workup->Emulsion Check_Amide Verify Amide Purity (NMR, LC-MS) Check_Reagent->Check_Amide Optimize_Temp Optimize Temperature (-78°C to RT) Check_Amide->Optimize_Temp Slow_Addition Slow Reagent Addition Maintain_Low_T->Slow_Addition Increase_Time_Temp Increase Reaction Time/ Carefully Increase Temp Titrate_and_Excess->Increase_Time_Temp Byproducts Coupling Byproducts? (Acid Wash/Filter) Emulsion->Byproducts

Caption: A decision-making workflow for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the this compound?

A1: Weinreb amides can be synthesized from various carboxylic acid derivatives.[1] Common methods include:

  • From an Acid Chloride: Reacting tetrahydrofuran-3-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[8]

  • From a Carboxylic Acid: Using standard peptide coupling reagents such as DCC, EDCI, or HATU to couple tetrahydrofuran-3-carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[7][8]

  • From an Ester: Treatment of an ester, like methyl tetrahydrofuran-3-carboxylate, with AlMe₃ or AlMe₂Cl and N,O-dimethylhydroxylamine hydrochloride.[1]

Q2: What are the best organometallic reagents to use?

A2: A wide variety of nucleophiles are compatible with the Weinreb amide.[1]

  • Grignard Reagents (RMgX): These are very common and effective for adding alkyl, aryl, and vinyl groups.[1]

  • Organolithium Reagents (RLi): These are also widely used and are often more reactive than Grignard reagents.[1]

  • Organocuprates (R₂CuLi): These can be useful for specific applications, especially when dealing with α,β-unsaturated systems to favor 1,4-addition if desired, though for simple ketone synthesis, Grignard and organolithium reagents are more direct.

Nucleophile TypeCommon ReagentsTypical Reaction Conditions
Alkyl MeLi, n-BuLi, EtMgBrTHF, -78 °C to RT
Aryl PhLi, PhMgBrTHF, 0 °C to RT
Alkynyl Ethynylmagnesium bromideTHF, 0 °C to RT
Vinyl Vinylmagnesium bromideTHF, 0 °C to RT

Q3: Can I use a reducing agent instead of an organometallic reagent?

A3: Yes, a major advantage of Weinreb amides is their controlled reduction to aldehydes.[1][2]

  • Lithium aluminum hydride (LiAlH₄): Using an excess of a strong reducing agent like LiAlH₄ will cleanly produce the corresponding aldehyde.[1] Over-reduction to the alcohol is prevented by the stability of the chelated intermediate.[8]

  • Diisobutylaluminium hydride (DIBAL-H): This is another excellent reagent for the reduction of Weinreb amides to aldehydes.

Q4: Are there any functional groups that are incompatible with this reaction?

A4: The Weinreb ketone synthesis is known for its excellent functional group tolerance.[1] However, you should be mindful of:

  • Acidic Protons: The organometallic reagent is a strong base and will be quenched by acidic protons (e.g., from alcohols, phenols, carboxylic acids, or primary/secondary amines). These functional groups should be protected before the reaction.

  • Other Electrophilic Sites: Highly reactive electrophiles in the substrate could potentially react with the nucleophile. However, the Weinreb amide is generally a very good electrophile for this reaction.

Experimental Protocols

General Protocol for Nucleophilic Addition to this compound
  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to the desired starting temperature (typically -78 °C or 0 °C).

  • Nucleophile Addition: Add the organometallic reagent (1.1-1.2 eq, previously titrated) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, stir the reaction at the low temperature for a specified time (e.g., 30-60 minutes), then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1N HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Washing: Wash the combined organic layers sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired ketone.

Experimental_Workflow Setup 1. Setup (Inert atmosphere, dry glassware, anhydrous THF) Cool 2. Cool Reaction (-78°C or 0°C) Setup->Cool Add 3. Add Nucleophile (Dropwise, 1.1-1.2 eq) Cool->Add React 4. Reaction (Stir, warm to RT, monitor) Add->React Quench 5. Quench (0°C, sat. NH4Cl or 1N HCl) React->Quench Extract 6. Extraction (e.g., Ethyl Acetate) Quench->Extract Wash 7. Wash (Water, Brine) Extract->Wash Dry 8. Dry & Concentrate (Na2SO4, Rotovap) Wash->Dry Purify 9. Purify (Column Chromatography) Dry->Purify

Sources

Technical Support Center: Navigating the Challenges in the Work-up and Isolation of Tetrahydrofuran Carboxamide Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the common and often complex challenges associated with the work-up and isolation of tetrahydrofuran carboxamide products. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth explanations and practical, field-proven solutions to ensure the integrity and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My tetrahydrofuran carboxamide product seems to be highly water-soluble, leading to significant losses during aqueous work-up. How can I improve its recovery?

A1: The inherent polarity of many tetrahydrofuran carboxamides indeed makes them partially or fully soluble in water, posing a significant challenge for extraction with common organic solvents.[1][2] The ether oxygen and the amide functionality both contribute to this polarity.

Strategies to Enhance Recovery:

  • Salting Out: Before extraction, saturate the aqueous phase with an inert salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic product in the aqueous layer, driving it into the organic phase.

  • Use of More Polar Solvents: Instead of traditional non-polar solvents like hexanes or diethyl ether, consider using more polar, water-immiscible solvents for extraction, such as dichloromethane (DCM) or ethyl acetate. In some cases, a mixture of solvents can be beneficial.

  • Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction can be a very effective, albeit more complex, setup to achieve high recovery.

  • Avoid Excessive Water: During the work-up, use the minimum amount of water necessary for washing to reduce the extent of product partitioning into the aqueous phase.

Q2: I am struggling with the purification of my polar tetrahydrofuran carboxamide. Normal-phase silica gel chromatography is not giving good separation. What are my options?

A2: The high polarity of these compounds often leads to poor mobility and tailing on standard silica gel columns.[3][4] Here are several alternative purification strategies:

  • Reversed-Phase Chromatography: This is often the go-to method for polar compounds.[3][5] A C18 column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol is a good starting point. A gradient elution is typically employed.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase systems.[6] It uses a polar stationary phase and a mobile phase consisting of a high concentration of a non-polar organic solvent with a small amount of a polar solvent (e.g., acetonitrile with a water gradient).[6]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[7][8] Common solvents to try include ethanol, acetone, or acetonitrile.[7] A co-solvent system, such as THF/hexanes, can also be effective.[9][10]

  • Ion-Exchange Chromatography: If your molecule has an ionizable group (e.g., a basic amine or an acidic carboxylic acid), ion-exchange chromatography can be a powerful purification tool.[3]

Q3: I suspect my amide bond is hydrolyzing during the work-up. What conditions should I use to minimize this side reaction?

A3: Amide hydrolysis can occur under both acidic and basic conditions, although it is generally a slow process at room temperature.[11][12] Heating with aqueous acid or base will significantly accelerate this unwanted reaction.[11][13]

Minimization Strategies:

  • Maintain Neutral pH: During aqueous work-up, try to keep the pH of the solution as close to neutral (pH 7) as possible. Use dilute acidic or basic solutions for washing only when necessary and for a minimal amount of time.

  • Avoid High Temperatures: Perform all work-up steps at room temperature or below. If heating is required for other reasons, be mindful of the potential for hydrolysis.

  • "Dry" Hydrolysis Conditions: In some specific synthetic contexts, a "dry" hydrolysis using reagents like phthalic anhydride in the absence of water can be a method to cleave amides selectively.[14] While this is a synthetic method, it highlights the importance of water in amide hydrolysis.

Q4: Is the tetrahydrofuran ring stable during my work-up? I am using acidic conditions.

A4: The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable under neutral and basic conditions. However, under strong acidic conditions, particularly with heating, it can be susceptible to ring-opening reactions.[15][16] The Lewis basicity of the ether oxygen can lead to protonation, which can initiate ring cleavage.[1][17]

Recommendations:

  • Use Mild Acids: If an acidic wash is necessary, use a dilute solution of a weak acid like citric acid or acetic acid, or a dilute solution of a strong acid like HCl for a short period at low temperatures.

  • Avoid Strong Lewis Acids: Be cautious when using strong Lewis acids in the work-up, as they can also coordinate to the ether oxygen and promote ring opening.[16]

Q5: My final product is a thick oil or a sticky solid that is difficult to dry completely. What are the best practices for drying polar aprotic amide products?

A5: The polarity of tetrahydrofuran carboxamides can lead to strong interactions with water and other polar solvents, making them challenging to dry.

Effective Drying Techniques:

  • Azeotropic Distillation: If your compound is stable at elevated temperatures, dissolving it in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be very effective.

  • High Vacuum Drying: Drying under high vacuum for an extended period, sometimes with gentle heating, is a standard method. Using a desiccant like phosphorus pentoxide (P₂O₅) in the drying apparatus can further enhance water removal.

  • Freeze-Drying (Lyophilization): If the compound is dissolved in a suitable solvent like water or dioxane, freeze-drying can be an excellent way to obtain a dry, fluffy powder.

  • Use of Chemical Desiccants in Solution: Before concentrating the final product, drying the organic solution with a suitable desiccant is crucial. For polar aprotic solvents, molecular sieves are often a good choice.[18][19][20]

DesiccantSuitable SolventsConsiderations
Magnesium Sulfate (MgSO₄) Most organic solventsFast and efficient, but slightly acidic.
Sodium Sulfate (Na₂SO₄) Most organic solventsNeutral, but slower and less efficient than MgSO₄.
Molecular Sieves (3Å or 4Å) Polar aprotic solventsVery efficient for removing water to low levels.[21]
Calcium Chloride (CaCl₂) Hydrocarbons, ethersCan form complexes with alcohols, amines, and some carbonyl compounds.
Table 1: Common Desiccants for Drying Organic Solutions.
Q6: The NMR spectrum of my purified tetrahydrofuran carboxamide shows more signals than expected. What could be the reason?

A6: The presence of more signals than anticipated in the NMR spectrum is often due to the presence of rotamers (rotational isomers).[22] The partial double bond character of the amide C-N bond restricts free rotation, leading to distinct cis and trans conformations that are slowly interconverting on the NMR timescale. This results in a duplication of signals for the protons and carbons near the amide bond.[22]

Troubleshooting NMR Characterization:

  • Variable Temperature NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of rotamers. As the temperature is increased, the rate of rotation around the amide bond increases, and the distinct signals for the rotamers will broaden and eventually coalesce into a single, averaged signal.[22]

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help in assigning the duplicated signals to their respective rotamers.

  • Detailed Spectral Analysis: Careful analysis of the chemical shifts and coupling constants can provide information about the major and minor rotamers.[23][24]

Troubleshooting Guides

Guide 1: Work-up of a Reaction Mixture Containing a Tetrahydrofuran Carboxamide and a Basic Amine Starting Material

Problem: Difficulty in separating the desired neutral tetrahydrofuran carboxamide product from the unreacted, water-soluble basic amine starting material.[5]

Protocol:

  • Initial Quenching: Quench the reaction mixture with a minimal amount of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Acidic Wash: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with a dilute aqueous solution of a mild acid, such as 1 M citric acid or 1 M potassium bisulfate (KHSO₄). This will protonate the basic amine starting material, forming a water-soluble salt that will partition into the aqueous phase. The neutral amide product will remain in the organic layer.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_0 Work-up Funnel ReactionMixture Reaction Mixture (Product + Amine SM) Quench Quench (H₂O or sat. NH₄Cl) ReactionMixture->Quench Extraction Extract with Organic Solvent Quench->Extraction AcidicWash Wash with 1M Citric Acid Extraction->AcidicWash NeutralWash Wash with sat. NaHCO₃ AcidicWash->NeutralWash Aqueous1 Aqueous Layer (Protonated Amine) AcidicWash->Aqueous1 Removes Amine BrineWash Wash with Brine NeutralWash->BrineWash Drying Dry over Na₂SO₄ BrineWash->Drying Concentration Concentrate Drying->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Figure 1: Workflow for separating a neutral amide from a basic amine.

Guide 2: Recrystallization of a Tetrahydrofuran Carboxamide

Problem: The crude product is an amorphous solid or a thick oil that is difficult to purify by chromatography.

Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]

    • Single Solvents to Try: Ethanol, isopropanol, acetone, acetonitrile.[7]

    • Solvent Systems to Try: Tetrahydrofuran/hexanes, ethyl acetate/hexanes, dichloromethane/diethyl ether.[10]

  • Dissolution: In a flask, add the crude product and a small amount of the chosen solvent. Heat the mixture with stirring until the solvent boils.[25]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.[25] The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[25] Dry the crystals under vacuum to remove any residual solvent.

G cluster_1 Recrystallization Protocol start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filter crystals ice_bath->filtrate wash Wash with cold solvent filtrate->wash impurities Impurities remain in solution filtrate->impurities Mother Liquor dry Dry under vacuum wash->dry end Pure Crystals dry->end

Figure 2: Step-by-step recrystallization workflow.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?

  • Burfield, D. R., Gan, G. H., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?

  • Wikipedia. (n.d.). Tetrahydrofuran.

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.

  • Scribd. (n.d.). Dessicant Efficency in Drying Polar Aprotic Solvents.

  • ResearchGate. (2017, May 18). How to separate amides from free amine.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.

  • ResearchGate. (n.d.). (Left) Recrystallization procedure with THF and alkanes.

  • Quora. (2019, July 22). Is THF acidic or basic?

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Organic Compounds.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

  • YouTube. (2019, January 15). mechanism of amide hydrolysis.

  • Fraser, R. R., Mansour, T. S., & Savard, S. (1985). Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. Canadian Journal of Chemistry, 63(11), 3505-3509.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.

  • Tessonnier, J. P., & Dumesic, J. A. (2013). Mechanistic Insights into Ring-Opening and Decarboxylation of 2-Pyrones in Liquid Water and Tetrahydrofuran. Iowa State University Digital Repository.

  • Solubility of Things. (n.d.). Tetrahydrofuran.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.

  • ResearchGate. (2025, August 6). A mild and convenient 'dry' hydrolysis of amides to carboxylic acids.

  • ResearchGate. (2012, June). Synthesis and NMR spectra of tetrahydrofuran-2-13C.

  • Wu, C. H., & Chen, Y. C. (2018). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH.

  • MDPI. (2019, June 9). Structural and Conformational Studies on Carboxamides of 5,6-Diaminouracils—Precursors of Biologically Active Xanthine Derivatives.

  • YouTube. (2013, September 9). Recrystallization.

  • Oriental Journal of Chemistry. (2017, April 12). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method.

  • Organic Syntheses. (n.d.). PURIFICATION OF TETRAHYDROFURAN.

  • ResearchGate. (2020, June 17). Please how can I crystallize a new substance from THF as a solvent?

  • BenchChem. (n.d.). common side reactions with (S)-1-(tetrahydrofuran-2-yl)ethanone.

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans.

  • Google Patents. (n.d.). CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid.

  • Taylor & Francis Online. (n.d.). Bioengineering advancements, innovations and challenges on green synthesis of 2, 5-furan dicarboxylic acid.

  • Chemistry of Heterocyclic Compounds. (2013, November 25). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.

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stability of N-methoxy-N-methyltetrahydrofuran-3-carboxamide to acidic or basic hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides a comprehensive analysis of the stability of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a molecule incorporating two key functional groups: a Weinreb amide (N-methoxy-N-methylamide) and a tetrahydrofuran (THF) ether. Understanding the distinct reactivity of each group is critical for designing robust experimental conditions and troubleshooting unexpected outcomes. This document addresses common questions regarding the compound's stability under acidic and basic hydrolytic conditions, offering explanations grounded in reaction mechanisms and providing validated protocols for stability assessment.

The Weinreb amide is renowned for its stability towards many nucleophiles, which is attributed to the formation of a stable chelated tetrahedral intermediate.[1][2] In contrast, the THF ring, a cyclic ether, is susceptible to cleavage under strong acidic conditions.[3][4] The interplay between these two functionalities dictates the overall stability profile of the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm planning a reaction under acidic conditions. How stable is this compound?

This is a critical question, as the two functional groups exhibit vastly different stabilities in acid. The tetrahydrofuran (THF) ring is the primary point of failure under acidic conditions, especially in the presence of strong, non-nucleophilic acids (e.g., H₂SO₄, HCl) and heat.[3]

  • Causality: The ether oxygen of the THF ring is readily protonated by a strong acid. This protonation turns the hydroxyl group into a good leaving group (water), facilitating a ring-opening reaction. This can be initiated by a nucleophile or lead to the formation of a carbocation, which can then undergo rearrangement, elimination, or polymerization, resulting in a complex mixture of byproducts. In the presence of strong acids, THF itself can polymerize to form poly(tetramethylene ether) glycol (PTMEG).[3][4]

  • Weinreb Amide Behavior: The Weinreb amide moiety is comparatively robust under moderately acidic conditions, particularly at room temperature. While amides can be hydrolyzed to carboxylic acids under harsh acidic conditions (e.g., refluxing 6M HCl), this process is generally much slower than the acid-catalyzed degradation of the THF ring.

  • Troubleshooting Insight: If you observe the formation of multiple unidentified products, charring, or a significant decrease in the polarity of your product spot on a TLC plate during an acidic workup or reaction, it is highly probable that the THF ring has been compromised.

Q2: My reaction requires a strong base like NaOH or LiOH. Will the Weinreb amide hydrolyze?

The N-methoxy-N-methylamide functional group is exceptionally resistant to basic hydrolysis and attack by organometallic reagents.[2][5] This is the principal advantage of using a Weinreb amide in synthesis.

  • Causality: When a nucleophile (like OH⁻) attacks the amide carbonyl, it forms a tetrahedral intermediate. In a Weinreb amide, this intermediate is stabilized by chelation between the lithium/magnesium cation and both the newly formed anionic oxygen and the methoxy oxygen.[1][2] This stable five-membered ring prevents the collapse of the intermediate and elimination of the N-methoxy-N-methylamine group, which would lead to the carboxylic acid. The intermediate remains stable until an acidic workup protonates it, allowing for the desired product (often a ketone after reaction with an organometallic reagent) to be formed.

  • Practical Limits: While highly stable, prolonged exposure to concentrated strong bases at elevated temperatures can eventually force hydrolysis. However, under typical synthetic conditions (e.g., 1-2M NaOH at 0-50 °C), the Weinreb amide will remain largely intact.

  • Troubleshooting Insight: If you suspect amide hydrolysis under basic conditions, the primary product would be the corresponding tetrahydrofuran-3-carboxylate salt. Upon acidic workup, this would yield tetrahydrofuran-3-carboxylic acid. This would be readily identifiable by LC-MS and NMR spectroscopy (disappearance of the N-Me and O-Me signals).

Q3: Which is more labile: the THF ring or the Weinreb amide?

The relative lability is entirely dependent on the pH of the medium.

  • Under Acidic Conditions: The THF ring is significantly more labile . Ring-opening can occur under conditions where the Weinreb amide is completely stable.

  • Under Basic Conditions: The Weinreb amide is exceptionally stable , while the THF ether linkage is generally unreactive towards bases. Therefore, under basic conditions, the molecule as a whole is very robust.

This relationship is visualized in the pathway diagram below.

Hydrolysis Pathways

The following diagram illustrates the probable hydrolytic pathways for this compound. The thickness of the arrows indicates the relative favorability of the pathway under the specified conditions.

HydrolysisPathways Start N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide Acid_Intermediate Protonated THF (Oxonium Ion) Start->Acid_Intermediate H⁺ (Strong Acid) [Major Pathway] Amide_Acid_Intermediate Protonated Amide Start->Amide_Acid_Intermediate H⁺ (Harsh) [Minor Pathway] Base_Intermediate Stable Chelated Tetrahedral Intermediate Start->Base_Intermediate OH⁻ / Base [Reversible, Stable] Acid_Product Ring-Opened Products (e.g., 4-hydroxybutanoic acid derivatives, polymers) Acid_Intermediate->Acid_Product H₂O / Nu⁻ Heat Amide_Acid_Product Tetrahydrofuran-3-carboxylic acid Amide_Acid_Intermediate->Amide_Acid_Product H₂O High Temp Base_Product Tetrahydrofuran-3-carboxylate (after prolonged harsh conditions) Base_Intermediate->Base_Product Collapse (Unfavorable) Prolonged Heat

Caption: Potential acidic and basic hydrolysis pathways.

Data Summary: Stability Under Hydrolytic Conditions

The following table provides a summary of the expected stability of this compound under various common laboratory conditions. These are general guidelines; reaction kinetics will also be influenced by concentration, solvent, and specific counter-ions.

ConditionReagentTemperature (°C)Time (h)Expected Stability of THF RingExpected Stability of Weinreb AmideProbable Outcome
Acidic 1M HCl (aq)2524High Very High >95% Starting Material recovered
6M HCl (aq)804Very Low Low to Moderate Significant degradation, primarily via THF ring cleavage.
TFA / CH₂Cl₂252Moderate to High Very High Mostly intact, potential for minor ring-opening.
Acetic Acid5012High Very High >90% Starting Material recovered
Basic 1M NaOH (aq)2524Very High Very High >98% Starting Material recovered
3M NaOH (aq)808Very High Moderate Slow hydrolysis of amide to carboxylate may be observed.
LiOH in THF/H₂O2512Very High Very High >98% Starting Material recovered
DBU in CH₃CN2524Very High Very High No reaction expected.

Experimental Protocols

Protocol 1: Assessment of Stability to Acidic Hydrolysis

This procedure allows for the monitoring of degradation under representative acidic conditions.

  • Preparation: Dissolve 50 mg of this compound in 5 mL of a suitable co-solvent (e.g., acetonitrile or dioxane) in a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Initiation: Add 5 mL of 2M aqueous HCl to the solution. This creates a final concentration of 1M HCl.

  • Monitoring: Immediately take a "time zero" sample (approx. 0.1 mL), quench it with saturated aqueous NaHCO₃ solution, and extract with ethyl acetate. Analyze the organic layer by TLC or LC-MS.

  • Incubation: Stir the reaction mixture at room temperature (25 °C). Take subsequent samples at 1, 4, 8, and 24 hours, quenching and extracting each as described in step 3.

  • Analysis: Compare the analytical data from all time points. The appearance of new spots on TLC or new peaks in the LC-MS chromatogram indicates degradation. Quantify the percentage of remaining starting material using an internal standard if required.

  • (Optional) Harsh Conditions: Repeat the experiment at an elevated temperature (e.g., 60 °C) to assess thermal and acid-lability.

Protocol 2: Assessment of Stability to Basic Hydrolysis

This procedure evaluates stability under representative basic conditions.

  • Preparation: Dissolve 50 mg of this compound in 5 mL of a suitable co-solvent (e.g., THF or methanol) in a 25 mL round-bottom flask with a magnetic stir bar.

  • Reaction Initiation: Add 5 mL of 2M aqueous NaOH to the solution for a final concentration of 1M NaOH.

  • Monitoring: Take a "time zero" sample (approx. 0.1 mL), neutralize it with 1M aqueous HCl, and extract with ethyl acetate for analysis by TLC or LC-MS.

  • Incubation: Stir the mixture at room temperature (25 °C). Continue to take and process samples at 1, 4, 8, and 24 hours.

  • Analysis: Analyze all samples to monitor for the disappearance of the starting material and the potential appearance of the corresponding carboxylic acid (after acidic quench).

References

  • Wyzant Ask An Expert. (2023). Organic Chemistry 2- Acid-Catalyzed Ester Hydrolysis. [Link]

  • ACS Publications. (2006). Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature Water. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Tetrahydrofuran. [Link]

  • ResearchGate. A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • ism2. Weinreb Amides in Organic Synthesis. [Link]

  • Mahmood, K. et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6). [Link]

  • Mahmood, K. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2). [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Sibi, M. P. CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8028, Tetrahydrofuran. [Link]

  • Murphy, J. A. et al. (2005). Direct conversion of N-methoxy-N-methylamides (Weinreb amides) to ketones via a nonclassical Wittig reaction. Organic Letters, 7(7), 1427-9. [Link]

  • Chemcess. (2024). Tetrahydrofuran (THF): Properties, Reactions, Production And Uses. [Link]

  • NIH National Center for Biotechnology Information. (2012). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. [Link]

  • NIH National Center for Biotechnology Information. (2010). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. [Link]

  • UT Dallas. (2020). synthesis of ketones by utilizing thioesters as “radical weinreb amides”. [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

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Technical Support Center: Strategies for the Removal of N,O-Dimethylhydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling N,O-dimethylhydroxylamine hydrochloride in your synthetic workflows. This document provides in-depth, field-proven guidance for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification processes effectively.

Introduction: The Challenge of a Water-Soluble Reagent

N,O-dimethylhydroxylamine hydrochloride is an indispensable reagent in modern organic synthesis, most notably for its role in the formation of N-methoxy-N-methylamides, commonly known as Weinreb amides.[1][2][3] These amides are exceptionally valuable intermediates because they react cleanly with organometallic reagents to yield ketones or can be selectively reduced to aldehydes, avoiding the common problem of over-addition that plagues reactions with esters or acid chlorides.[3][4][5]

However, the very properties that make the hydrochloride salt stable and easy to handle—its high water solubility—present a specific set of challenges during reaction workup.[6][7][8] Incomplete removal of this reagent or its byproducts can complicate downstream purification and interfere with subsequent reactions. This guide is structured to address these challenges head-on, providing both foundational knowledge and actionable protocols.

Part 1: Understanding the Core Chemistry

Effective purification begins with a solid understanding of the reagent's properties. The removal strategy for N,O-dimethylhydroxylamine hydrochloride hinges entirely on manipulating its acid-base chemistry and solubility profile.

Physicochemical Properties

The key to separating this reagent from your desired product lies in its high polarity and water solubility, which contrasts with the typically lower polarity of the resulting Weinreb amide product.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[6][8]
Molecular Formula C₂H₈ClNO[6][8]
Molecular Weight 97.54 g/mol [8][9]
Melting Point 112-115 °C[6][10]
Solubility Highly soluble in water; soluble in methanol, ethanol, and DMSO.[6][7][8][9]
Hygroscopic Yes[7][9][11]
The Critical Role of pH in Purification

N,O-dimethylhydroxylamine is used as its hydrochloride salt for stability and ease of handling.[2][10] In the reaction flask, a base (e.g., triethylamine, pyridine, or an inorganic base) is typically added to neutralize the hydrochloride, liberating the free amine (CH₃)N(OCH₃)H to participate in the amide coupling.[3]

This creates two forms of the reagent to consider during workup:

  • Unreacted Free Amine: The neutral, free N,O-dimethylhydroxylamine.

  • Unreacted Hydrochloride Salt: The original, charged reagent.

The entire purification strategy is based on ensuring all forms of this reagent are converted into the highly water-soluble hydrochloride salt, which can then be efficiently extracted into an aqueous phase.

Part 2: Frequently Asked Questions (FAQs)

This section directly addresses the most common queries and issues encountered during the purification process.

Q1: What is the standard and most effective method for removing N,O-dimethylhydroxylamine hydrochloride and its free amine form after a reaction?

The most robust method is a sequential extractive workup. This involves washing the organic reaction mixture with a dilute acidic solution (e.g., 1M HCl or 5% citric acid), followed by a wash with a weak base (saturated sodium bicarbonate solution), and finally a brine wash.[12]

Q2: Why is an acidic wash the crucial first step?

The acidic wash is the cornerstone of the purification process. It protonates any unreacted basic, free N,O-dimethylhydroxylamine, converting it into its hydrochloride salt. This salt has extremely high solubility in the aqueous wash solution and very low solubility in common organic solvents (like DCM, EtOAc, or THF), effectively pulling it out of the organic layer. This step also helps to remove other basic impurities, such as pyridine or triethylamine, that may have been used in the reaction.

Q3: I've quenched my reaction and am performing an extraction, but the two layers won't separate properly. What causes this emulsion and how do I fix it?

Emulsion formation is a frequent issue, particularly when using chlorinated solvents like dichloromethane (DCM).[13] It's often caused by fine particulate matter, or surfactants formed from reaction byproducts. To resolve an emulsion:

  • Add Brine: The first and most effective step is to add a saturated NaCl solution (brine).[13] This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

  • Filtration: As a last resort, pass the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the emulsion, and the layers can then be separated.

Q4: Can I just use a water wash instead of an acidic wash?

While N,O-dimethylhydroxylamine hydrochloride itself is water-soluble, the free amine form is less so and may partition into the organic layer. A neutral water wash is therefore less efficient and may require multiple repetitions to achieve the same level of purity as a single acidic wash. An acidic wash ensures all species are in their most water-soluble, protonated form for a clean and complete extraction.

Q5: After removing the solvent, I still see a white solid in my crude product. Is it the hydroxylamine salt?

It's possible. If the acidic wash was not efficient, some of the reagent may remain. However, it is also very likely to be the hydrochloride salt of the amine base used in the reaction (e.g., triethylamine hydrochloride or pyridinium hydrochloride), which is formed as a byproduct. A proper acidic wash should remove these salts as well. If the solid persists, it may indicate a need for a more rigorous extraction or purification by column chromatography.

Part 3: In-Depth Protocols and Troubleshooting

This section provides detailed, step-by-step workflows and visual guides for common procedures.

Protocol 1: Standard Extractive Workup for a Weinreb Amide Synthesis

This protocol assumes the reaction was performed in an organic solvent like DCM or THF and is ready for purification.

Step-by-Step Methodology:

  • Quench the Reaction: If necessary, cool the reaction mixture to 0 °C. Slowly add water or a dilute aqueous solution (e.g., saturated NH₄Cl) to quench any reactive reagents.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If the reaction solvent is not suitable for extraction (e.g., THF), dilute the mixture with a larger volume of an appropriate extraction solvent like ethyl acetate or DCM.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[12] Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake for 30-60 seconds, venting periodically. Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Causality: This step protonates and removes unreacted N,O-dimethylhydroxylamine, the amine base (e.g., triethylamine), and any basic byproducts.

  • Basic Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently at first, as CO₂ gas may be evolved if there is residual acid.[13] Once the bubbling subsides, shake more vigorously. Allow the layers to separate, then drain and discard the aqueous layer.

    • Causality: This neutralizes any remaining acid from the previous wash, ensuring the organic layer is not acidic, which could be detrimental to acid-sensitive products.

  • Brine Wash: Add half a volume of saturated sodium chloride (brine) solution. Shake for 30 seconds.[13] This step helps remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified if necessary (e.g., by column chromatography).

Visual Workflow: Standard Extractive Workup

G start Reaction Mixture in Organic Solvent transfer Transfer to Separatory Funnel start->transfer acid_wash Wash with 1M HCl transfer->acid_wash separate1 Separate Layers (Discard Aqueous) acid_wash->separate1 base_wash Wash with sat. NaHCO₃ separate1->base_wash separate2 Separate Layers (Discard Aqueous) base_wash->separate2 brine_wash Wash with Brine separate2->brine_wash separate3 Separate Layers (Discard Aqueous) brine_wash->separate3 dry Dry Organic Layer (e.g., Na₂SO₄) separate3->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate end_node Crude Product concentrate->end_node

Caption: Standard workflow for removing hydrophilic impurities.

Troubleshooting Guide: Emulsion Management

When faced with a stubborn emulsion, a logical progression of interventions is required.

G start Emulsion Formed During Extraction add_brine 1. Add Saturated Brine Solution start->add_brine decision1 Did it separate? filter 4. Filter Through Celite® Pad decision1->filter No proceed Proceed with Separation decision1->proceed  Yes decision2 Did it separate? swirl 2. Swirl Gently (Do Not Shake) add_brine->swirl wait 3. Let Stand (15-30 min) swirl->wait wait->decision1 filter->proceed

Caption: Decision tree for resolving extraction emulsions.

References
  • ChemBK. (n.d.). N,O-Dimethylhydroxylamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • TutorChase. (n.d.). How do you prepare a Weinreb amide? Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. Retrieved January 19, 2026, from [Link]

  • Reddit. (2023, August 15). Weinreb amide workup extraction issues. r/OrganicChemistry. Retrieved January 19, 2026, from [Link]

  • Google Patents. (1996). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • Google Patents. (2013). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (2014). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (2015). CN104478757A - Method for safely preparing pure N, O-dimethylhydroxyamine hydrochloride.
  • Wikipedia. (2023). Weinreb ketone synthesis. Retrieved January 19, 2026, from [Link]

  • European Patent Office. (1996). EP0732318A1 - Process for preparing N,O-dialkylhydroxycarbamic acid esters. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023). N,O-Dimethylhydroxylamine. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved January 19, 2026, from [Link]

  • Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry. Retrieved January 19, 2026, from [Link]

  • Google Patents. (1966). US3230260A - Process for the isolation of n,o-dimeth-ylhydroxylamine.
  • Current Protocols in Nucleic Acid Chemistry. (2007). Weinreb amides. Retrieved January 19, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2016). Recent Developments in Weinreb Synthesis and their Applications. Retrieved January 19, 2026, from [Link]

  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved January 19, 2026, from [Link]

  • Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved January 19, 2026, from [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2011). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • ChemSpider. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. Retrieved January 19, 2026, from [Link]

Sources

Navigating Steric Challenges in Ketone Synthesis: A Guide to Substituted Tetrahydrofuran Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support resource for managing sterically demanding reactions involving substituted tetrahydrofuran Weinreb amides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of carbon-carbon bond formation with these valuable synthetic intermediates. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome steric hindrance and achieve optimal reaction outcomes.

Introduction: The Double-Edged Sword of Steric Hindrance

The Weinreb-Nahm amide is a cornerstone of modern organic synthesis, prized for its ability to react with organometallic reagents to produce ketones without the common side-product of over-addition to form tertiary alcohols.[1][2] This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate.[2][3] However, when the substrate, such as a substituted tetrahydrofuran Weinreb amide, presents significant steric bulk around the carbonyl group, this elegant reaction can become a formidable challenge. The steric crowding can impede the approach of the nucleophile, leading to low yields, incomplete reactions, or undesired side pathways.

This guide will equip you with the knowledge and practical strategies to anticipate and mitigate these steric challenges, ensuring successful and efficient ketone synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing a systematic approach to diagnosis and resolution.

Issue 1: Low or No Conversion of the Weinreb Amide

Symptoms:

  • Significant amount of starting Weinreb amide recovered after the reaction.

  • Formation of only trace amounts of the desired ketone.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Organometallic Reagent: The steric bulk of the substituted tetrahydrofuran ring may demand a more reactive nucleophile.

    • Troubleshooting Steps:

      • Switch from Grignard to Organolithium Reagents: Organolithium reagents are generally more reactive than their Grignard counterparts and can often overcome moderate steric hindrance.[1][4]

      • Consider More Reactive Organolithiums: If using an organolithium, consider switching from n-butyllithium to the more reactive sec-butyllithium or tert-butyllithium for deprotonation to form other organolithiums, or use them directly if applicable. Be mindful of their increased basicity which can lead to side reactions.

      • Use of Additives: The addition of Lewis acids, such as MgBr₂ or LiCl, can sometimes enhance the electrophilicity of the Weinreb amide and promote the reaction.

  • Reaction Temperature is Too Low: While low temperatures are crucial for stabilizing the tetrahedral intermediate and preventing side reactions, an excessively low temperature might not provide enough energy to overcome the activation barrier imposed by steric hindrance.

    • Troubleshooting Steps:

      • Gradual Warming: After the initial low-temperature addition of the organometallic reagent, allow the reaction to warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature for conversion without significant byproduct formation.

      • Elevated Temperature Protocol: For particularly stubborn substrates, carefully controlled heating might be necessary. This should be approached with caution, as it can also promote the decomposition of the tetrahedral intermediate.

  • Degradation of the Organometallic Reagent: Improper handling or storage of organometallic reagents can lead to a lower effective concentration and reduced reactivity.

    • Troubleshooting Steps:

      • Titrate Your Reagent: Always titrate your organometallic reagents before use to determine their exact molarity.

      • Use Freshly Prepared Reagents: Whenever possible, use freshly prepared Grignard or organolithium reagents.

Issue 2: Formation of Byproducts

Symptoms:

  • Besides the desired ketone, other spots are visible on the TLC plate or peaks in the LC-MS.

  • Common byproducts include the corresponding aldehyde (from reduction) or tertiary alcohol (from over-addition).

Potential Causes & Solutions:

  • Decomposition of the Tetrahedral Intermediate: At elevated temperatures or with prolonged reaction times, the chelated intermediate can collapse prematurely, leading to the formation of the ketone which can then react with a second equivalent of the organometallic reagent.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Ensure the reaction is kept at a sufficiently low temperature (e.g., -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period afterward.[2]

      • Careful Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature.

  • Reaction with the Tetrahydrofuran Ring: Highly reactive organolithium reagents can potentially deprotonate acidic protons on the substituted tetrahydrofuran ring, leading to undesired side reactions.

    • Troubleshooting Steps:

      • Choice of Base: If generating an organolithium in situ, use a hindered, non-nucleophilic base like lithium diisopropylamide (LDA) to avoid competitive addition.[5]

      • Protecting Groups: If the tetrahydrofuran ring has sensitive functional groups, consider protecting them before the Weinreb amide reaction.

Frequently Asked Questions (FAQs)

Q1: My substituted tetrahydrofuran Weinreb amide is a solid. Could water content be affecting my Grignard reaction?

A1: Absolutely. Water will quench organometallic reagents. It is crucial to ensure your starting material is anhydrous. Drying the Weinreb amide under high vacuum or by azeotropic distillation with a suitable solvent (like toluene) before the reaction can be beneficial. Always use anhydrous solvents for the reaction itself.[6]

Q2: I am using a Grignard reagent and see no reaction. Should I increase the equivalents of the reagent?

A2: While adding a slight excess of the Grignard reagent is common, simply increasing the equivalents significantly might not solve the problem if steric hindrance is the primary issue. It can also lead to more side reactions if the tetrahedral intermediate is not sufficiently stable. It is often more effective to switch to a more reactive organolithium reagent or to adjust the reaction temperature.[7]

Q3: Can I use a weaker base to deprotonate my nucleophile precursor to avoid side reactions with the Weinreb amide?

A3: The choice of base is critical. For forming organolithiums, a strong, non-nucleophilic base is often required. Hindered bases like LDA or LiHMDS are generally preferred over alkyllithiums when deprotonating substrates that are also susceptible to nucleophilic attack.[5]

Q4: Are there alternatives to organometallic reagents for reacting with these sterically hindered Weinreb amides?

A4: While less common for this specific transformation, for some systems, you could explore alternatives. For instance, the reaction of Weinreb amides with Wittig reagents can yield N-methyl-N-methoxy-enamines, which can be hydrolyzed to the corresponding ketone.[2] However, the steric hindrance of the tetrahydrofuran moiety would still be a factor to consider.

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to a Substituted Tetrahydrofuran Weinreb Amide
  • Preparation: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a solution of the substituted tetrahydrofuran Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M) at 0 °C, add the Grignard reagent (1.1-1.5 equiv, solution in THF or diethyl ether) dropwise over 15-30 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature and continue monitoring.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: High-Reactivity Protocol using an Organolithium Reagent
  • Preparation: Ensure all glassware and solvents are rigorously dried.

  • Reaction Setup: Dissolve the substituted tetrahydrofuran Weinreb amide (1.0 equiv) in anhydrous THF (0.1-0.5 M) and cool the solution to -78 °C.

  • Addition: Add the organolithium reagent (1.1-1.3 equiv, solution in a suitable solvent like hexanes or ether) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction by taking aliquots and quenching them for TLC or LC-MS analysis. If the reaction is slow, consider allowing it to warm to a slightly higher temperature (e.g., -40 °C).

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Follow the same procedure as described in Protocol 1.

Data Presentation

Table 1: Troubleshooting Steric Hindrance in Weinreb Amide Reactions

Problem Potential Cause Recommended Action Justification
Low Conversion Steric hindrance impeding nucleophilic attack.Switch from Grignard to a more reactive organolithium reagent.Organolithiums are generally stronger nucleophiles.[4]
Insufficient thermal energy.Allow the reaction to warm slowly after initial addition.Provides energy to overcome the activation barrier.
Byproduct Formation Decomposition of the tetrahedral intermediate.Maintain low temperatures throughout the reaction and quench cold.The chelated intermediate is more stable at lower temperatures.[2]
Side reaction with the THF ring.Use a hindered, non-nucleophilic base for in situ generation of organolithiums.Minimizes competitive deprotonation or addition to other sites.[5]

Visualizing the Process

Diagram 1: Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproduct Formation start Low Yield or Byproducts in Reaction q1 Is the starting material fully consumed? start->q1 a1_no No q1->a1_no Low Conversion a1_yes Yes q1->a1_yes Byproducts increase_reactivity Increase Nucleophile Reactivity (e.g., Grignard -> Organolithium) a1_no->increase_reactivity maintain_low_temp Maintain Low Temperature (Stabilize Intermediate) a1_yes->maintain_low_temp increase_temp Optimize Reaction Temperature (Gradual Warming) increase_reactivity->increase_temp check_reagent Verify Reagent Concentration (Titration) increase_temp->check_reagent change_base Use Hindered Base (e.g., LDA) maintain_low_temp->change_base protecting_groups Consider Protecting Groups change_base->protecting_groups

Caption: A decision tree for troubleshooting common issues.

Diagram 2: The Chelated Intermediate

Chelated_Intermediate cluster_intermediate Stable Tetrahedral Intermediate R_THF Substituted Tetrahydrofuran C_carbonyl C R_THF->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl N_amide N C_carbonyl->N_amide O_methoxy O N_amide->O_methoxy Me_N Me N_amide->Me_N Me_O Me O_methoxy->Me_O Nu Nu⁻ Nu->C_carbonyl Nucleophilic Attack M M⁺ C_intermediate C O_intermediate O⁻ C_intermediate->O_intermediate N_intermediate N C_intermediate->N_intermediate Nu_intermediate Nu C_intermediate->Nu_intermediate M_chelate M⁺ O_intermediate->M_chelate Chelation O_methoxy_intermediate O N_intermediate->O_methoxy_intermediate Me_N_intermediate Me N_intermediate->Me_N_intermediate Me_O_intermediate Me O_methoxy_intermediate->Me_O_intermediate O_methoxy_intermediate->M_chelate R_THF_intermediate Substituted Tetrahydrofuran R_THF_intermediate->C_intermediate

Caption: Chelation stabilizes the tetrahedral intermediate.

References

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Weinreb ketone synthesis. Wikipedia. [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • Organolithium Reagents. Organic Chemistry Data. [Link]

  • The synthesis of sterically hindered amides. PubMed. [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. Angewandte Chemie International Edition. [Link]

  • One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides. Chemical Communications (RSC Publishing). [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-methoxy-N-methyltetrahydrofuran-3-carboxamide and its Alternatives in Acylating Agent Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise synthesis of ketones and aldehydes is a cornerstone of molecular construction. N-methoxy-N-methylamides, commonly known as Weinreb amides, have long been lauded for their ability to act as effective acylating agents, reacting cleanly with organometallic reagents to produce the desired carbonyl compounds without the common pitfall of over-addition to form tertiary alcohols. This guide provides an in-depth analysis of the ¹H NMR characterization of a specific Weinreb amide, N-methoxy-N-methyltetrahydrofuran-3-carboxamide, and offers a comparative assessment against two viable alternative acylating agents: N-acyl morpholines and N-acyl-N-methyl-N-phenylamides.

The Unique ¹H NMR Signature of this compound

The structure of this compound presents a distinct set of proton environments, leading to a predictable yet informative ¹H NMR spectrum. Due to the lack of readily available experimental spectra for this specific compound, the following analysis is based on established chemical shift principles and data from analogous structures, such as 3-hydroxytetrahydrofuran and various N-methoxy-N-methylamides.

dot graph "mol_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound with proton labeling.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Assignment Rationale
H (a) ~3.0 - 3.3m-Methine proton at C3, deshielded by the adjacent carbonyl group.
H (b, c) ~3.8 - 4.1m-Diastereotopic methylene protons at C2, adjacent to the ring oxygen.
H (d, e) ~3.6 - 3.9m-Diastereotopic methylene protons at C5, adjacent to the ring oxygen.
H (f, g) ~2.0 - 2.4m-Diastereotopic methylene protons at C4.
H (h) ~3.2s-N-methyl protons, typically a sharp singlet.
H (i) ~3.7s-O-methyl protons, typically a sharp singlet at a slightly higher chemical shift than the N-methyl.

Note: Due to restricted rotation around the amide C-N bond, broadening or duplication of the N-Me and O-Me signals may be observed, particularly at lower temperatures.

Comparative Analysis of Acylating Agents

While Weinreb amides are highly effective, alternative reagents offer different advantages in terms of cost, stability, and reaction conditions. Here, we compare the ¹H NMR characteristics of this compound with two such alternatives: a morpholine amide and an N-methyl-N-phenyl amide derivative.

Table 1: Comparison of ¹H NMR Spectral Features of Acylating Agents

FeatureThis compound (Predicted)N-(Benzoyl)morpholine (Experimental)N-Methyl-N-phenylbenzamide (Experimental)
Amide Protons N-CH₃: ~3.2 ppm (s)O-CH₃: ~3.7 ppm (s)Morpholine CH₂: ~3.4-3.8 ppm (m)[1]N-CH₃: ~3.5 ppm (s)Aromatic H: ~7.2-7.5 ppm (m)
Acyl Group Protons Tetrahydrofuran ring protons: ~2.0-4.1 ppm (complex multiplets)Phenyl protons: ~7.4 ppm (m)Phenyl protons (from benzoyl): ~7.4-7.8 ppm (m)
Key Distinguishing Signals Two distinct singlets for N-Me and O-Me groups.Broad multiplets for the four equivalent methylene groups of the morpholine ring.A singlet for the N-Me group and complex multiplets for two different phenyl rings.
Potential for Rotamers High, may lead to signal broadening.Moderate, can show broadening at low temperatures.High, due to steric hindrance, often leading to broad signals at room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of Weinreb amides from carboxylic acids is a well-established procedure.

  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent such as (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.1 eq) and hydroxybenzotriazole (HOBt) (1.1 eq).

  • Stir the mixture for 15 minutes.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Protocol 2: ¹H NMR Sample Preparation and Data Acquisition

A standardized procedure is crucial for obtaining high-quality, reproducible NMR data.[2][3]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified amide into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[4]

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using appropriate acquisition parameters (e.g., 45° pulse, 4-second acquisition time, 2-second relaxation delay, 16 scans).[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CHCl₃).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Workflow and Data Interpretation

dot digraph "nmr_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for the ¹H NMR characterization of acylating agents.

Conclusion and Outlook

The predictable ¹H NMR spectrum of this compound, characterized by distinct singlets for the N-methyl and O-methyl groups and a series of multiplets for the tetrahydrofuran ring, allows for straightforward structural verification. While Weinreb amides remain a powerful tool in the synthetic chemist's arsenal, alternatives such as N-acyl morpholines and N-acyl-N-methyl-N-phenylamides present compelling options, each with a unique ¹H NMR fingerprint that is readily distinguishable. The choice of acylating agent will ultimately depend on the specific requirements of the synthesis, including cost, stability, and compatibility with other functional groups. A thorough understanding of the ¹H NMR characteristics of each class of compound is essential for reaction monitoring, quality control, and the unambiguous identification of the desired products.

References

  • [Refer to a relevant publication on N-methylbenzamide ¹H NMR, if available, or a general organic spectroscopy textbook.]
  • [Refer to a relevant publication on N,N-dimethylbenzamide ¹H NMR, if available, or a general organic spectroscopy textbook.]
  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. [Link]

  • [Refer to a relevant publication on 3-hydroxytetrahydrofuran ¹H NMR, such as the one
  • [Refer to a relevant publication on 2-methyltetrahydrofuran ¹H NMR, such as the one
  • [Refer to a general guide on acquiring ¹H NMR spectra, such as the one
  • [Refer to a more detailed guide on NMR acquisition parameters, such as the one from the "Structure Elucid
  • [Refer to a publication detailing the conformational analysis of acyl-functionalized heterocycles, if available.]
  • Singh, J., et al. (2006). An efficient conversion of carboxylic acids into Weinreb amides. Journal of Organic Chemistry, 71(20), 7765-7767. [Link]

  • [Refer to a publication on the ¹H NMR of N-methylphenethylamine or a similar N-methyl-N-aryl amine, if available.]
  • [Refer to a standard operating procedure for NMR sample preparation, such as the one from the University of Colorado Boulder.]
  • [Refer to a source for the ¹H NMR spectrum of morpholine, such as ChemicalBook.]
  • [Refer to a publication on the synthesis of Weinreb amides, such as the one
  • [Refer to a publication discussing rotamers in Weinreb amides, such as the one on ortho-substituted N-methoxy-N-methyl benzamides.]
  • [Refer to a publication on the ¹H NMR of polymers containing THF units, if relevant for understanding the ring proton signals.]
  • [Refer to a publication on the conformational behavior of N-acyl piperazines or morpholines, if available.]
  • [Refer to a publication on the solid-phase synthesis of Weinreb amides, if relevant.]
  • [Refer to a publication on the ¹H NMR of amides in different solvents, such as the one
  • [Refer to a general chemistry textbook or online resource for an introduction to NMR spectroscopy.]
  • [Refer to a guide on practical NMR concepts, such as the one
  • [Refer to a resource on recognizing NMR patterns, such as the one
  • [Refer to a database entry for the ¹H NMR spectrum of tetrahydrofuran, such as the Human Metabolome D
  • [Refer to a publication on alternatives to Weinreb amides, such as the one on N-triazinylamides.]
  • [Refer to a publication on the theoretical aspects of amide ¹H NMR chemical shifts.]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • [Refer to a resource explaining chemical shift equivalence in ¹H NMR.]
  • [Refer to a publication providing examples of ¹H NMR spectra for various amides.]
  • [Refer to a database entry for the ¹H NMR spectrum of a deuter

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a molecule featuring a Weinreb amide moiety attached to a tetrahydrofuran (THF) ring. Understanding the fragmentation pathways of such compounds is critical for researchers in drug development and synthetic chemistry for reaction monitoring, metabolite identification, and impurity profiling. We will explore the predicted fragmentation cascade under electrospray ionization (ESI) and collision-induced dissociation (CID), compare its behavior to structurally related analogs, and provide a detailed experimental protocol for replication.

Introduction: The Analytical Challenge

N-methoxy-N-methylamides, commonly known as Weinreb amides, are valued synthetic intermediates due to their controlled reactivity with organometallic reagents.[1] Their presence on a heterocyclic scaffold like tetrahydrofuran presents a unique analytical challenge. The resulting molecule, this compound (from here on referred to as TMF-Weinreb amide ), contains multiple potential sites for protonation and fragmentation initiation: the amide carbonyl, the N-methoxy group, and the THF ether oxygen.

Electrospray Ionization (ESI) is a soft ionization technique ideal for such molecules, as it typically generates intact protonated molecular ions ([M+H]⁺) with minimal initial fragmentation.[2][3] Subsequent fragmentation, induced via tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID), allows for controlled bond cleavage.[4] The resulting fragment ions provide a structural fingerprint of the parent molecule. This guide elucidates the most probable fragmentation pathways based on fundamental principles of gas-phase ion chemistry.

Experimental Workflow & Methodology

A self-validating experimental approach is crucial for elucidating fragmentation pathways. This involves not just a single MS/MS experiment, but a series of experiments across a range of collision energies to observe the formation and subsequent decay of fragment ions.

Recommended Instrumentation & Conditions
  • Mass Spectrometer: A high-resolution tandem mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are essential for determining the elemental composition of fragment ions.[5]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation & Infusion:

    • Prepare a stock solution of TMF-Weinreb amide at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid provides a source of protons to facilitate the formation of [M+H]⁺ ions.[6]

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan Parameters:

    • MS1 Scan (Full Scan): Acquire spectra over an m/z range of 50-300 to confirm the presence of the protonated parent ion ([M+H]⁺ at m/z 160.0968).

    • MS2 Scan (Product Ion Scan): Isolate the [M+H]⁺ ion (m/z 160.1) and subject it to CID.

    • Collision Gas: Argon is typically used as the collision gas.[4]

    • Collision Energy: Perform a collision energy ramp (e.g., stepping from 5 eV to 40 eV). This allows for the observation of low-energy fragmentation channels (producing primary fragments) and higher-energy channels that fragment the initial daughter ions.

Workflow Diagram

The following diagram illustrates the logical flow of the experimental setup.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis Stock 1 mg/mL Stock in Methanol Working 1-5 µg/mL Working Soln. (ACN:H2O w/ 0.1% FA) Stock->Working Dilution Infusion Direct Infusion (5-10 µL/min) Working->Infusion ESI ESI Source (+ve mode) Infusion->ESI MS1 MS1 Full Scan (Confirm [M+H]⁺) ESI->MS1 Isolation Precursor Isolation (m/z 160.1) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Product Ion Scan (Detect Fragments) CID->MS2

Caption: Experimental workflow from sample preparation to MS/MS analysis.

Predicted Fragmentation Pathway of TMF-Weinreb Amide

The fragmentation of the protonated TMF-Weinreb amide ([C₇H₁₄NO₃]⁺, exact mass 160.0968) is dictated by the relative basicity of the potential protonation sites and the stability of the resulting fragments. The most probable site of protonation is the amide carbonyl oxygen, which allows for charge delocalization via resonance.

Two major fragmentation pathways are proposed, originating from cleavage of the amide group and cleavage within the tetrahydrofuran ring.

Pathway A: Amide Bond Cleavage (The Dominant Route)

This pathway involves the cleavage of the C-N bond, a common fragmentation route for amides.[7] Protonation on the carbonyl oxygen weakens the adjacent C-N bond, promoting the loss of a neutral N-methoxy-N-methylamine molecule.

  • [M+H]⁺ → m/z 99.0441 + C₂H₇NO (Neutral Loss)

    • The parent ion (m/z 160.10) undergoes cleavage of the C(O)-N bond.

    • This results in the neutral loss of N-methoxy-N-methylamine (61.05 Da).

    • The resulting fragment is a highly stable tetrahydrofuran-3-yl-acylium ion (m/z 99.04), which is likely to be the base peak in the MS2 spectrum at low to moderate collision energies.

  • m/z 99.0441 → m/z 71.0491 + CO (Neutral Loss)

    • The acylium ion can subsequently lose carbon monoxide (28.00 Da).

    • This produces a protonated tetrahydrofuran fragment ion (m/z 71.05).

Pathway B: Tetrahydrofuran Ring Cleavage

Fragmentation can also be initiated within the heterocyclic ring, a characteristic behavior of cyclic ethers.[8][9] These pathways often involve more complex rearrangements.

  • [M+H]⁺ → m/z 132.0655 + C₂H₄ (Neutral Loss)

    • Following protonation, a ring-opening event can occur, leading to the elimination of a neutral ethylene molecule (28.03 Da) from the C4 and C5 positions of the THF ring.

    • This would produce a fragment ion at m/z 132.07.

Fragmentation Cascade Diagram

G Parent [M+H]⁺ m/z 160.10 Frag99 Tetrahydrofuran-3-yl-acylium m/z 99.04 Parent->Frag99 - C₂H₇NO (61.05 Da) Pathway A (Major) Frag132 [M+H - C₂H₄]⁺ m/z 132.07 Parent->Frag132 - C₂H₄ (28.03 Da) Pathway B Frag71 Protonated THF m/z 71.05 Frag99->Frag71 - CO (28.00 Da)

Caption: Predicted fragmentation cascade for protonated TMF-Weinreb amide.

Comparison with Structural Alternatives

To underscore the diagnostic value of this fragmentation pattern, we compare it with two plausible structural alternatives: a methyl ester analog and a positional isomer.

Alternative 1: Methyl tetrahydrofuran-3-carboxylate

This molecule replaces the Weinreb amide with a simple methyl ester.

  • Parent Ion [M+H]⁺: m/z 131.07

  • Predicted Fragmentation: The primary fragmentation pathway would be the neutral loss of methanol (CH₃OH, 32.03 Da) from the protonated parent ion.

  • Key Fragment: This reaction produces the exact same acylium ion at m/z 99.04 as the TMF-Weinreb amide.

Significance: While both compounds produce a key fragment at m/z 99.04, they are easily distinguished by their parent ion mass and their initial neutral loss (61.05 Da for the amide vs. 32.03 Da for the ester). This highlights how MS/MS can confirm the identity of the amide group.

Alternative 2: N-methoxy-N-methyltetrahydrofuran-2-carboxamide

This is a positional isomer where the amide group is at the 2-position, adjacent to the ring ether oxygen.

  • Parent Ion [M+H]⁺: m/z 160.10 (identical to the 3-isomer)

  • Predicted Fragmentation: The proximity of the amide to the ring oxygen could enable unique rearrangement reactions. A likely pathway involves the loss of the entire N(OCH₃)CH₃ sidechain, again forming an acylium ion. However, a characteristic fragmentation for 2-substituted THF derivatives is the loss of the entire substituent via alpha-cleavage next to the ether oxygen.[9] This would lead to a dominant fragment at m/z 71.05, corresponding to the protonated THF ring itself, potentially bypassing the intermediate at m/z 99.04.

Significance: Isomers can be distinguished by the relative abundances of their fragment ions. We predict the 2-isomer would show a much more intense m/z 71.05 peak relative to the m/z 99.04 peak compared to the 3-isomer.

Data Summary Table
CompoundParent [M+H]⁺ (m/z)Primary Neutral LossKey Fragment Ion(s) (m/z)Diagnostic Feature
TMF-Weinreb Amide (3-substituted) 160.10-C₂H₇NO (61.05 Da)99.04 (Base Peak), 71.05Loss of 61 Da is unique to the Weinreb amide.
Methyl Ester (3-substituted) 131.07-CH₄O (32.03 Da)99.04 Different parent mass and loss of 32 Da.
TMF-Weinreb Amide (2-substituted) 160.10-C₅H₈NO₂ (114.05 Da)71.05 Potentially higher abundance of m/z 71.05 due to alpha-cleavage.

Conclusion

The fragmentation of this compound under ESI-MS/MS is predicted to be dominated by a characteristic cleavage of the amide bond, leading to the formation of a stable acylium ion at m/z 99.04 through the neutral loss of N-methoxy-N-methylamine. This primary fragmentation pathway, along with minor pathways involving ring cleavage, provides a robust and structurally significant fingerprint. By comparing this pattern with those of its methyl ester and positional isomer analogs, we have demonstrated that tandem mass spectrometry is a powerful tool for the unambiguous structural confirmation of complex heterocyclic molecules in pharmaceutical and chemical research. The provided methodology offers a clear and reproducible framework for obtaining high-quality data to validate these predictions.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427-1429. [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

  • Glish, G. L., & Vachet, R. W. (2003). High energy collision-induced dissociation of alkali-metal ion adducts of crown ethers and acyclic analogs. Journal of the American Society for Mass Spectrometry, 14(5), 548-557. [Link]

  • Nagano, H., et al. (1974). Mass Spectra of Tetrahydrofuran Derivatives. Bulletin of the Chemical Society of Japan, 47(1), 222-223. [Link]

  • Herbinet, O., et al. (2013). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 103, 1016-1023. [Link]

  • Kebarle, P. (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. In Reactive Intermediates: MS Investigations in Solution. Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • Dr. M. S. Classes. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. YouTube. [Link]

  • Tran, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 450, 116301. [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(1), 18-43. [Link]

  • Laskin, J., & Futrell, J. H. (2005). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 77(21), 4088-4099. [Link]

  • ResearchGate. (2001). Observation of amide anions in solution by electrospray ionization mass spectrometry. [Link]

  • Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. Rapid Communications in Mass Spectrometry, 24(10), 1431-1440. [Link]

  • Silvi, M., & Melchiorre, P. (2018). Base-mediated homologative rearrangement of nitrogen–oxygen bonds of N-methyl-N-oxyamides. Beilstein Journal of Organic Chemistry, 14, 246-252. [Link]

  • ResearchGate. (2019). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... [Link]

  • National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. [Link]

  • Konermann, L., et al. (2013). Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry, 85(1), 2-9. [Link]

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A Comparative Guide to Modern Synthetic Routes for 3-Ketotetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

The 3-ketotetrahydrofuran scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of considerable interest, leading to the development of diverse and innovative methodologies. This guide provides a comparative analysis of key alternative methods for the synthesis of 3-ketotetrahydrofurans, offering insights into the mechanistic underpinnings, substrate scope, and practical considerations for each approach. The objective is to equip researchers, particularly those in medicinal chemistry and drug development, with the knowledge to select the optimal synthetic strategy for their specific target molecules.

Method 1: Singlet-Oxygen-Mediated Cascade from Furan Precursors

One of the most elegant and efficient methods for accessing 3-ketotetrahydrofurans is through a one-pot cascade reaction starting from readily available 2-(β-hydroxyalkyl)furans. This strategy leverages the power of singlet oxygen (¹O₂) to initiate a sequence of transformations culminating in the desired cyclic ketone.[1]

Mechanistic Rationale & Workflow

The causality of this process is rooted in the classic photooxygenation of furans. The reaction is initiated by a photosensitizer (e.g., Rose Bengal) which, upon irradiation with visible light, converts triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). This species undergoes a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide. A subsequent rearrangement and reaction with a solvent like methanol leads to a hydroperoxy-intermediate, which is then reduced (e.g., with dimethyl sulfide, DMS) to a 1,4-enedione. The crucial final step is an intramolecular Michael-type addition of the pendant hydroxyl group onto the electron-deficient double bond, a process often catalyzed by a mild acid (e.g., p-toluenesulfonic acid, p-TsOH), to furnish the 3-ketotetrahydrofuran ring.[1]

G cluster_start Starting Material cluster_reaction Reaction Cascade cluster_intermediates Key Intermediates A 2-(β-hydroxyalkyl)furan B ¹O₂ Photooxygenation (Rose Bengal, hν, O₂) A->B I1 Endoperoxide B->I1 [4+2] Cycloaddition C Reduction (e.g., DMS) I2 1,4-Enedione C->I2 D Acid-catalyzed Intramolecular Michael Addition E 3-Ketotetrahydrofuran D->E I1->C Rearrangement & Reduction I2->D

Caption: Workflow for the singlet oxygen-mediated synthesis of 3-ketotetrahydrofurans.

Experimental Protocol: General Procedure
  • Preparation of Starting Material: The 2-(β-hydroxyalkyl)furan is typically synthesized via the nucleophilic addition of a 2-furyllithium derivative to an appropriate epoxide.

  • Photooxygenation: The furan substrate is dissolved in a suitable solvent (e.g., MeOH/CH₂Cl₂), and a photosensitizer (Rose Bengal) is added. The solution is cooled (e.g., to -78 °C), and oxygen is bubbled through while irradiating with a visible light source (e.g., 150 W tungsten lamp) until the starting material is consumed (monitored by TLC).

  • Reduction & Cyclization: The reaction mixture is purged of excess oxygen. Dimethyl sulfide (DMS) is added to reduce the intermediate hydroperoxides. After stirring, the solvent is removed, and the residue is redissolved in a solvent like CH₂Cl₂. A catalytic amount of p-TsOH is added, and the reaction is stirred at room temperature until cyclization is complete.

  • Work-up & Purification: The reaction is quenched, extracted, and the crude product is purified by column chromatography to yield the 3-ketotetrahydrofuran.[1]

Method 2: Oxidative Cyclization of Homoallylic Alcohols

The oxidative cyclization of homoallylic alcohols represents a powerful and versatile strategy for constructing substituted tetrahydrofuran rings. While many variations lead to hydroxylated tetrahydrofurans, subsequent oxidation provides a reliable two-step sequence to the desired 3-keto derivatives. The Mukaiyama aerobic oxidative cyclization is a notable example.[2]

Mechanistic Rationale & Workflow

This method typically involves a metal catalyst, such as a cobalt complex (e.g., Co(nmp)₂), which facilitates the cyclization of a homoallylic alcohol in the presence of an oxidant, often molecular oxygen.[2] The reaction proceeds through a radical pathway. The cobalt catalyst initiates the formation of an alkoxy radical from the alcohol. This radical undergoes a regioselective 5-exo-trig cyclization onto the tethered alkene, forming a five-membered ring and a new carbon-centered radical. This radical is then trapped by oxygen to form a peroxy radical, which is subsequently reduced to a primary alcohol. This yields a 3-hydroxytetrahydrofuran derivative, which can be easily oxidized to the target 3-ketotetrahydrofuran in a separate step using standard oxidants like TEMPO/BAIB.

G A Homoallylic Alcohol B Co(II) Catalyst, O₂ (Mukaiyama Cyclization) A->B C 3-Hydroxytetrahydrofuran Intermediate B->C 5-exo-trig Radical Cyclization D Oxidation (e.g., TEMPO/BAIB) C->D E 3-Ketotetrahydrofuran D->E

Caption: Two-step synthesis of 3-ketotetrahydrofurans via oxidative cyclization.

Experimental Protocol: Cyclization & Oxidation
  • Oxidative Cyclization: To a solution of the homoallylic alcohol in a suitable solvent, the Co(II) catalyst is added. The reaction is stirred under an atmosphere of oxygen (often a balloon) at room temperature or with gentle heating until the starting material is consumed. The reaction is worked up and purified to isolate the 3-hydroxytetrahydrofuran intermediate.[2]

  • Oxidation: The isolated alcohol is dissolved in a solvent mixture (e.g., CH₂Cl₂/H₂O). TEMPO and an oxidant like (diacetoxyiodo)benzene (BAIB) are added, and the mixture is stirred vigorously at room temperature. Upon completion, the reaction is quenched, extracted, and purified by chromatography to afford the final 3-ketotetrahydrofuran.

Method 3: Radical Carbonylation and Cyclization

For a direct installation of the carbonyl group, radical-mediated cyclizations involving carbon monoxide (CO) are highly effective. This approach builds the heterocyclic ring and the ketone functionality in a single, atom-economical step.[3]

Mechanistic Rationale & Workflow

The process begins with the generation of a radical species from a suitable precursor, typically an organochalcogenide (e.g., a phenylselenide) derived from a ring-opened epoxide or aziridine.[3] The radical is generated using a standard initiator system like AIBN and a chain carrier like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS). This radical then undergoes a 5-exo-trig cyclization onto a tethered vinyl group. The resulting alkyl radical is trapped by carbon monoxide under pressure to form a reactive acyl radical. This acyl radical then undergoes a final intramolecular cyclization to forge the 3-ketotetrahydrofuran ring.[3]

G A Organochalcogenide Precursor B Radical Initiation (AIBN, TTMSS) A->B C Radical Intermediate B->C D 5-exo-trig Cyclization C->D E Cyclized Radical D->E F CO Trapping (High Pressure) E->F G Acyl Radical F->G H Final Ring Closure G->H I 3-Ketotetrahydrofuran H->I

Sources

A Comparative Guide to the Weinreb Amide Strategy in Tetrahydrofuran Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. Its synthesis, therefore, is a topic of continuous interest and optimization. Among the myriad of synthetic tools available, the Weinreb amide strategy has emerged as a robust and highly reliable method for the construction of ketones, which are key precursors to the substituted THF moiety. This guide provides an in-depth analysis of the advantages of the Weinreb amide approach, compares it with alternative methods, and offers practical experimental insights.

The Core Advantage: Taming Reactivity Through Chelation

The primary challenge in synthesizing ketones via the addition of organometallic reagents (like Grignard or organolithium reagents) to carboxylic acid derivatives is preventing over-addition.[1][2][3] Traditional substrates, such as esters or acid chlorides, readily react with one equivalent of the nucleophile to form the ketone. However, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack that yields an undesired tertiary alcohol.[4]

The Weinreb-Nahm ketone synthesis elegantly circumvents this issue.[1] The strategy involves the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide.[1][3][5] The genius of this functional group lies in its ability to form a stable, five-membered chelated intermediate upon nucleophilic addition.[2][3][4][6] This tetrahedral intermediate is stabilized at low temperatures by the coordination of the metal cation (e.g., Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[1][6] This stable complex prevents the premature collapse of the intermediate and subsequent over-addition.[1][2][3][4][6] The desired ketone is then cleanly liberated upon acidic workup.[6]

Mechanism of Over-Addition Prevention

The stability of the chelated intermediate is the cornerstone of the Weinreb amide's utility. The following diagram illustrates the mechanistic pathway and the key stabilizing interaction.

Workflow cluster_prep Weinreb Amide Preparation cluster_ketone Ketone Synthesis start Carboxylic Acid activation Activation with CDMT/NMM start->activation coupling Coupling Reaction activation->coupling amine_prep Prepare N,O-dimethyl- hydroxylamine amine_prep->coupling workup1 Aqueous Workup & Extraction coupling->workup1 purification1 Column Chromatography workup1->purification1 weinreb_amide Pure Weinreb Amide purification1->weinreb_amide dissolve Dissolve Weinreb Amide in Anhydrous THF weinreb_amide->dissolve Proceed to Ketone Synthesis cool Cool to -78°C dissolve->cool grignard Add Grignard Reagent cool->grignard reaction Stir for 2h at -78°C grignard->reaction quench Quench with sat. NH₄Cl solution reaction->quench workup2 Extraction & Drying quench->workup2 purification2 Column Chromatography workup2->purification2 final_ketone THF Precursor Ketone purification2->final_ketone

Sources

A Comparative Guide to the Reactivity of Furan vs. Tetrahydrofuran Weinreb Amides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Enduring Utility of Weinreb Amides

In the landscape of modern organic synthesis, the quest for selective and high-yielding transformations is paramount. The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a testament to this pursuit. First introduced in 1981 by Steven M. Weinreb and Steven Nahm, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] Its principal advantage lies in its reaction with organometallic reagents; nucleophilic addition forms a stable, chelated tetrahedral intermediate that resists the common problem of over-addition.[2][3] This intermediate collapses to the desired ketone or aldehyde only upon aqueous workup, offering chemists a reliable and controlled method for carbonyl synthesis.

This guide provides a detailed comparison of the reactivity of two specific Weinreb amides: one derived from an aromatic, electron-rich heterocycle (furan) and the other from its saturated, aliphatic counterpart (tetrahydrofuran). By examining the intrinsic electronic and structural differences between the furan and tetrahydrofuran (THF) rings, we can understand and predict their influence on the reactivity of the attached Weinreb amide moiety. This analysis is crucial for researchers in medicinal chemistry and drug development, where heterocyclic scaffolds are ubiquitous.

Structural and Electronic Considerations: A Tale of Two Rings

The reactivity of a Weinreb amide is fundamentally dictated by the electrophilicity of its carbonyl carbon. The substituent attached to this carbonyl group can either enhance or diminish its reactivity towards nucleophiles through a combination of inductive and resonance effects. The comparison between the furan-2-carbonyl and tetrahydrofuran-2-carbonyl systems offers a classic textbook case of these competing effects.

Furan Weinreb Amide: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. The lone pairs on the oxygen atom participate in the π-aromatic system, making the ring electron-rich. This has two major consequences for the attached Weinreb amide:

  • Resonance Effect (Mesomeric Donation): The furan ring can donate electron density to the carbonyl group through resonance. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, thereby decreasing its electrophilicity and making it less reactive towards nucleophiles.

  • Inductive Effect (Inductive Withdrawal): The oxygen atom in the furan ring is electronegative and exerts a weak electron-withdrawing inductive effect (-I) on the carbonyl carbon.

However, in aromatic systems like furan, the resonance effect (+M) is generally considered to be the dominant electronic factor.

Tetrahydrofuran (THF) Weinreb Amide: In contrast, tetrahydrofuran is a saturated, non-aromatic ether. Its influence on the Weinreb amide is primarily governed by:

  • Inductive Effect (Inductive Withdrawal): Like in furan, the oxygen atom in the THF ring is electronegative and pulls electron density away from the adjacent carbons via the sigma bonds. This -I effect makes the carbonyl carbon more electron-deficient and therefore more electrophilic.

  • Resonance Effect: There is no π-system in the saturated THF ring, so it cannot participate in resonance donation.

Predicted Reactivity: Based on these electronic principles, we can formulate a clear hypothesis:

The furan Weinreb amide is expected to be less reactive towards nucleophiles than the tetrahydrofuran Weinreb amide . The resonance electron donation from the aromatic furan ring deactivates the carbonyl group, whereas the purely inductive electron withdrawal from the saturated THF ring activates it.

The following diagram illustrates the key electronic effects influencing the electrophilicity of the carbonyl carbon in both systems.

G cluster_furan Furan Weinreb Amide cluster_thf Tetrahydrofuran Weinreb Amide furan_struct Furan Ring (Aromatic) furan_carbonyl C=O furan_struct->furan_carbonyl e- donation furan_effect1 Resonance Donation (+M) (Dominant, Deactivating) furan_effect2 Inductive Withdrawal (-I) (Minor Effect) furan_result Lower Electrophilicity (Less Reactive) thf_result Higher Electrophilicity (More Reactive) furan_result->thf_result Reactivity Comparison thf_struct THF Ring (Aliphatic) thf_carbonyl C=O thf_struct->thf_carbonyl e- withdrawal thf_effect Inductive Withdrawal (-I) (Activating)

Figure 1. Predicted reactivity based on electronic effects.

Comparative Reactivity Data

While the primary literature lacks a direct, side-by-side experimental comparison of these two specific Weinreb amides, we can synthesize a comparison based on published data for the furan derivative and closely related aliphatic analogues. The following table summarizes representative yields for the synthesis of Weinreb amides and their subsequent reaction with Grignard reagents.

EntryCarboxylic Acid/DerivativeCoupling MethodWeinreb Amide YieldNucleophileProduct YieldReference
12-Furoic AcidBt-Ms / N,O-DMHA·HCl93%--[4]
2Benzoic AcidPPh₃/TCA / N,O-DMHA·HCl93%--[5]
3Cyclohexanecarboxylic AcidPPh₃/TCA / N,O-DMHA·HCl91%--[5]
4Benzoyl Weinreb Amide--PhMgBr95%[6]
5Aliphatic Weinreb Amide--Various Grignards74-91%[6]

Note: N,O-DMHA·HCl refers to N,O-dimethylhydroxylamine hydrochloride. Bt-Ms is methanesulfonyl benzotriazole. PPh₃/TCA is triphenylphosphine/trichloroacetonitrile.

The data indicates that both aromatic and aliphatic Weinreb amides can be synthesized in excellent yields from their corresponding carboxylic acids.[4][5] Reactions with organometallic reagents also proceed efficiently.[6] The key difference, as predicted by electronic theory, would manifest in the reaction conditions (e.g., temperature, reaction time) required to achieve these high yields, with the more electrophilic THF derivative likely reacting faster or under milder conditions than the furan analogue.

Experimental Protocols

The following protocols provide standardized procedures for the synthesis of a Weinreb amide from a carboxylic acid and its subsequent reaction with a Grignard reagent.

Protocol 1: General Synthesis of a Weinreb Amide from a Carboxylic Acid

This procedure is adapted from Katritzky et al. and is a robust method for converting a carboxylic acid to its corresponding Weinreb amide via an N-acylbenzotriazole intermediate.[4]

Workflow Diagram:

G start Carboxylic Acid + Bt-Ms step1 Stir in THF (Formation of N-Acylbenzotriazole) start->step1 step2 Add N,O-Dimethylhydroxylamine·HCl + Triethylamine in THF step1->step2 step3 Reflux Reaction Mixture step2->step3 workup Aqueous Workup (EtOAc, Citric Acid, NaHCO₃) step3->workup purify Purification (Column Chromatography) workup->purify product Final Weinreb Amide Product purify->product

Figure 2. Workflow for Weinreb amide synthesis.

Step-by-Step Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF), add methanesulfonyl benzotriazole (Bt-Ms) (1.1 eq). Stir the mixture at room temperature until the acid is fully converted to the N-acylbenzotriazole intermediate (monitor by TLC).

  • Amine Preparation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (1.1 eq) in dry THF.

  • Coupling: Add the amine solution to the N-acylbenzotriazole solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring for the disappearance of the activated intermediate by TLC.

  • Workup: After cooling to room temperature, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the pure Weinreb amide.

Protocol 2: Reaction of a Weinreb Amide with a Grignard Reagent

This general procedure outlines the nucleophilic addition of a Grignard reagent to a Weinreb amide to form a ketone.

Step-by-Step Procedure:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of the Weinreb amide (1.0 eq) in dry THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 eq, solution in THF) dropwise via a syringe, maintaining the internal temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and water, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by silica gel column chromatography.

Conclusion and Field Insights

The fundamental electronic properties of furan and tetrahydrofuran lead to a clear prediction: the N-methoxy-N-methylfuran-2-carboxamide is inherently less electrophilic and thus less reactive than its saturated counterpart, N-methoxy-N-methyltetrahydrofuran-2-carboxamide . The aromaticity of the furan ring allows for resonance stabilization of the carbonyl group, a deactivating effect that is absent in the aliphatic THF system. In the THF derivative, the electron-withdrawing inductive effect of the ring oxygen is unopposed, leading to a more electrophilic and reactive carbonyl center.

For the practicing researcher, this means that reactions involving the furan Weinreb amide may require more forcing conditions—such as higher temperatures, longer reaction times, or more reactive organometallic reagents (e.g., organolithiums over Grignards)—to achieve comparable yields to the THF derivative. Conversely, the enhanced reactivity of the THF Weinreb amide might be advantageous for reactions with less nucleophilic partners, but it could also lead to more side reactions if not handled with care.

The absence of a direct comparative study in the peer-reviewed literature highlights a knowledge gap. Such a study, quantifying the reaction kinetics and optimal conditions for both substrates with a panel of nucleophiles, would be a valuable contribution to the field of synthetic methodology. Until then, the guiding principles of physical organic chemistry provide a robust framework for predicting reactivity and designing successful synthetic strategies.

References

  • Mahale, G. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate.

  • Maher, K. et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 189-203.

  • Mahmood, K. et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(4), 30-38.
  • Singh, J. et al. (2000). Weinreb Amides. e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Huang, X. et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(20), 4652–4655.

  • Mahmood, K. et al. (2020). Recent Developments in Weinreb Synthesis and their Applications. Eurasian Journal of Analytical Chemistry, 15(1), em01.
  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia.

  • Stanetty, P. et al. (2007). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. Molecules, 12(4), 844-855.

  • Wikipedia contributors. (2023). N,O-Dimethylhydroxylamine. Wikipedia, The Free Encyclopedia.

  • Jang, D. O. et al. (2010). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids.
  • ChemicalBook. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. ChemicalBook.

  • Kim, J. H. et al. (2005). Novel process for the preparation of weinreb amide derivatives. Google Patents.

  • Lee, J.-I., & Jung, H.-J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Journal of the Korean Chemical Society, 49(6), 609-613.

  • National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methyl-3-cyclopentenecarboxamide. PubChem Compound Database.

  • Moreau, C., & Deslongchamps, P. (1971). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 49(15), 2465-2467.
  • Goel, O. P., & Krolls, U. (1987). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
  • Sibi, M. P. (1993). A Convenient Synthesis of N-Methoxy-N-methylamides from Carboxylic Acids Using S,S-Di(2-pyridyl) Dithiocarbonate.
  • Katritzky, A. R. et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ARKIVOC, 2002(11), 39-44.

  • Pace, V. et al. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 7-18.

Sources

biological activity screening of N-methoxy-N-methyltetrahydrofuran-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity Screening of N-methoxy-N-methyltetrahydrofuran-3-carboxamide Derivatives

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of discovering new therapeutic agents. This guide provides a comprehensive overview of the biological activity screening of a promising, yet underexplored, class of compounds: this compound derivatives. By leveraging the unique chemical properties of the Weinreb amide and the proven biological relevance of the tetrahydrofuran nucleus, this guide outlines a strategic approach to unlocking their therapeutic potential.

The Scientific Rationale: A Scaffold of Promise

The this compound scaffold is a compelling starting point for a number of reasons. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a highly versatile functional group in organic synthesis.[1][2][3] Its stability and predictable reactivity allow for the controlled formation of ketones, making it an excellent handle for further molecular elaboration.[1][2][3] This synthetic tractability is a significant advantage in the generation of diverse chemical libraries for screening.

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[4] This five-membered cyclic ether can act as a versatile pharmacophore, influencing properties such as solubility, metabolic stability, and receptor binding.[4] Derivatives of furan and tetrahydrofuran have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[5][6][7][8][9][10]

The combination of the Weinreb amide and the tetrahydrofuran ring in the this compound scaffold thus presents a unique opportunity for the discovery of novel bioactive molecules.

A Strategic Approach to Biological Screening

Given the diverse potential of the tetrahydrofuran scaffold, a tiered and systematic screening approach is recommended. This allows for the efficient identification of promising lead compounds and the elucidation of their mechanisms of action.

Caption: A tiered workflow for the biological screening of this compound derivatives.

Comparative Performance and Experimental Data

To provide a framework for evaluating the performance of novel this compound derivatives, it is essential to compare their activity against established compounds targeting similar biological pathways.

Antiproliferative Activity

Many furan and tetrahydrofuran derivatives have been investigated for their anticancer properties.[5][9] A primary screen for antiproliferative activity against a panel of cancer cell lines is a logical starting point.

Table 1: Comparison of Antiproliferative Activity of Furan-based Compounds

CompoundCancer Cell LineIC50 (µM)Reference
Solamin Analog (Thiophene Carboxamide)Human Cancer Cell LinesPotent (Specific values not detailed in abstract)[5]
Furan Carboxylate Derivative (A1)In vitro ACL enzymatic assay4.1[7]
N-methyl-substituted benzimidazole carboxamideMCF-73.1[11]
Cyano-substituted benzimidazole carboxamide (10)Various cell lines1.2–5.3[11]
Enzyme Inhibition

The tetrahydrofuran scaffold is present in inhibitors of various enzymes. For instance, functionalized tetrahydro-β-carboline derivatives have been identified as potent PDE5 inhibitors.[12]

Table 2: Comparison of Enzyme Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Reference
Functionalized tetrahydro-β-carboline (XXI)PDE53[12]
Tadalafil (Comparator)PDE5Potent (Used as template)[12]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays are provided below.

Protocol 1: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Protocol 2: In Vitro PDE5 Inhibition Assay

This protocol measures the ability of the test compounds to inhibit the activity of the phosphodiesterase 5 (PDE5) enzyme.

Materials:

  • This compound derivatives

  • Recombinant human PDE5 enzyme

  • cGMP (substrate)

  • Snake venom nucleotidase

  • Assay buffer (e.g., Tris-HCl buffer)

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound, recombinant PDE5 enzyme, and cGMP. Include a vehicle control and a positive control (e.g., tadalafil).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the PDE5 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. Incubate at 37°C.

  • Stop the nucleotidase reaction and add the inorganic phosphate detection reagent.

  • Measure the absorbance at a wavelength appropriate for the detection reagent (e.g., 620 nm for Malachite Green).

  • Calculate the percentage of PDE5 inhibition and determine the IC50 values.

Potential Signaling Pathways and Mechanisms of Action

Should the this compound derivatives exhibit significant biological activity, the next logical step is to investigate their mechanism of action. Based on the activities of related furan and tetrahydrofuran compounds, several signaling pathways could be implicated.

Caption: Potential signaling pathways and mechanisms of action for bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a systematic approach to the biological screening of these derivatives, from initial broad-spectrum assays to more focused mechanistic studies. By leveraging the known biological activities of the tetrahydrofuran ring and the synthetic versatility of the Weinreb amide, researchers can efficiently explore the therapeutic potential of this exciting class of compounds. Future work should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the protocols and strategies outlined herein. The insights gained from these studies will be invaluable in guiding the lead optimization process and ultimately, in the discovery of new medicines.

References

  • Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chem Pharm Bull (Tokyo).
  • N-methoxy-N-methyloctanamide. MySkinRecipes.
  • Screening of a novel-substituted furan compound for analgesic activity in mice. International Journal of Basic & Clinical Pharmacology.
  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorg Med Chem Lett.
  • N-Methoxy-N-methylacetamide 98 78191-00-1. Sigma-Aldrich.
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. PMC.
  • N-Methoxy-N-methylbenzamide: A Cornerstone in the Synthesis of Heterocyclic Compounds. NINGBO INNO PHARMCHEM CO.,LTD.
  • Diversity‐Oriented Synthesis and Antibiofilm Evalu
  • Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.
  • N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYL
  • Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Design, synthesis and structure-activity relationship of functionalized tetrahydro-β-carboline deriv
  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine deriv

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of N-methoxy-N-methyltetrahydrofuran-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on structure-activity relationship (SAR) studies of N-methoxy-N-methyltetrahydrofuran-3-carboxamide analogs. We will delve into the strategic design of analog libraries, comparative analysis of structural modifications, and the robust experimental workflows required to elucidate the complex interplay between chemical structure and biological activity. This document is structured not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring a self-validating and scientifically rigorous investigation.

Introduction: The Therapeutic Potential of the Tetrahydrofuran Carboxamide Scaffold

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with significant biological activity.[1][2][3] Its five-membered cyclic ether structure can engage in hydrogen bonding and provides a versatile three-dimensional framework for orienting functional groups to interact with biological targets.[4] When combined with a carboxamide moiety—a cornerstone of many pharmaceuticals due to its metabolic stability and hydrogen bonding capabilities—the resulting tetrahydrofuran-carboxamide core presents a compelling starting point for drug discovery.[5]

This guide focuses specifically on the this compound scaffold. The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a well-established synthetic intermediate. However, its role as a primary pharmacophore is less explored, offering a unique opportunity for discovering novel biological activities. Our objective is to outline a systematic approach to explore the SAR of this scaffold, enabling the rational design of potent and selective therapeutic agents.

Core Scaffold Analysis and Strategic Points for Modification

The initial phase of any SAR study involves a thorough analysis of the lead compound to identify key regions for chemical modification. Understanding the potential contribution of each substructure is critical for designing an intelligent and efficient analog library.

The core scaffold can be deconstructed into three primary regions for modification:

  • The Tetrahydrofuran Ring (Positions 2, 4, 5): Substitutions on the THF ring can profoundly influence lipophilicity, solubility, metabolic stability, and steric interactions within a target's binding pocket.

  • The C3-Stereocenter: The stereochemistry at the point of attachment of the carboxamide group will likely be critical for defining the vector and orientation of the amide functionality.

  • The N-methoxy-N-methylamide Group: Modification of this group can alter hydrogen bonding capacity, polarity, and metabolic stability.

Below is a diagram illustrating these key modification points on the core scaffold.

G cluster_0 Core Scaffold: this compound cluster_1 Modification Zones mol mol R1 R1 R2 R2 R3 R3 Stereo Stereocenter* A A. THF Ring Substitutions (R1, R2) A->R1 A->R2 B B. Stereochemical Inversion* B->Stereo C C. Amide Modification (R3) C->R3

Caption: Key modification zones on the core scaffold.

Comparative Guide to Analog Design and Predicted SAR Outcomes

A successful SAR campaign relies on synthesizing and testing a diverse yet logically connected set of analogs. Below, we compare different modification strategies and predict their likely impact on biological activity based on established medicinal chemistry principles.

Modification Site Analog Series Design Rationale & Causality Predicted SAR Outcome Relevant Precedent / Citation
A. THF Ring i. Small Alkyl Groups (e.g., Me, Et at C4/C5) Introduce steric bulk to probe for specific hydrophobic pockets in the target binding site. Can improve metabolic stability by blocking potential sites of oxidation.May increase potency if a hydrophobic pocket is present. Could decrease activity due to steric clash.[6]
ii. Polar Groups (e.g., -OH, -NH2 at C4) Introduce hydrogen bond donor/acceptor capabilities to engage with polar residues in the target. Can improve aqueous solubility.Potential for significant potency increase if key H-bond interactions are formed.[7]
iii. Aryl Groups (e.g., Phenyl at C5) Explore potential for π-π stacking or other non-covalent interactions. Significantly increases lipophilicity.High potential for potency gains if a suitable aromatic binding cleft exists, but may negatively impact physicochemical properties.[8]
B. C3-Stereocenter i. (R) vs (S) Enantiomers The absolute stereochemistry dictates the 3D orientation of the entire carboxamide side chain. One enantiomer is likely to have a much better fit in a chiral binding pocket.Often results in a large difference in activity (euthyphoric ratio), with one enantiomer being significantly more potent or inactive.[4]
C. Amide Group i. Secondary Amides (N-H) Introduce a hydrogen bond donor, which is absent in the parent Weinreb amide. This is a classic modification to enhance target affinity.Likely to increase potency if an H-bond acceptor is present on the target protein.[9]
ii. Tertiary Amides (e.g., N-benzyl, N-adamantyl) Introduce large, lipophilic groups to probe for deep hydrophobic pockets and potentially enhance cell permeability.Potency may increase significantly with the right substituent, but can also be lost due to steric hindrance.[10][11]
iii. Cyclic Amides (e.g., Piperidine, Morpholine) Constrain the conformation of the amide nitrogen and attached substituent, reducing the entropic penalty of binding. Morpholine can improve solubility.Can lead to improved potency and selectivity by locking in an active conformation.[10]

Experimental Workflows for SAR Determination

Executing the SAR plan requires robust and reproducible experimental protocols. The following workflows for synthesis and biological evaluation are designed to be self-validating systems.

General Synthetic Workflow

The synthesis of the proposed analogs can be approached in a modular fashion, allowing for diversification from a common intermediate. The choice of a HATU-mediated amide coupling is strategic, as it is a reliable and high-yielding reaction with a broad substrate scope, minimizing synthetic hurdles.

G cluster_synthesis Synthetic Workflow start Commercially Available Tetrahydrofuran-3-carboxylic Acid intermediate HATU-mediated Amide Coupling start->intermediate Step 1 final Final Analog Library (for biological screening) intermediate->final Step 3 amines Diverse Amines (R-NH2, R2NH, etc.) amines->intermediate Step 2

Caption: General workflow for analog synthesis.

Experimental Protocol: HATU-Mediated Amide Coupling [10]

  • Dissolution: Dissolve the starting tetrahydrofuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid. The formation of the active ester can be monitored by TLC or LC-MS.

  • Amine Addition: Add the desired amine (e.g., N,O-dimethylhydroxylamine hydrochloride for the parent scaffold, or an alternative amine for analogs) (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide analog.

Biological Evaluation Workflow: A Screening Cascade

The causality behind a screening cascade is to use progressively more complex and resource-intensive assays only on the most promising compounds. An initial high-throughput primary screen identifies active compounds, which are then subjected to more detailed secondary and tertiary assays to confirm activity and characterize their mechanism of action.

G cluster_screening Biological Screening Cascade library Analog Library primary Primary Screen (e.g., MTT Assay for Cytotoxicity) library->primary hits Initial Hits primary->hits hits->primary Inactive secondary Secondary Screen (IC50 Determination) hits->secondary Active confirmed_hits Confirmed Hits secondary->confirmed_hits tertiary Tertiary Assays (Mechanism of Action, Selectivity) confirmed_hits->tertiary Potent & Confirmed lead Lead Compound(s) tertiary->lead

Caption: A typical biological screening cascade.

Experimental Protocol: MTT Assay for Antiproliferative Activity [5][12][13] This protocol is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, K-562, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][12]

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).[13]

The SAR Cycle: An Iterative Approach to Optimization

The data gathered from the initial round of synthesis and testing feeds back into the design phase. This iterative process, known as the SAR cycle, is fundamental to medicinal chemistry. By correlating structural changes with shifts in biological activity, a robust model of the pharmacophore can be built, guiding the design of the next generation of more potent and selective analogs. Computational tools like molecular docking can provide crucial insights into the binding modes of active compounds, further refining this process.[5][13]

SAR_Cycle Design Design Analogs (Hypothesis Generation) Synthesize Chemical Synthesis (Execution) Design->Synthesize 1 Test Biological Testing (Data Generation) Synthesize->Test 2 Analyze Analyze Data (SAR) (Knowledge Generation) Test->Analyze 3 Analyze->Design 4. Refine Hypothesis

Caption: The iterative SAR discovery cycle.

Conclusion

This guide provides a foundational strategy for conducting a thorough SAR investigation of this compound analogs. By systematically modifying the core scaffold, employing robust and validated experimental protocols, and embracing an iterative design-synthesize-test-analyze cycle, researchers can effectively navigate the complex chemical space to uncover novel therapeutic candidates. The principles and methodologies outlined herein, grounded in established scientific literature, offer a clear path toward translating a promising chemical scaffold into a valuable lead compound.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (MDPI) [Link]

  • Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. (ResearchGate) [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (ResearchGate) [Link]

  • Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (Frontiers) [Link]

  • Bioactive tetrahydrofuran and tetrahydropyran derivatives. (ResearchGate) [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (Journal of Organic and Pharmaceutical Chemistry) [Link]

  • Examples of biologically active tetrahydrofuran derivatives. (ResearchGate) [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (PMC, NIH) [Link]

  • Experimental and Computational Evaluation of Nicotinamide Cofactor Biomimetics. (ACS Publications) [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (MDPI) [Link]

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (PMC, NIH) [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (PMC, NIH) [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (ChemRxiv) [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (PMC, NIH) [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (PMC, NIH) [Link]

  • Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. (Malaria World) [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (PubMed) [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (PubMed) [Link]

  • A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. (PMC, NIH) [Link]

  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (RSC Publishing) [Link]

  • Design, synthesis and 3D-QSAR studies of novel 1,4-dihydropyridines as TGFβ/Smad inhibitors. (ResearchGate) [Link]

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. (PMC, NIH) [Link]

  • Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments. (PMC, NIH) [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (ResearchGate) [Link]

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validation of analytical methods for quantifying N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the , tailored for researchers and drug development professionals. This document provides a comparative analysis of suitable analytical techniques, complete with detailed experimental protocols and validation data.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

N-methoxy-N-methyltetrahydrofuran-3-carboxamide is a specialized chemical entity belonging to the class of N-methoxy-N-methylamides, more commonly known as Weinreb-Nahm amides.[1][2] In organic synthesis, particularly within pharmaceutical development, Weinreb-Nahm amides serve as exceptionally valuable intermediates. Their primary advantage lies in their controlled reactivity with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[2] The stability of the tetrahedral, metal-chelated intermediate is the key to this selectivity, which is crucial for building complex molecular architectures.[1][2]

Given its role as a precursor, the accurate and precise quantification of this compound is not merely an academic exercise; it is a critical component of process control and quality assurance. Reliable analytical methods are essential for:

  • Monitoring Reaction Kinetics: Understanding the rate of formation or consumption of the amide to optimize reaction conditions.

  • Determining Yield and Purity: Accurately assessing the efficiency of the synthetic step and the purity of the intermediate before proceeding to the next, often costly, stage.

  • Stability Studies: Evaluating the degradation of the intermediate under various storage conditions.

  • Regulatory Compliance: Providing validated data on intermediates as part of a comprehensive submission to regulatory bodies like the FDA.

This guide provides a comparative overview of three robust analytical techniques for the validation and quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Foundation: Principles of Analytical Method Validation

Before deploying any analytical method for routine use, it must undergo a rigorous validation process to ensure it is fit for its intended purpose. The validation process demonstrates that the method is reliable, reproducible, and accurate for the specific analyte in the specific sample matrix. The core validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, are:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking a blank matrix with a known quantity of the analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature).

Visualizing the Validation Workflow

The following diagram outlines the logical flow from method development through to the implementation of a fully validated analytical method for routine quality control.

G Dev Method Development (Selectivity & Initial Parameters) Opt Method Optimization (Peak Shape, Resolution, Run Time) Dev->Opt Spec Specificity (Peak Purity, Resolution) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Rob Robustness (Deliberate Variation) Limits->Rob SOP Standard Operating Procedure (SOP) Written Rob->SOP Routine Routine Analysis & QC SOP->Routine

Sources

A Comparative Guide to the Synthesis of N-methoxy-N-methyltetrahydrofuran-3-carboxamide: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a versatile building block, is no exception. This guide provides an in-depth comparison of three distinct synthetic routes to this valuable compound, offering a critical cost-benefit analysis to inform your selection of the most appropriate method for your research and development needs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Introduction to this compound

This compound, commonly referred to as a Weinreb amide, is a crucial intermediate in organic synthesis. Its utility stems from the ability of the Weinreb amide moiety to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] This unique reactivity makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The tetrahydrofuran ring, a common motif in biologically active compounds, further enhances its significance.

This guide will compare three primary synthetic strategies starting from the commercially available tetrahydrofuran-3-carboxylic acid:

  • Route 1: The Acid Chloride Pathway

  • Route 2: The Peptide Coupling Approach

  • Route 3: The Carbonyldiimidazole (CDI) Activation Method

Each route will be evaluated based on its chemical efficiency, cost-effectiveness, safety profile, and operational simplicity.

Route 1: The Acid Chloride Pathway

This classical two-step approach first involves the conversion of tetrahydrofuran-3-carboxylic acid to its corresponding acid chloride, which is a highly reactive acylating agent. This intermediate is then reacted with N,O-dimethylhydroxylamine hydrochloride to furnish the desired Weinreb amide.

Causality of Experimental Choices

The choice of a chlorinating agent is critical. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most common reagents for this transformation. Thionyl chloride is generally less expensive, but its reactions can sometimes be sluggish and may require elevated temperatures. Oxalyl chloride is more reactive and allows for milder reaction conditions, often at room temperature, which can be advantageous for sensitive substrates. A catalytic amount of N,N-dimethylformamide (DMF) is typically added in oxalyl chloride reactions to generate the Vilsmeier reagent in situ, which is the active chlorinating species. The subsequent reaction with N,O-dimethylhydroxylamine hydrochloride is performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl generated during the reaction and to free the amine for nucleophilic attack.

Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-3-carbonyl chloride

  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 5-10 mL per gram of acid) under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS or TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude tetrahydrofuran-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM and cool to 0 °C.

  • Add a suitable base, such as triethylamine (2.5 eq), to the solution and stir for 10-15 minutes.

  • Dissolve the crude tetrahydrofuran-3-carbonyl chloride from Step 1 in anhydrous DCM.

  • Slowly add the acid chloride solution to the N,O-dimethylhydroxylamine hydrochloride/base mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Route 2: The Peptide Coupling Approach

This one-pot method utilizes reagents commonly employed in peptide synthesis to directly couple the carboxylic acid with N,O-dimethylhydroxylamine. This approach avoids the need to isolate the often-sensitive acid chloride intermediate and generally proceeds under mild conditions.

Causality of Experimental Choices

A variety of peptide coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a combination of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) being among the most popular.[1] HATU is a highly efficient coupling reagent that often leads to high yields and short reaction times.[3] The EDCI/HOBt system is also very effective; HOBt acts as an additive to suppress racemization (not a concern for this specific achiral substrate) and improve coupling efficiency by forming an active ester intermediate. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to facilitate the reaction.

Experimental Protocol
  • To a stirred solution of tetrahydrofuran-3-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and HATU (1.1 eq) in an anhydrous aprotic solvent such as DCM or DMF (10 mL per gram of acid) at room temperature, add DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Route 3: The Carbonyldiimidazole (CDI) Activation Method

This one-pot synthesis involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI). The resulting acylimidazole intermediate is then reacted in situ with N,O-dimethylhydroxylamine to form the Weinreb amide.

Causality of Experimental Choices

CDI is a convenient and relatively mild coupling reagent. It reacts with the carboxylic acid to form a highly reactive N-acylimidazole and releases imidazole and carbon dioxide. The N-acylimidazole then readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. This method is often preferred for its operational simplicity and the ease of removal of byproducts, as imidazole is water-soluble.

Experimental Protocol
  • To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as THF or DCM (10 mL per gram of acid) at room temperature, add CDI (1.1 eq) in one portion.

  • Stir the mixture at room temperature for 1-2 hours, or until CO₂ evolution ceases and the formation of the acylimidazole is complete (can be monitored by IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).

  • In a separate flask, treat N,O-dimethylhydroxylamine hydrochloride (1.2 eq) with a base such as triethylamine (1.2 eq) in the same solvent to generate the free amine.

  • Add the free N,O-dimethylhydroxylamine solution to the activated acylimidazole mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Synthetic Workflows

Synthetic_Routes start Tetrahydrofuran-3-carboxylic Acid acid_chloride Tetrahydrofuran-3-carbonyl chloride start->acid_chloride Route 1: SOCl₂ or (COCl)₂ peptide_intermediate Activated Ester (e.g., O-acylisourea) start->peptide_intermediate Route 2: Peptide Coupling Reagent (e.g., HATU, EDCI/HOBt) cdi_intermediate N-Acylimidazole start->cdi_intermediate Route 3: CDI product N-methoxy-N-methyl- tetrahydrofuran-3-carboxamide acid_chloride->product N,O-dimethylhydroxylamine HCl, Base peptide_intermediate->product N,O-dimethylhydroxylamine HCl, Base cdi_intermediate->product N,O-dimethylhydroxylamine

Caption: Comparative workflows for the synthesis of the target Weinreb amide.

Quantitative Data Summary

MetricRoute 1: Acid ChlorideRoute 2: Peptide CouplingRoute 3: CDI
Typical Yield 80-95%75-90%70-85%
Estimated Reagent Cost per Gram of Product *~$1.50 - $2.50~$10.00 - $20.00~$3.00 - $5.00
Reaction Time 3-6 hours2-6 hours12-18 hours (overnight)
Operational Complexity Moderate (two steps)Low (one-pot)Low (one-pot)
Safety Concerns Corrosive and toxic chlorinating agentsGenerally lowMoisture sensitive reagent
Byproduct Removal Aqueous workupAqueous workupAqueous workup

*Disclaimer: Reagent costs are estimates based on publicly available data from various suppliers (e.g., Sigma-Aldrich, TCI, ChemScene) for research-scale quantities and are subject to change.[3][4][5][6][7][8][9][10][11][12] Bulk pricing will significantly alter these estimates.

Cost-Benefit Analysis

Route 1: The Acid Chloride Pathway

  • Benefits: This route is highly cost-effective due to the low price of chlorinating agents like thionyl chloride and oxalyl chloride.[6][13][14][15][16][17][18][19][20][21] It typically provides high yields, making it an attractive option for large-scale synthesis. The reaction times are also relatively short.

  • Drawbacks: The primary drawback is the handling of corrosive and moisture-sensitive chlorinating agents, which requires careful experimental setup and safety precautions. The two-step nature of the process adds to the operational complexity compared to one-pot methods.

Route 2: The Peptide Coupling Approach

  • Benefits: This method offers mild reaction conditions, which is ideal for substrates with sensitive functional groups. It is a one-pot reaction, simplifying the experimental procedure.[1] High yields can often be achieved with minimal side product formation.

  • Drawbacks: The main disadvantage is the high cost of peptide coupling reagents such as HATU and EDCI.[3][5][10][12][22][23][24][25] This can be a significant limiting factor for large-scale production. While the byproducts are generally water-soluble, their complete removal can sometimes be challenging.

Route 3: The Carbonyldiimidazole (CDI) Activation Method

  • Benefits: CDI is a relatively inexpensive and easy-to-handle solid reagent, making this a user-friendly method.[7][8][26][27] The reaction is a one-pot procedure with a simple workup, as the main byproduct, imidazole, is readily removed by aqueous extraction.

  • Drawbacks: The reaction times are generally longer compared to the other two routes, often requiring an overnight stir. The yields can be slightly lower than those obtained via the acid chloride or peptide coupling routes. CDI is also moisture-sensitive.

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is highly dependent on the specific needs of the researcher or organization.

  • For large-scale, cost-driven synthesis , the Acid Chloride Pathway (Route 1) is the most logical choice, offering high yields at a low reagent cost. The handling of hazardous materials is a manageable challenge with appropriate engineering controls and safety protocols.

  • For small-scale synthesis, medicinal chemistry applications, or when working with sensitive or precious starting materials , the Peptide Coupling Approach (Route 2) is often the preferred method. Its mild conditions and high efficiency can justify the higher cost.

  • The Carbonyldiimidazole (CDI) Activation Method (Route 3) represents a good compromise between cost, ease of use, and efficiency. It is an excellent choice for routine laboratory synthesis where operational simplicity is a key consideration and the slightly longer reaction times are not a major constraint.

By carefully considering these factors, researchers can select the most appropriate synthetic strategy to efficiently and economically produce this compound for their specific applications.

References

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A convenient method for the conversion of hindered carboxylic acids to N-methoxy-N-methyl (Weinreb) amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

  • Liu, J., Parker, M. F. L., Wang, S., Flavell, R. R., Toste, F. D., & Wilson, D. M. (2020). Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship, University of California. [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Google Patents. (1999).
  • Wikipedia. (2023). Weinreb ketone synthesis. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Kim, S., & Lee, J. I. (1984). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 5(6), 256-257. [Link]

  • Al-Zoubi, R. M., Al-Hamdany, R., & Dömling, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-206. [Link]

  • Google Patents. (2008). Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Carl ROTH. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 5 g. [Link]

  • Carl ROTH. Thionyl chloride, 500 ml. [Link]

  • Katritzky, A. R., Yang, H., Zhang, S., & Wang, M. (2002). An efficient conversion of carboxylic acids into Weinreb amides. ResearchGate. [Link]

  • IndiaMART. No Dimethylhydroxylamine Hcl. [Link]

  • eBay. HATU Peptide Coupling Reagent. [Link]

  • Tradeindia. Oxalyl Chloride at Best Price. [Link]

  • Carl ROTH. Tetrahydrofuran, 250 ml. [Link]

  • eBay. N,N-Carbonyldiimidazole, 98+%, 50g. [Link]

  • Ottokemi. Carbonyldiimidazole, 98%. [Link]

  • Tradeindia. Tetrahydrofuran-3 -arboxylic Acid(89364-31-8) at Best Price. [Link]

  • IndiaMART. N N- Carbonyldiimidazole. [Link]

  • IndiaMART. Oxalyl Chloride - Oxalyl Dichloride Latest Price, Manufacturers & Suppliers. [Link]

  • IndiaMART. Thionyl Chloride - Sulfurous dichloride Latest Price, Manufacturers & Suppliers. [Link]

  • Aapptec Peptides. EDC HCl, CAS 25952-53-8. [Link]

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Safety Operating Guide

Navigating the Disposal of N-methoxy-N-methyltetrahydrofuran-3-carboxamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the critical responsibility of safe and compliant chemical waste management. This guide provides an in-depth, procedural framework for the proper disposal of N-methoxy-N-methyltetrahydrofuran-3-carboxamide, a compound featuring both a Weinreb amide and a tetrahydrofuran moiety. By understanding the chemical causality behind each step, you can ensure the safety of your laboratory personnel and maintain environmental stewardship.

Understanding the Hazard Profile: A Tale of Two Functional Groups

A thorough understanding of a molecule's structure is paramount to predicting its potential hazards and, consequently, its proper disposal route. This compound's reactivity is primarily dictated by its two key functional groups: the N-methoxy-N-methylamide (Weinreb amide) and the tetrahydrofuran (THF) ring.

  • The Tetrahydrofuran (THF) Moiety: The Peroxide Former The THF ring is a cyclic ether, a class of compounds notorious for their ability to form explosive peroxides upon exposure to air and light.[1][2] These peroxides can accumulate over time and may detonate when subjected to heat, friction, or shock.[3] Therefore, any waste containing this compound must be treated as a potential peroxide-former. It is crucial to date containers upon opening and periodically test for the presence of peroxides, especially for older stock solutions or waste that has been stored for an extended period.[1][4]

  • The N-methoxy-N-methylamide (Weinreb Amide) Moiety: Stability with Caveats Weinreb amides are generally valued in organic synthesis for their stability and controlled reactivity with organometallic reagents.[5] They are less reactive than corresponding esters or acid chlorides. However, they can react with strong reducing agents (like lithium aluminum hydride) and strong bases.[6][7] While not acutely reactive under standard laboratory conditions, this reactivity profile informs the need for proper segregation from incompatible waste streams.

Based on these structural features, this compound waste should be classified as a hazardous chemical waste, exhibiting characteristics of ignitability (due to the THF component) and potential reactivity.[8][9]

The Disposal Protocol: A Step-by-Step Methodology

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste. This procedure is designed to be a self-validating system, ensuring safety and compliance at each stage.

Experimental Protocol: Waste Collection and Segregation

  • Hazard Assessment: Before handling any waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][4]

  • Waste Characterization: All waste streams containing this compound must be treated as hazardous. This includes pure surplus compound, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves).

  • Segregation at Source:

    • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled hazardous waste container.

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, contaminated silica gel) in a separate, clearly labeled solid hazardous waste container.

    • Incompatible Wastes: Do not mix this waste stream with strong acids, strong bases, or strong oxidizing or reducing agents to prevent uncontrolled reactions.[10]

  • Container Selection: Choose a waste container that is chemically compatible with both amides and ethers.[11] Suitable options are detailed in Table 1.

  • Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Flammable," "Peroxide-Former").[8][10]

  • Container Management:

    • Keep the waste container securely capped at all times, except when adding waste.[8][10]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[11]

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[8][10]

  • Peroxide Management (for liquid waste):

    • If the waste solution has been stored for an extended period (e.g., > 3 months), it is prudent to test for peroxides using peroxide test strips before arranging for disposal.[4][12]

    • If peroxides are detected at concentrations greater than 100 ppm, do not attempt to move the container and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][13]

  • Disposal Request: Once the container is full or has been accumulating for the maximum allowable time per your institution's policy (typically not exceeding one year in an SAA), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[8][10]

Data Presentation: Container Compatibility

The choice of waste container is a critical step in ensuring the safe containment of hazardous waste. The following table provides guidance on suitable materials for storing waste containing this compound.

Container MaterialCompatibility with EthersCompatibility with AmidesRecommendationRationale
Borosilicate Glass ExcellentExcellentHighly Recommended Offers broad chemical resistance to organic solvents and is transparent, allowing for visual inspection of the waste.[14][15][16]
High-Density Polyethylene (HDPE) Good to LimitedGoodAcceptable for Short-Term Storage Generally good resistance, but some swelling or degradation may occur with prolonged exposure to ethers.[17][18][19] Regular inspection is advised.
Low-Density Polyethylene (LDPE) LimitedGoodNot RecommendedProne to swelling and degradation with exposure to ethers.[17][20]
Metal Cans (e.g., Steel) GoodGoodNot RecommendedRisk of corrosion, especially if aqueous or acidic/basic contaminants are present. Opaque nature prevents visual inspection for peroxides or precipitates.[11]

Table 1. Chemical Compatibility of Common Laboratory Waste Container Materials.

Visualization: Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup. Adhering to this workflow ensures a systematic and safe approach to managing this hazardous waste stream.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage & Monitoring cluster_disposal Final Disposal A Generation of Waste (Liquid or Solid) B Segregate at Source: - Liquid Waste - Solid Waste - Keep from Incompatibles A->B C Select Appropriate Container (e.g., Borosilicate Glass) B->C D Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards C->D E Store in Designated SAA Keep Container Closed D->E F Monitor Storage Time & Test for Peroxides (if applicable) E->F G Container Full or Time Limit Reached F->G H Contact EHS for Pickup G->H I Licensed Hazardous Waste Vendor H->I

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the inherent hazards of the tetrahydrofuran and Weinreb amide moieties, researchers can make informed decisions about waste segregation, containment, and disposal. This guide provides the foundational knowledge and a clear, actionable protocol to manage this specific chemical waste stream effectively. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your local regulations.[21]

References

  • . University of Michigan.

  • . University of Pennsylvania EHRS.

  • . University of California, Santa Barbara.

  • . Ace Waste.

  • . Central Washington University.

  • . Utah State University.

  • . American Chemical Society.

  • . Vanderbilt University Medical Center.

  • . BASF.

  • . University of Louisville.

  • . North Dakota State University.

  • . Benchchem.

  • . University of Michigan-Dearborn.

  • . CP Lab Safety.

  • . Camlab.

  • . Cipax.

  • . University of Pennsylvania.

  • . Oriental Journal of Chemistry.

  • . Paramount Materials.

  • . De Dietrich Process Systems.

  • . EvitaChem.

  • . ResearchGate.

  • . NINGBO INNO PHARMCHEM CO.,LTD.

  • . SpillTech.

  • . Braskem.

  • . Semantic Scholar.

  • . ACTenviro.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-methoxy-N-methyltetrahydrofuran-3-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of N-methoxy-N-methyltetrahydrofuran-3-carboxamide. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-depth, procedural guidance on the necessary personal protective equipment (PPE) and associated safety protocols. As researchers and drug development professionals, a profound understanding of the compounds we work with is paramount, not only for experimental success but for our personal safety and the well-being of our colleagues.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. For this compound, the primary hazards to consider are:

  • Flammability: The tetrahydrofuran ring makes the compound likely to be a flammable liquid.[4] Vapors may be heavier than air and can form explosive mixtures with air.[5]

  • Peroxide Formation: Like THF, this compound may form explosive peroxides upon exposure to air and light, especially after prolonged storage.[6][7]

  • Irritation: Amide compounds can cause skin and eye irritation.[8] Inhalation of vapors may also lead to respiratory tract irritation.[1][9]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1]

To mitigate these risks, a multi-layered approach to safety is essential, beginning with the consistent and correct use of Personal Protective Equipment.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when handling larger quantities (>1 L) or when there is a significant splash risk.[1][10][11]Protects against splashes of the chemical which can cause serious eye irritation or damage.[3] A face shield provides an additional layer of protection for the entire face.[12]
Hand Protection Chemical-resistant gloves. Nitrile gloves are a suitable minimum for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or laminate film gloves are recommended.[9][11] Always inspect gloves for tears or punctures before use.Prevents skin contact, which can lead to irritation and absorption of the chemical.[1] The choice of glove material should be based on the breakthrough time and permeation rate for similar solvents.
Body Protection A flame-resistant laboratory coat is mandatory.[12] The lab coat should have long sleeves and be fully buttoned.[13] Wear long pants and closed-toe shoes to ensure no skin is exposed.[6][14]Protects the skin and personal clothing from splashes and spills.[12] Flame-resistant material is crucial due to the flammability risk associated with the tetrahydrofuran moiety.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[6][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][12]Protects against inhalation of potentially harmful vapors that can cause respiratory irritation or other toxic effects.[9]

Operational and Disposal Plans

Step-by-Step Guide to Safe Handling
  • Preparation:

    • Before starting, ensure you have read and understood this guide and any relevant institutional Standard Operating Procedures (SOPs).

    • Inspect all PPE for integrity.

    • Ensure the chemical fume hood is functioning correctly.

    • Have a spill kit readily accessible.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don your safety goggles.

    • Wash and dry your hands thoroughly before putting on gloves.

  • Handling the Compound:

    • Perform all manipulations of this compound inside a chemical fume hood.[6]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep the container tightly closed when not in use.[9]

    • Ground and bond containers when transferring the substance to prevent static discharge.[9]

    • Avoid contact with skin, eyes, and clothing.[7]

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water after handling the chemical.[1][6]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_donning Donning PPE cluster_handling Handling cluster_doffing Doffing PPE cluster_disposal Disposal prep_start Start: Review SOPs inspect_ppe Inspect PPE prep_start->inspect_ppe check_hood Verify Fume Hood Function inspect_ppe->check_hood spill_kit Locate Spill Kit check_hood->spill_kit don_coat Don Lab Coat don_goggles Don Safety Goggles don_coat->don_goggles don_gloves Wash Hands & Don Gloves don_goggles->don_gloves work_in_hood Work in Fume Hood don_gloves->work_in_hood minimize_quantity Use Minimal Quantity work_in_hood->minimize_quantity keep_closed Keep Container Closed minimize_quantity->keep_closed remove_gloves Remove Gloves Properly keep_closed->remove_gloves remove_coat Remove Lab Coat remove_gloves->remove_coat remove_goggles Remove Goggles remove_coat->remove_goggles wash_hands Wash Hands Thoroughly remove_goggles->wash_hands dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe dispose_chem Dispose of Chemical Waste dispose_ppe->dispose_chem end end dispose_chem->end End of Process

Sources

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Retrosynthesis Analysis

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N-methoxy-N-methyltetrahydrofuran-3-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.